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  • Product: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid
  • CAS: 90924-41-7

Core Science & Biosynthesis

Foundational

2-Cyano-3-(4-hydroxyphenyl)propanoic acid molecular weight and chemical structure

An In-depth Technical Guide to 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid Executive Summary: This guide provides a comprehensive technical overview of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, a versatile chemical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

Executive Summary: This guide provides a comprehensive technical overview of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, a versatile chemical intermediate with significant potential in pharmaceutical and fine chemical synthesis. We will delve into its core physicochemical properties, logical synthetic pathways, robust analytical methodologies for its characterization and quantification, and its emerging applications in drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule's unique structural features for the creation of novel bioactive compounds.

Introduction: The Significance of Substituted Propanoic Acids

Substituted propanoic acids are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The introduction of diverse functional groups, such as the cyano (-C≡N) and hydroxyl (-OH) moieties found in 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, allows for a high degree of molecular diversity and targeted biological activity. The cyano group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification. The phenolic hydroxyl group is a key pharmacophoric feature, often involved in critical binding interactions with biological targets and contributing to antioxidant properties. Understanding the chemistry and potential of this specific scaffold is crucial for its effective application in research and development.

Physicochemical Properties and Structural Analysis

A molecule's identity and function are dictated by its structure and resulting physical properties. Here, we detail the fundamental characteristics of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

Chemical Identity

The compound is unambiguously identified by several key descriptors, summarized below.

IdentifierValue
IUPAC Name 2-cyano-3-(4-hydroxyphenyl)propanoic acid[1]
CAS Number 90924-41-7[1][2][3]
Molecular Formula C₁₀H₉NO₃[1]
Canonical SMILES C1=CC(=CC=C1CC(C#N)C(=O)O)O[1]
InChIKey LGFZBEPKZGLLAC-UHFFFAOYSA-N[1]
Molecular Weight and Composition

Precise molecular weight is critical for analytical quantification and reaction stoichiometry.

PropertyValueSource
Molecular Weight 191.18 g/mol PubChem[1][4]
Exact Mass 191.058243149 DaPubChem[1]
Structural Analysis

The chemical structure of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid features three key functional groups which define its reactivity and potential applications:

  • Carboxylic Acid (-COOH): A Brønsted-Lowry acid, this group is typically ionized at physiological pH, enabling ionic interactions and providing a site for ester or amide derivatization.

  • Nitrile (-C≡N): The cyano group is a versatile functional group. It is polar and can participate in hydrogen bonding. It can also be hydrolyzed to a carboxylic acid or reduced to an amine, offering a gateway to a wide array of chemical transformations.

  • Phenol (p-hydroxyphenyl): The hydroxyl group attached to the benzene ring is weakly acidic and a potent hydrogen bond donor and acceptor. This group is a common feature in many biologically active molecules, including the amino acid tyrosine, and is often crucial for receptor binding and antioxidant activity.

Caption: 2D structure of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

Synthesis and Characterization

While this compound is primarily available as a research chemical, understanding its synthesis is vital for custom modifications and scale-up. A logical and efficient approach involves a two-step process starting from readily available commercial precursors.

Retrosynthetic Analysis and Proposed Pathway

A common strategy for synthesizing α-cyano carboxylic acids is the Knoevenagel condensation followed by reduction or hydrolysis. Here, we propose a pathway starting with 4-hydroxybenzaldehyde and ethyl cyanoacetate.

SynthesisWorkflow Reactant1 4-Hydroxybenzaldehyde Step1 Knoevenagel Condensation Reactant1->Step1 Reactant2 Ethyl Cyanoacetate Reactant2->Step1 Intermediate Knoevenagel Adduct (Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate) Step2 Selective Reduction & Hydrolysis Intermediate->Step2 FinalProduct 2-Cyano-3-(4-hydroxyphenyl)propanoic acid Step1->Intermediate Base catalyst (e.g., Piperidine) Step2->FinalProduct 1. NaBH₄ 2. NaOH (aq), then H⁺

Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Representative)

Step 1: Knoevenagel Condensation

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) and reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Causality: The basic piperidine catalyst deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated acrylate product.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the crude product, which is then filtered, washed with water, and dried.

Step 2: Reduction and Saponification

  • Dissolve the crude acrylate intermediate from Step 1 in a suitable solvent like ethanol or methanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Causality: NaBH₄ is a mild reducing agent that selectively reduces the electron-deficient carbon-carbon double bond of the α,β-unsaturated system without affecting the nitrile or ester groups.

  • After the reduction is complete (monitored by TLC), add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq) and stir at room temperature overnight to saponify the ethyl ester.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the carboxylate salt and ethanol.

  • Quench the reaction, remove the organic solvent under reduced pressure, and acidify the remaining aqueous solution with cold, dilute HCl to precipitate the final product, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Methodologies

Accurate characterization and quantification are essential for quality control and experimental use. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Quantification by HPLC-UV

This protocol is adapted from established methods for analyzing related phenolic acids and provides a robust framework for quantification.[5]

Objective: To determine the purity and concentration of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution is recommended for separating the target compound from potential impurities.

    • Solvent A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention on the nonpolar stationary phase.

    • Solvent B: Acetonitrile.

  • Gradient Program: A typical starting point is a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 280 nm. Rationale: This wavelength corresponds to the absorbance maximum for the hydroxyphenyl chromophore.

  • Quantification: Prepare a calibration curve using a certified reference standard of the compound.

AnalyticalWorkflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C C18 Reverse-Phase Separation B->C D UV Detection (280 nm) C->D E Data Analysis (Peak Integration) D->E F Quantification (vs. Calibration Curve) E->F

Caption: General analytical workflow for HPLC-UV analysis.

Applications in Research and Drug Discovery

The true value of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid lies in its utility as a molecular scaffold for building more complex, biologically active molecules.

Synthetic Intermediate

The compound serves as an ideal starting point for creating libraries of potential drug candidates.[4] Its functional groups can be independently or sequentially modified to explore the chemical space around the core structure.

Scaffold Core Carboxylic Acid Nitrile Phenol Amides Amides / Peptides Amides->Core:f0 Esters Esters / Prodrugs Esters->Core:f0 Amines Amines (via reduction) Amines->Core:f1 Tetrazoles Tetrazoles (via cycloaddition) Tetrazoles->Core:f1 Ethers Phenolic Ethers Ethers->Core:f2 Aryl_Couplings Aryl-Aryl Couplings Aryl_Couplings->Core:f2

Caption: The molecule as a scaffold for chemical diversification.
Potential Biological Activity

While direct biological data on this specific molecule is sparse, the structural motifs are present in compounds with known activities. Derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have shown promising antimicrobial and anticancer activities.[6][7] This suggests that libraries derived from 2-Cyano-3-(4-hydroxyphenyl)propanoic acid could be screened for a range of therapeutic targets, including:

  • Anti-inflammatory and Antioxidant Agents: The phenolic moiety is a well-known antioxidant pharmacophore.[4]

  • Enzyme Inhibitors: The carboxylic acid and nitrile groups can serve as key binding elements for the active sites of enzymes like proteases or kinases.

  • Antimicrobial and Anticancer Agents: As demonstrated by related structures, this scaffold has the potential to be elaborated into potent agents against drug-resistant pathogens and cancer cell lines.[6][7]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available data, this compound should be handled with caution.

  • Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation mark), indicating it is a warning-level hazard.[8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[8]

    • H315: Causes skin irritation.[8]

    • H319: Causes serious eye irritation.[8]

    • H335: May cause respiratory irritation.[8]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[8]

    • P280: Wear protective gloves, eye protection, and face protection.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Storage: Store in a refrigerator.[8] The material should be kept in a tightly sealed container in a dry, cool place.

Conclusion

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is more than a simple chemical; it is a highly functionalized building block with considerable potential for innovation in the life sciences. Its defined structure, characterized by three distinct and reactive functional groups, offers a robust platform for synthetic diversification. With clear pathways for its synthesis and well-established analytical methods for its characterization, this compound is primed for use in the development of novel therapeutics and other advanced chemical applications. As research continues to explore the vast chemical space of small molecules, the strategic use of such versatile intermediates will be paramount in accelerating the discovery of next-generation solutions to challenges in medicine and materials science.

References

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2Z)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid--N-ethyl-N-(propan-2-yl)propan-2-amine (1/1). PubChem Compound Database. Retrieved from [Link]

  • Chemspace. (n.d.). 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]

  • BASF. (2023, January 6). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. PubChem Compound Database. Retrieved from [Link]

  • CPAchem. (2023, February 15). Safety data sheet: 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Zhang, Y.-Y., et al. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Google Patents. (n.d.). US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application....

Sources

Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid Derivatives

Abstract This technical guide provides an in-depth exploration of the prevalent and efficient synthetic pathways to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid and its derivatives. These compounds serve as crucial intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the prevalent and efficient synthetic pathways to 2-Cyano-3-(4-hydroxyphenyl)propanoic acid and its derivatives. These compounds serve as crucial intermediates and structural motifs in medicinal chemistry, notably in the development of tyrosine kinase inhibitors and other biologically active agents. The primary focus of this document is a robust two-step synthetic strategy involving an initial Knoevenagel condensation to form an α,β-unsaturated intermediate, followed by a selective reduction of the carbon-carbon double bond. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present comparative data to guide researchers in making informed decisions for their specific synthetic goals.

Introduction: The Significance of the Cyano-Arylpropanoic Acid Scaffold

The 2-cyano-3-arylpropanoic acid framework is a privileged scaffold in modern drug discovery. The strategic placement of a cyano group, a carboxylic acid (or its ester/amide derivative), and a phenyl ring creates a molecule with a rich potential for biological interaction. The cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical elaboration, while the carboxylic acid provides a key interaction point with biological targets.

Specifically, derivatives of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid are structurally related to α-cyano-4-hydroxycinnamic acid, a known inhibitor of protein tyrosine kinases (PTKs).[1][2] Abnormal PTK activity is a hallmark of many cancers, making inhibitors of this enzyme class a critical area of oncology research.[1][3] The synthetic accessibility of these compounds makes them attractive starting points for generating libraries of novel inhibitors for screening and lead optimization campaigns. This guide provides the core synthetic knowledge required to access this important class of molecules.

Primary Synthetic Strategy: A Two-Step Approach

The most reliable and versatile pathway to the target saturated propanoic acid derivatives begins with the synthesis of an α,β-unsaturated precursor via the Knoevenagel condensation, followed by selective reduction. This approach allows for modularity, as various substituted aldehydes and active methylene compounds can be employed to generate a wide array of derivatives.

G cluster_0 PART 1: Knoevenagel Condensation cluster_1 PART 2: Selective Reduction Start 4-Hydroxybenzaldehyde + Active Methylene Compound Intermediate (E)-2-Cyano-3-(4-hydroxyphenyl) propenoic Acid Derivative (Unsaturated Intermediate) Start->Intermediate Base Catalyst Final 2-Cyano-3-(4-hydroxyphenyl) propanoic Acid Derivative (Saturated Target) Intermediate->Final Reduction (e.g., Hantzsch Ester or H₂, Pd/C)

Figure 1: The core two-step synthetic workflow.

Part 1: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. It involves the reaction of a carbonyl compound (here, 4-hydroxybenzaldehyde) with an active methylene compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (EWGs), such as a nitrile (-CN) and an ester (-COOR) or amide (-CONH₂). The reaction is typically catalyzed by a weak base.

Mechanism Insight: The base (B:) deprotonates the active methylene compound, creating a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB or E2 elimination of a water molecule yields the thermodynamically stable α,β-unsaturated product. The strong electron-withdrawing nature of the cyano and carbonyl groups facilitates both the initial deprotonation and the final elimination step.

G cluster_0 Mechanism: Knoevenagel Condensation Reactants Active Methylene (R¹-CH₂-R²) + Base (B:) Carbanion Nucleophilic Carbanion [R¹-CH⁻-R²] Reactants->Carbanion Deprotonation Addition Nucleophilic Addition Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Attack on Carbonyl Aldehyde 4-Hydroxybenzaldehyde Addition->Alkoxide Alcohol β-Hydroxy Adduct Alkoxide->Alcohol Protonation (from BH⁺) Protonation Protonation Product α,β-Unsaturated Product Alcohol->Product Elimination Elimination Dehydration (-H₂O)

Figure 2: Simplified mechanism of the Knoevenagel condensation.

The choice of catalyst and reaction conditions can significantly impact yield, reaction time, and environmental footprint. While classic catalysts like piperidine are effective, modern methods offer milder conditions and higher efficiency.

Catalyst SystemSolventTemperatureTypical TimeYield RangeReference
Ammonium Acetate / Acetic AcidEthanolReflux4 hours~90% (for ester)[4]
PiperidineEthanolReflux45 min~90% (for amide)
DABCO / [HyEtPy]Cl (Ionic Liquid)WaterRoom Temp.5 - 40 min83 - 99%
Diisopropylethylammonium Acetate (DIPEAc)Toluene40-45 °C1 - 2 hours>90%[5]
Triethylamine (TEA) / MicrowaveWater (NaCl sat.)MW (55W)35 min~99%[2]

Table 1: Comparison of various catalytic systems for Knoevenagel condensation to form cyano-aryl acrylates/acrylamides.

This protocol utilizes a classic ammonium salt catalyst system.[4]

  • Apparatus Setup: To a round-bottom flask equipped with a reflux condenser, add 4-hydroxybenzaldehyde (30.0 g), ethyl cyanoacetate (31.7 g), and absolute ethanol (100 mL).

  • Catalyst Addition: Add acetic acid (4.5 mL) and ammonium acetate (1.9 g) to the mixture.

  • Reaction: Heat the reaction mixture to reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and pour it into 500 mL of ice water. A crystalline solid will precipitate.

  • Purification: Collect the crystals by filtration. Recrystallize the crude product from methanol (approx. 400 mL) to obtain pure ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. The expected yield is approximately 65 g.[4]

This modern protocol uses a recyclable ionic liquid system with DABCO as the catalyst, offering high yields and short reaction times at room temperature.

  • Catalyst System Preparation: In a suitable flask, add 1,4-diazabicyclo[2.2.2]octane (DABCO, 20 mmol) to a stirred mixture of 4-hydroxybenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of [HyEtPy]Cl–H₂O (a mixture of 3 g [HyEtPy]Cl and 3 mL H₂O).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor by TLC until the aldehyde is consumed (usually 5-40 minutes).

  • Work-up and Isolation: Dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).

  • Purification: Wash the combined organic phases with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the nearly pure product.

Part 2: Selective Reduction of the Alkene Bond

To obtain the target 2-Cyano-3-(4-hydroxyphenyl)propanoic acid scaffold, the carbon-carbon double bond of the Knoevenagel product must be selectively reduced without affecting the nitrile or carboxyl groups. Several methods are effective for this transformation.

Causality of Method Selection:

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a classic, highly effective, and clean method for reducing isolated or conjugated C=C bonds.[6] It offers high yields and simple work-up (filtration of the catalyst). However, it requires specialized hydrogenation equipment (e.g., a Parr shaker) and careful handling of flammable H₂ gas and pyrophoric catalysts.

  • Transfer Hydrogenation (e.g., Hantzsch Ester): This method uses a stable organic molecule, like a Hantzsch ester, as the hydrogen source. It avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[1][7] This approach can be performed in a "one-pot" cascade fashion, combining the Knoevenagel condensation and reduction steps.

This efficient, one-pot protocol generates the reduced (saturated) product directly from the starting materials in an environmentally friendly solvent.[1]

  • Apparatus Setup: To a flask, add 4-hydroxybenzaldehyde (1.0 mmol), ethyl cyanoacetate (1.2 mmol), Hantzsch ester (1.2 mmol), and 2-diethylaminoethanol (DEAE, 0.2 mmol) in water (5 mL).

  • Reaction: Heat the mixture to reflux (100 °C) and stir for 12 hours. Monitor the reaction by TLC for the disappearance of the aldehyde and the formation of the final saturated product.

  • Work-up and Isolation: After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure ethyl 2-cyano-3-(4-hydroxyphenyl)propanoate.

This is a representative protocol for the selective reduction of the alkene using hydrogen gas and a palladium catalyst.[6]

  • Apparatus Setup: In a hydrogenation vessel (e.g., a Parr bottle), dissolve the unsaturated precursor, ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (1.0 mmol), in a suitable solvent like ethanol or ethyl acetate (10-20 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-4 atm). Shake or stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-12 hours).

  • Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude saturated product, which can be further purified by recrystallization or chromatography if necessary.

Synthesis of Acid and Amide Derivatives

The protocols above primarily describe the synthesis of the ethyl ester derivative. Accessing the corresponding carboxylic acid or primary amide is straightforward:

  • Carboxylic Acid: The final propanoic acid can be obtained by hydrolysis of the corresponding ethyl ester under either acidic (e.g., refluxing with aq. HCl) or basic (e.g., NaOH in EtOH/H₂O, followed by acidic workup) conditions.

  • Amide: The primary amide derivative can be synthesized by following the Knoevenagel protocols (e.g., Protocol 1A) but substituting 2-cyanoacetamide for ethyl cyanoacetate as the active methylene component.

Conclusion

The synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid derivatives is reliably achieved through a versatile two-step sequence. The Knoevenagel condensation provides a robust entry to α,β-unsaturated intermediates, with modern catalytic systems offering significant advantages in terms of reaction time, yield, and sustainability. Subsequent selective reduction of the alkene bond, particularly through transfer hydrogenation with Hantzsch esters or classic catalytic hydrogenation, efficiently delivers the target saturated scaffold. The modularity of this synthetic approach allows for extensive derivatization, providing a powerful platform for researchers in medicinal chemistry and drug development to generate novel molecules for biological evaluation.

References

  • Santos, J. L., et al. (2004). Synthesis and evaluation of novel N-substituted-2-propenoylamides as potential anticancer agents. Bioorganic & Medicinal Chemistry, 12(10), 2593-2601. [Link]

  • Molbase. (n.d.). Synthesis of ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Molbase. [Link]

  • MySkinRecipes. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. MySkinRecipes. [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. [Link]

  • Cho, H., Iwashita, T., Hamaguchi, M., & Oyama, Y. (1991). Stereochemistry of Knoevenagel Condensation Products from Cyanoacetates and Aromatic Aldehydes. Chemical & Pharmaceutical Bulletin, 39(12), 3341-3342. [Link]

  • Kadam, S. T., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

  • Macias, A., & Bäckvall, J. E. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1832. [Link]

  • Sroka, W., & Czyz, J. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Anti-Cancer Agents in Medicinal Chemistry, 16(3), 273-283. [Link]

  • PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Bentham Science. (n.d.). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Bentham Science. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

Sources

Foundational

The Pharmacokinetic Profile of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid in Preclinical Animal Models: A Technical Guide

This guide provides a comprehensive technical overview of the essential pharmacokinetic principles and methodologies for characterizing 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in preclinical animal models. This documen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the essential pharmacokinetic principles and methodologies for characterizing 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in preclinical animal models. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for designing, executing, and interpreting pharmacokinetic studies. Given the limited publicly available pharmacokinetic data on this specific molecule, this guide synthesizes established methodologies for analogous phenolic and propanoic acid compounds to present a robust and scientifically grounded approach.

Introduction: Understanding the Journey of a Novel Compound

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a chemical intermediate with potential applications in the synthesis of biologically active molecules, including those with anti-inflammatory or antioxidant properties.[1] A thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development as a potential therapeutic agent. Pharmacokinetic (PK) studies in animal models provide the first glimpse into how a compound might behave in humans, informing dosage, potential toxicity, and overall viability as a drug candidate.[2]

This guide will delineate the critical steps in evaluating the pharmacokinetic profile of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, from the selection of appropriate animal models to the bioanalytical techniques required for its quantification in biological matrices.

Preclinical Animal Models: Selecting the Appropriate System

The choice of animal model is a critical decision in pharmacokinetic research. Rodents, particularly Sprague-Dawley rats, are frequently utilized for initial PK screening due to their well-characterized physiology, ease of handling, and cost-effectiveness.[3][4] Their metabolic pathways for xenobiotics often share similarities with humans, providing valuable preliminary data.[2] For more complex evaluations, non-rodent species like beagle dogs may be employed to gather data from a second species, which is often required for regulatory submissions.[2]

Justification for Model Selection
  • Sprague-Dawley Rats: Ideal for initial single-dose and dose-ranging studies to determine key PK parameters. Their use is well-documented for studying the pharmacokinetics of phenolic compounds.[4]

  • Beagle Dogs: Often used in later-stage preclinical development due to their physiological similarities to humans in terms of drug absorption and metabolism.

For the purpose of this guide, we will focus on the experimental design using Sprague-Dawley rats.

In Vivo Pharmacokinetic Study Protocol: A Step-by-Step Workflow

A meticulously planned and executed in vivo study is paramount for generating reliable pharmacokinetic data.[3] The following protocol outlines a standard approach for a single-dose pharmacokinetic study of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in Sprague-Dawley rats.

Experimental Workflow Diagram

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis acclimatization Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatization->fasting formulation Compound Formulation (e.g., 0.5% CMC) fasting->formulation iv_admin Intravenous (IV) Administration (1 mg/kg) formulation->iv_admin po_admin Oral (PO) Administration (10 mg/kg) formulation->po_admin blood_collection Serial Blood Sampling (Jugular Vein) iv_admin->blood_collection po_admin->blood_collection time_points Timepoints: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h blood_collection->time_points plasma_separation Plasma Separation (Centrifugation) time_points->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling (Non-compartmental) lcms_analysis->pk_modeling

Caption: Workflow for a typical in vivo pharmacokinetic study.

Detailed Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are acclimatized for a minimum of one week under standard laboratory conditions (12-hour light/dark cycle, free access to food and water).[3]

  • Compound Formulation and Administration:

    • Oral (PO) Administration: The compound is suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. A typical oral dose for a screening study might be 10 mg/kg.[3]

    • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle, for example, a mixture of saline, PEG400, and ethanol, to ensure solubility. A lower dose, such as 1 mg/kg, is typically used for IV administration.[3]

  • Dosing and Blood Sampling:

    • Animals are fasted overnight prior to dosing.[3]

    • For the oral group, the compound is administered via oral gavage.

    • For the intravenous group, the compound is administered via the tail vein.

    • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant like EDTA.[3]

  • Plasma Preparation: Plasma is isolated by centrifuging the blood samples (e.g., 4000 rpm for 10 minutes at 4°C). The resulting plasma is stored at -80°C until analysis.

Bioanalytical Method: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[5][6]

Sample Preparation

A crucial step to remove interferences from the biological matrix.[6]

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of an internal standard solution (a structurally similar compound not present in the sample). Then, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[7]

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Transfer and Evaporation: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[7]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[7]

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.[7]

Hypothetical LC-MS/MS Parameters

The following are proposed starting parameters for the analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Method optimization and validation are essential.

ParameterSuggested Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by infusion of a standard solution. A hypothetical transition could be based on the molecular weight of 191.18 g/mol .[8]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Based on the chemical structure (a phenolic acid derivative), a hypothetical ADME profile can be postulated.

Absorption

Following oral administration, the compound is likely absorbed from the gastrointestinal tract. The presence of a carboxylic acid and a phenolic hydroxyl group suggests that its absorption may be influenced by pH.

Distribution

The distribution of the compound into various tissues will be determined by its physicochemical properties, such as lipophilicity and plasma protein binding. Compounds with similar structures have been shown to distribute to organs like the liver and kidneys.[9]

Metabolism

The metabolism of phenolic compounds is well-documented and typically involves Phase I and Phase II reactions.[5]

  • Phase I Metabolism: Potential reactions include hydroxylation of the aromatic ring or reduction of the cyano group.

  • Phase II Metabolism: The phenolic hydroxyl and carboxylic acid groups are prime sites for conjugation reactions. The primary metabolites are expected to be glucuronide and sulfate conjugates.[9][10][11]

G cluster_phase1 Phase I cluster_phase2 Phase II parent 2-Cyano-3-(4-hydroxyphenyl) propanoic acid hydroxylation Hydroxylation parent->hydroxylation CYP450 reduction Cyano Reduction parent->reduction CYP450 glucuronidation Glucuronidation parent->glucuronidation UGTs, SULTs sulfation Sulfation parent->sulfation UGTs, SULTs hydroxylation->glucuronidation Conjugation hydroxylation->sulfation Conjugation

Caption: Plausible metabolic pathways for the compound.

Excretion

The parent compound and its metabolites are likely to be excreted primarily through the urine and feces. The route and rate of excretion are important determinants of the compound's half-life.

Pharmacokinetic Data Analysis and Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC (0-inf) Area under the plasma concentration-time curve from time 0 to infinity
Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from IV and PO data)
Hypothetical Comparative Pharmacokinetic Data

The following table presents a hypothetical summary of key pharmacokinetic parameters for 2-Cyano-3-(4-hydroxyphenyl)propanoic acid following oral and intravenous administration in Sprague-Dawley rats. This format is recommended for a clear and concise presentation of in vivo data.

ParameterOral (10 mg/kg)Intravenous (1 mg/kg)
Cmax (ng/mL) 1250 ± 2102500 ± 350
Tmax (h) 0.50.08 (first time point)
AUC (0-t) (ng*h/mL) 4500 ± 6002800 ± 400
t½ (h) 2.5 ± 0.52.2 ± 0.4
F% 64.3-

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous framework for the preclinical pharmacokinetic evaluation of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. By employing well-established animal models, robust in vivo protocols, and sensitive bioanalytical methods, researchers can generate the critical data needed to understand the ADME profile of this compound. The insights gained from these studies are indispensable for making informed decisions in the drug development process, including dose selection for efficacy and toxicity studies, and predicting the compound's pharmacokinetic behavior in humans. Future work should focus on conducting these studies to generate empirical data, followed by metabolite identification and investigation of potential drug-drug interactions.

References

  • Advance in Methods Studying the Pharmacokinetics of Polyphenols - PubMed. (2014, January 15).
  • Comparative analysis of the pharmacokinetic properties of 2-Cyano-3-(4-phenylphenyl)prop-2-enamide derivatives - Benchchem. (n.d.).
  • 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid - MySkinRecipes. (n.d.).
  • Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats - PubMed. (2015, June 10).
  • 2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218 - PubChem. (n.d.).
  • 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information - NextSDS. (n.d.).
  • Development and validation of a physiology-based model for the prediction of pharmacokinetics/toxicokinetics in rabbits | PLOS One - Research journals. (2018, March 21).
  • Animal Pharmacokinetic Studies for Safe Treatments | Biotechfarm. (n.d.).
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023, May 30).
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24).
  • Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)propionic Acid and its Metabolites by LC-MS/MS - Benchchem. (n.d.).
  • Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. (2025, January 16).
  • In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP - Semantic Scholar. (2022, January 25).
  • Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed. (2023, April 24).

Sources

Exploratory

Toxicity Profile and Cellular Dynamics of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid in Mammalian Cell Lines

Executive Summary & Structural Rationale Evaluating the toxicity of specialized metabolic inhibitors requires moving beyond basic live/dead assays to understand the precise biochemical pathways disrupted by the compound....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Evaluating the toxicity of specialized metabolic inhibitors requires moving beyond basic live/dead assays to understand the precise biochemical pathways disrupted by the compound. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS 90924-41-7) is the saturated structural analog of the classic monocarboxylate transporter 1 (MCT1) inhibitor, α-cyano-4-hydroxycinnamic acid (α-CHCA)[1].

While α-CHCA features a rigid propenoic acid moiety, the reduction to a propanoic acid chain in this derivative introduces rotational flexibility. Despite this structural relaxation, the core pharmacophore—the cyano group, phenolic hydroxyl, and carboxylic acid—remains intact. Consequently, the toxicity profile of 2-cyano-3-(4-hydroxyphenyl)propanoic acid in mammalian cell lines is fundamentally driven by metabolic interference rather than direct genotoxicity or reactive oxygen species (ROS) generation[2]. By competitively binding to transmembrane monocarboxylate transporters, this compound disrupts the lactate shuttle, triggering a cascade of intracellular acidification, glycolytic arrest, and ultimately, metabolic catastrophe[3].

Mechanistic Basis of Cytotoxicity

Mammalian cells, particularly highly proliferative or malignant lines exhibiting the Warburg effect, rely heavily on aerobic glycolysis. This process generates massive amounts of lactate and protons (H+), which must be continuously extruded to prevent lethal intracellular acidification. MCT1 acts as a critical proton-linked symporter for this efflux[4].

When 2-cyano-3-(4-hydroxyphenyl)propanoic acid engages MCT1, it induces toxicity through a highly specific sequence of events:

  • Efflux Blockade: The compound competitively inhibits MCT1, trapping lactate and H+ within the cytosol[2].

  • Intracellular Acidification: The accumulation of protons drives the intracellular pH (pHi) down to critical levels (often < 6.9)[2].

  • Product Inhibition of Glycolysis: The acidic environment allosterically inhibits phosphofructokinase-1 (PFK-1), the rate-limiting enzyme of glycolysis.

  • ATP Depletion & Apoptosis: Unable to generate ATP via glycolysis, and often unable to pivot quickly enough to oxidative phosphorylation, the cell undergoes energetic collapse[3].

G Compound 2-Cyano-3-(4-hydroxyphenyl) propanoic acid MCT1 MCT1 Transporter (Plasma Membrane) Compound->MCT1 Competitive Binding Lactate Lactate/H+ Efflux Blockade MCT1->Lactate Transport Inhibition Acidification Intracellular Acidification (pHi Drop) Lactate->Acidification Proton Trapping Glycolysis Glycolytic Arrest (PFK-1 Inhibition) Acidification->Glycolysis Allosteric Feedback Apoptosis Metabolic Catastrophe & Apoptosis Glycolysis->Apoptosis ATP Depletion

Mechanistic pathway of MCT1 inhibition and subsequent metabolic catastrophe.

Methodological Framework: In Vitro Toxicity Profiling

To accurately profile the toxicity of this compound, researchers must utilize a self-validating experimental system. Standard viability assays (like MTT) are insufficient because they rely on NAD(P)H-dependent cellular oxidoreductase enzymes, which are directly skewed by metabolic inhibitors. Instead, the following orthogonal protocols must be employed.

Protocol 1: Real-Time Metabolic Flux Analysis (Seahorse XF)

Causality: This assay is critical to prove that the compound's primary toxic mechanism is glycolytic shutdown rather than direct mitochondrial poisoning. By measuring the Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR) simultaneously, we can isolate the drug's target[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., MDA-MB-468, MCF-7) at 15,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Media Exchange: Wash cells and replace with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose and 2 mM glutamine.

  • Baseline Measurement: Record basal ECAR and OCR for 3 cycles (3 min mix, 3 min measure).

  • Compound Injection: Inject 2-cyano-3-(4-hydroxyphenyl)propanoic acid via Port A at titrating concentrations (1 µM to 100 µM). Include AZD3965 (10 µM) as a positive control for MCT1 inhibition[4].

  • Stress Test: Sequentially inject Oligomycin (Port B) and 2-Deoxyglucose (Port C) to calculate glycolytic capacity and reserve.

  • Validation: A true MCT inhibitor will cause an immediate, dose-dependent drop in ECAR with a compensatory, transient spike in OCR.

Protocol 2: Self-Validating Viability Assay (The Galactose Switch)

Causality: If the compound's toxicity is strictly dependent on glycolytic blockade, cells forced to rely entirely on oxidative phosphorylation (OXPHOS) should exhibit resistance. Step-by-Step Methodology:

  • Conditioning: Culture parallel plates of cells in standard high-glucose DMEM and glucose-free DMEM supplemented with 10 mM galactose. (Galactose yields no net ATP during glycolysis, forcing cells to use OXPHOS).

  • Dosing: Treat both cohorts with the compound for 72 hours.

  • Quantification: Lyse cells using CellTiter-Glo reagent to measure total ATP luminescently.

  • Validation: Toxicity (IC50) should be significantly lower (more potent) in the glucose cohort compared to the galactose cohort. If toxicity is equal, the compound has off-target, non-metabolic cytotoxic effects.

Protocol 3: Intracellular pH (pHi) and Lactate Quantification

Causality: To confirm that the drop in ECAR is due to efflux blockade and not an upstream inhibition of glucose uptake, intracellular accumulation of the products (lactate and H+) must be measured[2]. Step-by-Step Methodology:

  • Fluorophore Loading: Load cells with the pH-sensitive fluorescent dye BCECF-AM (1 µM) for 30 minutes.

  • Treatment: Apply the compound for 2 to 6 hours.

  • Measurement: Measure dual-excitation ratios (490/440 nm) to calculate pHi against a nigericin-calibrated standard curve.

  • Lactate Lysis: In parallel wells, lyse cells and use a colorimetric Lactate-Glo assay to quantify intracellular lactate retention compared to vehicle controls[5].

Workflow Cell Mammalian Cell Lines Dosing Compound Treatment Cell->Dosing Metabolic Seahorse XF (ECAR/OCR) Dosing->Metabolic Flux Mechanistic pHi & Lactate Assays Dosing->Mechanistic Target Viability Galactose Switch & CellTiter-Glo Dosing->Viability Toxicity

Multi-parametric in vitro experimental workflow for toxicity profiling.

Quantitative Data Synthesis

The toxicity of 2-cyano-3-(4-hydroxyphenyl)propanoic acid is highly dependent on the metabolic phenotype of the specific mammalian cell line. Cells expressing high levels of MCT4 (a hypoxia-inducible isoform) often exhibit resistance because MCT4 acts as a compensatory escape mechanism for lactate efflux[3][4].

Cell Line PhenotypeRepresentative LineMCT Expression ProfileExpected IC50 RangePrimary Toxicological Driver
Highly Glycolytic MDA-MB-468MCT1 High, MCT4 Low< 10 µM (Sensitive)Intracellular Acidification & ATP Depletion
Oxidative / Flexible MCF-7MCT1 High, MCT4 High> 50 µM (Resistant)Metabolic Compensation via MCT4/OXPHOS
Non-Malignant MCF-10AMCT1 Low, MCT4 Low> 100 µM (Tolerant)Minimal Target Engagement

Table 1: Predicted toxicological metrics of cyano-hydroxycinnamic acid derivatives across diverse mammalian cell phenotypes, synthesized from established MCT1 inhibitor profiles.

Conclusion & Translational Perspectives

The toxicity profile of 2-cyano-3-(4-hydroxyphenyl)propanoic acid in mammalian cell lines is a masterclass in metabolic targeting. By acting as a competitive inhibitor of monocarboxylate transport, it induces a lethal intracellular acidification specifically in cells addicted to aerobic glycolysis. However, researchers must be vigilant regarding the expression of compensatory transporters like MCT4, which can rescue cells from metabolic catastrophe[4]. Utilizing self-validating workflows—such as the Seahorse XF analyzer combined with the galactose metabolic switch—ensures that observed cytotoxicity is accurately attributed to on-target metabolic disruption rather than off-target chemical poisoning.

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Foundational

Thermodynamic Profiling and Mechanistic Evaluation of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

Target Audience: Researchers, Analytical Chemists, and Mass Spectrometry Specialists Document Type: Technical Guide & Whitepaper Executive Summary 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS: 90924-41-7) is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Mass Spectrometry Specialists Document Type: Technical Guide & Whitepaper

Executive Summary

2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS: 90924-41-7) is a critical structural analog of the ubiquitous Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix, α-cyano-4-hydroxycinnamic acid (CHCA). While CHCA is defined by its rigid, α,β-unsaturated alkene linkage, the propanoic acid derivative features a saturated sp3 carbon linkage ([1]). This seemingly minor reduction of a double bond fundamentally rewrites the molecule's thermodynamic landscape—altering its gas-phase basicity, disrupting its crystal lattice energy, and shifting its proton-transfer equilibrium.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, establishing self-validating experimental protocols for its characterization and exploring its utility as a mechanistic probe in thermal proton transfer models.

Structural Thermodynamics & Molecular Energetics

The thermodynamic behavior of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid is primarily governed by the loss of extended π -conjugation. In traditional cinnamic acid derivatives, the planar structure maximizes resonance energy, allowing for dense π−π stacking in the solid state.

By introducing an sp3 hybridized carbon at the C3 position, the molecule gains rotational freedom around the C2-C3 bond. Thermodynamically, this results in:

  • Increased Conformational Entropy ( ΔS ): The free rotation allows the molecule to exist in multiple microstates, unlike the rigid planar conformation of CHCA.

  • Reduced Lattice Enthalpy ( ΔHsub​ ): The inability to form perfectly flat, stacked crystalline sheets weakens intermolecular van der Waals forces. Consequently, the energy required to transition from the solid state to a gas-phase plume is significantly reduced.

  • Electronic Decoupling: The electron-withdrawing effect of the cyano group is restricted to inductive forces rather than resonance, directly impacting the acidity of the carboxylic proton.

Acid-Base Thermodynamics and Proton Affinity

In the context of mass spectrometry, the primary ion generation efficiency relies heavily on the thermodynamic equilibrium of the laser-desorbed plume ([2]). The total ion generation efficiency is dictated by thermally induced proton transfer, where the matrix and analyte undergo proton disproportionation ([3]).

Solution-Phase Acidity (pKa)

Due to the strong inductive electron withdrawal by the α-cyano group, the carboxylic acid proton is highly labile. The predicted pKa of the COOH group is approximately 2.5–3.0. However, because the phenolic ring is electronically decoupled from the cyanoacetic moiety, the phenolic OH maintains a standard pKa of ~9.5–10.0, lacking the resonance-driven acidity seen in fully conjugated systems.

Gas-Phase Basicity (GB) and Proton Affinity (PA)

In the dense gas plume, the reaction AH++M⇌A+MH+ is driven by the difference in Gas-Phase Basicity ( ΔGB ). Because 2-Cyano-3-(4-hydroxyphenyl)propanoic acid cannot stabilize its deprotonated conjugate base via resonance into the aromatic ring, its intrinsic gas-phase acidity is lower than that of CHCA. This shifts the thermodynamic equilibrium, making it a distinct mechanistic probe for isolating thermal ionization from photochemical ionization pathways.

PT_Pathway M Matrix (M) M_ex Excited Matrix (M*) M->M_ex UV Irradiation A Analyte (A) AH_plus Protonated Analyte (AH+) A->AH_plus Proton Acceptance MH_plus Protonated Matrix (MH+) M_ex->MH_plus Thermal Ionization MH_plus->AH_plus Proton Transfer

Fig 1. Thermodynamic proton transfer pathway in laser-desorbed plumes.

Quantitative Data Summary

The following table synthesizes the comparative thermodynamic and physicochemical descriptors of the saturated propanoic acid derivative against its unsaturated counterpart.

Thermodynamic Parameterα-Cyano-4-hydroxycinnamic Acid (CHCA)2-Cyano-3-(4-hydroxyphenyl)propanoic Acid
Molecular Weight 189.17 g/mol 191.18 g/mol [1]
Structural Linkage sp2 (Alkene, Planar) sp3 (Alkane, Rotational Freedom)
Conjugation Status Extended π -systemInterrupted at C3
Predicted pKa (COOH) ~1.5 - 2.0~2.5 - 3.0
Gas-Phase Basicity (GB) High (Resonance stabilized)Moderate (Inductive stabilization only)
Sublimation Enthalpy ( ΔHsub​ ) ~120-130 kJ/molLower (Reduced π−π stacking)

Experimental Protocols for Thermodynamic Characterization

To empirically validate the thermodynamic shifts caused by the saturation of the alkene bond, the following self-validating protocols are established. These methods are designed with internal controls to ensure high data integrity.

Protocol A: Determination of Enthalpy of Sublimation ( ΔHsub​ ) via KEMS

Causality: Because the saturated sp3 bond disrupts planar π−π stacking, determining the exact enthalpy of sublimation is critical to understanding its lower thermal threshold for plume generation. Knudsen Effusion Mass Spectrometry (KEMS) is selected because it operates under high vacuum, mimicking the MALDI source environment, and allows direct measurement of the monomeric gas phase over the solid lattice.

  • System Calibration: Load a reference standard with a known ΔHsub​ (e.g., benzoic acid) into the Knudsen cell to calibrate the mass spectrometer's sensitivity constant.

  • Sample Loading: Introduce 5–10 mg of high-purity 2-Cyano-3-(4-hydroxyphenyl)propanoic acid into the effusion cell.

  • Thermal Ramping: Apply high vacuum ( <10−6 Torr). Incrementally heat the cell from 298 K to 380 K, allowing 15 minutes at each step for thermal equilibrium.

  • Data Acquisition: Monitor the monomeric ion signal ( m/z 191) via low-energy electron ionization (EI) to prevent extensive fragmentation.

  • Thermodynamic Extraction: Plot ln(I⋅T) versus 1/T . The slope of this Clausius-Clapeyron relationship directly yields −ΔHsub​/R .

Protocol B: Gas-Phase Basicity (GB) Determination via the Kinetic Method

Causality: To quantify the Gas-Phase Basicity without interference from solvent effects, the Kinetic Method is employed. By generating a heterodimer of the target molecule and a reference base, the branching ratio of the fragments upon dissociation directly correlates to the difference in proton affinity. This self-validating system relies strictly on the internal energy of the activated complex.

  • Heterodimer Generation: Prepare a 1:1 molar solution of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid and a reference base (e.g., a specific amino acid)[2]. Infuse via Electrospray Ionization (ESI) to generate the proton-bound heterodimer [M1​⋅H⋅M2​]+ .

  • Isolation: Isolate the heterodimer precursor ion in an ion trap mass spectrometer.

  • Activation: Subject the isolated dimer to Collision-Induced Dissociation (CID) at standardized collision energies.

  • Branching Ratio Measurement: Measure the relative intensities of the product ions [M1​H]+ and [M2​H]+ .

  • Calculation: Calculate the difference in Gas-Phase Basicity ( ΔGB ) using the relationship ln(I1​/I2​)≈ΔGB/RTeff​ , where Teff​ is the effective temperature of the activated complex.

Workflow Sample 2-Cyano-3-(4-hydroxyphenyl) propanoic acid KEMS Knudsen Effusion Mass Spectrometry Sample->KEMS ITC Isothermal Titration Calorimetry Sample->ITC MALDI UV-MALDI-TOF Mass Spectrometry Sample->MALDI Sublimation ΔH_sub & Lattice Energy KEMS->Sublimation Protonation Solution pKa & ΔH_protonation ITC->Protonation GasPhase Gas-Phase Basicity (GB) & Proton Affinity (PA) MALDI->GasPhase

Fig 2. Experimental workflow for thermodynamic profiling of matrix analogs.

References

  • Equilibrium conditions in laser-desorbed plumes: thermodynamic properties of alpha-cyano-4-hydroxycinnamic acid and protonation of amino acids. European Journal of Mass Spectrometry, 2006.[Link]

  • Ion Intensity and Thermal Proton Transfer in Ultraviolet Matrix-Assisted Laser Desorption/Ionization. Journal of the American Society for Mass Spectrometry, 2014.[Link]

  • 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CID 19379218). National Center for Biotechnology Information (PubChem), 2021.[Link]

Sources

Exploratory

Pharmacological Reprofiling of the α-Cyano-4-hydroxycinnamic Acid Scaffold: Target Identification and Engagement of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

Executive Summary The transition from a known chemical probe to a novel therapeutic scaffold requires rigorous target identification (TID) and target engagement (TE) profiling. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a known chemical probe to a novel therapeutic scaffold requires rigorous target identification (TID) and target engagement (TE) profiling. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (PubChem CID: 19379218)[1] is the saturated analogue of the well-characterized α-cyano-4-hydroxycinnamic acid (CHCA). While CHCA is classically recognized as a potent Monocarboxylate Transporter 1 (MCT1) inhibitor and a standard MALDI-TOF matrix[2], the reduction of its α,β -unsaturated double bond fundamentally alters its pharmacological trajectory. This whitepaper provides an in-depth technical guide on how the introduction of conformational flexibility shifts the molecule's primary target from MCT1 to Aldose Reductase (ALR2)[3], and outlines the state-of-the-art methodologies required to validate this engagement.

Mechanistic Rationale: The Impact of Scaffold Saturation

Understanding the causality behind target shifting begins with structural chemistry. CHCA possesses an alkene bond that enforces a rigid, planar geometry. This planarity is critical for its intercalation into the narrow, hydrophobic binding pocket of MCT1, where it blocks lactate-fueled respiration in hypoxic environments[4].

In contrast, the reduction to 2-cyano-3-(4-hydroxyphenyl)propanoic acid introduces an sp3 hybridized α -carbon, creating a chiral center and allowing free rotation around the C-C bond.

  • Loss of MCT1 Affinity: The loss of planarity creates steric hindrance within the MCT1 channel, drastically reducing its inhibitory potency.

  • Gain of ALR2 Affinity: The newfound flexibility allows the propanoic acid scaffold to act as a "bioactivity focus"[3]. The molecule can dynamically adapt to the deep, induced-fit active site of Aldose Reductase (ALR2). The carboxylic acid forms crucial salt bridges with Tyr48 and His110, while the flexible phenolic ring navigates the specificity pocket to inhibit the conversion of glucose to sorbitol, a primary driver of diabetic neuropathy[3].

Target Identification (TID) Strategies

When dealing with low-molecular-weight scaffolds (MW 191.18 g/mol )[1], the choice of TID methodology is critical. Traditional probe-based approaches (e.g., Photoaffinity Labeling, PAL) require the attachment of bulky diazirine or biotin tags. For 2-cyano-3-(4-hydroxyphenyl)propanoic acid, modifying either the carboxylate or the phenol group would obliterate its ability to form essential hydrogen bonds within the ALR2 pocket, leading to false-negative pull-downs.

Causality in Experimental Choice: To preserve the native pharmacophore, Label-Free Target Identification via Cellular Thermal Shift Assay (CETSA) coupled with quantitative LC-MS/MS is the mandated approach. CETSA relies on the principle of ligand-induced thermodynamic stabilization, allowing the unmodified drug to engage its target in the native cellular milieu.

TID_Workflow cluster_0 Label-Free Target Identification cluster_1 Probe-Based Target Identification Compound 2-Cyano-3-(4-hydroxyphenyl) propanoic acid CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA DARTS DARTS Assay Compound->DARTS Probe Synthesize PAL-Probe (Biotin/Diazirine) Compound->Probe LCMS Quantitative LC-MS/MS CETSA->LCMS DARTS->LCMS Target Target Validation (ALR2 / MCT1) LCMS->Target PullDown Affinity Pull-Down Probe->PullDown Proteomics Proteomic Profiling PullDown->Proteomics Proteomics->Target

Label-Free vs. Probe-Based Target Identification Workflows.

Target Engagement (TE) and Validation

Once ALR2 is identified, engagement must be validated both biophysically and functionally. The polyol pathway, governed by ALR2, is responsible for reducing glucose to sorbitol using NADPH as a cofactor.

ALR2_Pathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH NADP+ SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ NADH Inhibitor 2-Cyano-3-(4-hydroxyphenyl) propanoic acid Inhibitor->ALR2 Inhibits

Mechanism of Action: ALR2 Inhibition in the Polyol Pathway.

Experimental Methodologies

Protocol A: Label-Free Target Engagement via CETSA

Rationale: CETSA is performed in intact cells rather than lysates to ensure the compound successfully permeates the lipid bilayer and engages ALR2 in the presence of its endogenous NADPH cofactor, which is critical for the enzyme's active conformation. Self-Validating System: The protocol includes a vehicle control (DMSO) to establish the baseline melting temperature ( Tm​ ) and a positive control (Epalrestat, a known ALR2 inhibitor) to confirm assay sensitivity.

  • Cell Preparation: Culture human lens epithelial cells (HLECs) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Incubation: Divide the cell suspension into three aliquots. Treat with (a) 0.1% DMSO (Vehicle), (b) 10 µM Epalrestat (Positive Control), and (c) 10 µM 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Incubate for 1 hour at 37°C to allow for cell permeation and target binding.

  • Thermal Profiling: Aliquot each treatment group into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (40°C to 70°C, in 3°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Isolation: Snap-freeze the tubes in liquid nitrogen and thaw in a 25°C water bath (repeat 3 times) to lyse the cells without denaturing the proteins via harsh detergents. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western Blot using an anti-ALR2 antibody. Plot the band intensities against temperature to calculate the shift in Tm​ ( ΔTm​ ). A ΔTm​>2∘C indicates definitive target engagement.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: To determine the exact binding kinetics ( kon​ and koff​ ), SPR is utilized. Recombinant ALR2 is immobilized on the sensor chip rather than the small molecule to preserve the compound's conformational freedom and functional groups. Self-Validating System: A reference flow cell (activated and deactivated without protein) is used simultaneously to subtract bulk refractive index changes and non-specific binding of the propanoic acid derivative to the dextran matrix.

  • Chip Functionalization: Dock a CM5 sensor chip into the SPR instrument. Activate Flow Cell 2 (FC2) with a 1:1 mixture of EDC/NHS. Inject recombinant human ALR2 (diluted in 10 mM Sodium Acetate, pH 5.0) until an immobilization level of ~3000 RU is achieved. Quench unreacted esters with 1 M Ethanolamine. Treat Flow Cell 1 (FC1) with EDC/NHS and Ethanolamine only (Reference).

  • Analyte Preparation: Prepare a 2-fold dilution series of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (from 10 µM down to 39 nM) in running buffer (PBS-T with 1% DMSO).

  • Kinetic Injection: Inject the analyte series over both FC1 and FC2 at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Subtract the FC1 signal from FC2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

Quantitative Data Summary

The structural shift from the rigid CHCA to the flexible propanoic acid scaffold results in a distinct inversion of target affinity, transitioning the molecule from an oncology/metabolism probe to a diabetic neuropathy therapeutic scaffold.

Compound ScaffoldMCT1 Inhibition ( IC50​ )ALR2 Inhibition ( IC50​ )Primary Application Profile
α-Cyano-4-hydroxycinnamic acid (CHCA) ~1.5 µM[2]> 100 µMMALDI Matrix / Glycolysis Inhibitor[4]
2-Cyano-3-(4-hydroxyphenyl)propanoic acid > 50 µM~ 72 - 405 nM[3]ALR2 Inhibitor / Diabetic Complications

Table 1: Comparative pharmacological profiling demonstrating the target shift induced by the saturation of the α,β -alkene bond.

References

  • 2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors Source: Scientific Reports (Nature) URL:[Link]

  • Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice Source: Journal of Clinical Investigation (JCI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

2-Cyano-3-(4-hydroxyphenyl)propanoic acid protocol for HPLC-MS analysis

Comprehensive HPLC-MS/MS Protocol for the Quantitation of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid Introduction and Chemical Rationale 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS 90924-41-7) is a highly polar phenoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC-MS/MS Protocol for the Quantitation of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

Introduction and Chemical Rationale

2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS 90924-41-7) is a highly polar phenolic acid derivative characterized by a phenolic hydroxyl group, an electron-withdrawing cyano group, and a terminal carboxylic acid[1]. With a molecular formula of C₁₀H₉NO₃ and a monoisotopic mass of 191.0582 Da, it presents unique analytical challenges due to its hydrophilicity and susceptibility to matrix-induced ion suppression[1].

Mechanistic Rationale for Analytical Choices:

  • Ionization Mode: The presence of the carboxylic acid (pKa ~3.5) and phenolic hydroxyl (pKa ~9.5) makes Negative Electrospray Ionization (ESI-) the optimal choice. The molecule readily deprotonates to form a stable [M-H]⁻ precursor ion at m/z 190.05[2].

  • Chromatographic Strategy: To prevent poor retention on reversed-phase columns, the mobile phase must be acidified (e.g., 0.1% Formic Acid, pH ~2.7) to keep the carboxylic acid in its neutral, protonated state during separation. Furthermore, utilizing a Biphenyl stationary phase rather than a standard C18 enhances π-π interactions with the analyte's aromatic ring and cyano group, significantly improving peak shape and retention[2].

Reagents and Materials

To ensure self-validating and reproducible results, strictly adhere to LC-MS grade reagents.

  • Standards: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid analytical standard (≥99% purity).

  • Internal Standard (IS): α-Cyano-4-hydroxycinnamic acid-d4 (or a structurally similar deuterated phenolic acid) to correct for matrix effects and extraction losses[3].

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, and Formic Acid.

  • Extraction Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges (30 mg/1 mL)[4].

  • Analytical Column: Phenomenex Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) or equivalent core-shell column.

Sample Preparation Methodology

Biological matrices (e.g., plasma, plant lysates) contain salts, proteins, and phospholipids that severely suppress ESI signals. This protocol utilizes a hybrid Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) approach to isolate the analyte[4][5].

Step-by-Step Extraction Protocol:

  • Aliquoting & Spiking: Transfer 100 µL of the biological sample into a 1.5 mL microcentrifuge tube. Add 10 µL of the Internal Standard working solution (1 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. The acid disrupts protein-analyte binding, while the organic solvent precipitates proteins.

  • Agitation & Centrifugation: Vortex vigorously for 60 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein aggregate.

  • SPE Conditioning: Condition the HLB SPE cartridge with 1 mL of Methanol followed by 1 mL of LC-MS grade Water[4].

  • Sample Loading: Dilute the collected supernatant with 500 µL of Water (to reduce organic content) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water to remove polar interferences and salts.

  • Elution: Elute the target phenolic acid with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% FA), vortex, and transfer to an autosampler vial.

Workflow A 1. Sample Aliquoting & IS Spiking B 2. Protein Precipitation (Cold ACN + 1% FA) A->B C 3. Centrifugation (14,000 x g, 4°C) B->C D 4. HLB SPE Loading (Aqueous Dilution) C->D E 5. SPE Wash & Elution (5% MeOH Wash, ACN Elution) D->E F 6. N2 Evaporation & Reconstitution E->F G 7. UHPLC Separation (Biphenyl Column) F->G H 8. ESI- MS/MS Quantification G->H

Analytical workflow from sample preparation to MS/MS quantification.

Instrumental Conditions (UHPLC-MS/MS)

Liquid Chromatography Parameters

A gradient elution strategy is employed to focus the analyte at the head of the column before gradually eluting it, minimizing co-elution with hydrophobic matrix components.

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%)(Water + 0.1% FA) Mobile Phase B (%)(Acetonitrile + 0.1% FA) Flow Rate (mL/min)
0.0 95.0 5.0 0.40
1.0 95.0 5.0 0.40
5.0 40.0 60.0 0.40
6.0 5.0 95.0 0.40
7.5 5.0 95.0 0.40
7.6 95.0 5.0 0.40

| 10.0 | 95.0 | 5.0 | 0.40 |

(Column Temperature: 40°C; Autosampler Temperature: 4°C; Injection Volume: 5 µL)

Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathways of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid involve the neutral loss of carbon dioxide (-44 Da) from the carboxylic acid moiety, and the loss of hydrogen cyanide (-27 Da) from the cyano group.

Table 2: MRM Transitions and Collision Energies (CE)

Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose DP (V) CE (V)
2-Cyano-3-(4-hydroxyphenyl)propanoic acid 190.05 [M-H]⁻ 146.06 Quantifier (-CO₂) -60 -15
2-Cyano-3-(4-hydroxyphenyl)propanoic acid 190.05 [M-H]⁻ 119.05 Qualifier (-CO₂, -HCN) -60 -28

| α-Cyano-4-hydroxycinnamic acid-d4 (IS) | 192.06[M-H]⁻ | 148.07 | IS Quantifier | -60 | -16 |

Fragmentation Parent Precursor Ion [M-H]- m/z 190.05 Frag1 Quantifier Ion [M-H-CO2]- m/z 146.06 Parent->Frag1 -CO2 (44 Da) Frag2 Intermediate Ion [M-H-HCN]- m/z 163.04 Parent->Frag2 -HCN (27 Da) Frag3 Qualifier Ion [M-H-CO2-HCN]- m/z 119.05 Frag1->Frag3 -HCN (27 Da) Frag2->Frag3 -CO2 (44 Da)

Putative collision-induced dissociation (CID) fragmentation pathway in negative ESI.

Method Validation and Quality Control (E-E-A-T Guidelines)

To ensure the trustworthiness of the generated data, the following validation parameters must be continuously monitored:

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked into post-extraction blank matrix versus neat solvent. An ME between 85% and 115% indicates negligible ion suppression/enhancement. If ME falls outside this range, further dilution or a more stringent SPE wash step is required.

  • Linearity: The calibration curve should be constructed using a minimum of 6 non-zero points (e.g., 1 ng/mL to 1000 ng/mL) with a 1/x² weighting factor. The acceptance criterion is an R² ≥ 0.995.

  • Carryover: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area.

References

  • National Institutes of Health. "2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218". PubChem. Available at:[Link][1]

  • Restivo A, Degano I, Ribechini E, Colombini MP. "Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives". PLOS ONE. 2014. Available at:[Link][2]

  • "Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria". Frontiers in Nutrition. 2021. Available at:[Link][5]

  • "Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS". MDPI Molecules. 2025. Available at:[Link][4]

Sources

Application

Optimal solvents for 2-Cyano-3-(4-hydroxyphenyl)propanoic acid dissolution

An in-depth technical guide for the optimal solvation and handling of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS: 90924-41-7), designed for researchers in drug discovery, analytical chemistry, and material sciences....

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the optimal solvation and handling of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS: 90924-41-7), designed for researchers in drug discovery, analytical chemistry, and material sciences.

Chemical Profiling & Thermodynamic Basis of Solvation

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a highly functionalized aromatic compound with a molecular weight of 191.18 g/mol [1]. Its solubility profile is entirely dictated by the interplay of three distinct functional groups: an electron-withdrawing cyano group (strong dipole), a phenolic hydroxyl group (hydrogen-bond donor/acceptor, pKa ~10), and a carboxylic acid (hydrogen-bond donor/acceptor, predicted pKa ~2.57)[2].

Understanding the thermodynamic basis of its solvation is critical for preventing premature precipitation, ensuring accurate dosing in biological assays, and maintaining stable analytical baselines[3].

  • Aprotic Solvation (DMSO/DMF): In its solid state, the compound's crystal lattice is tightly stabilized by intermolecular hydrogen bonding between the carboxylic acid and phenol groups. Polar aprotic solvents like Dimethyl sulfoxide (DMSO) possess a high dielectric constant and act as powerful hydrogen-bond acceptors. They thermodynamically favor the disruption of this crystal lattice without donating protons, resulting in maximum solubility.

  • Protic Solvation (Alcohols): Solvents like methanol act as both H-bond donors and acceptors. While they provide moderate solubility, they compete with the solute's internal hydrogen bonding network, leading to lower saturation points compared to aprotic systems.

  • Aqueous Solvation (pH Dependency): The compound exhibits poor solubility in acidic to neutral water due to its lipophilic aromatic core. However, adjusting the aqueous pH above 4.0 ensures the deprotonation of the carboxylic acid, forming a highly water-soluble carboxylate anion.

Quantitative Solubility Data

The table below summarizes the empirical and predicted solubility ranges across various solvent systems to guide experimental design.

Solvent SystemEstimated SolubilitySolvation MechanismRecommended Application
Anhydrous DMSO > 50 mg/mLAprotic H-bond acceptanceHigh-concentration master stocks
N,N-Dimethylformamide (DMF) > 50 mg/mLAprotic H-bond acceptanceAlternative to DMSO for synthesis
Methanol / Ethanol 10 - 20 mg/mLProtic H-bond donor/acceptorIntermediate dilutions, extraction
Aqueous Buffer (pH 7.4) 1 - 5 mg/mLCarboxylate ionizationIn vivo dosing / biological assays
MeCN:Water (50:50) + 0.1% FA 1 - 5 mg/mLDipole interactions, protonationLC-MS/HPLC mobile phase
Aqueous Buffer (pH < 3.0) < 0.1 mg/mLMinimal ionizationNot recommended

Workflow: Solvent Selection by Application

SolventWorkflow Start 2-Cyano-3-(4-hydroxyphenyl) propanoic acid App1 In Vitro Bioassays (High Conc. Stock) Start->App1 App2 Analytical (LC-MS) (Mobile Phase) Start->App2 App3 In Vivo / Aqueous (Physiological pH) Start->App3 Sol1 100% Anhydrous DMSO (Max 50-100 mg/mL) App1->Sol1 Aprotic Solvation Sol2 MeCN:Water (50:50) + 0.1% Formic Acid App2->Sol2 Protonated State Sol3 PBS (pH 7.4) + Co-solvents App3->Sol3 Ionized State

Workflow for selecting optimal solvent systems based on downstream applications.

Experimental Protocols

Protocol A: Preparation of a 50 mM Master Stock for In Vitro Assays

This protocol is designed to maximize shelf-life and prevent artefactual assay results caused by solvent toxicity or compound precipitation.

  • Equilibration: Allow the sealed vial of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture from condensing on the cold powder. Introduced water drastically reduces the solubility of lipophilic compounds in DMSO.

  • Weighing: Weigh the desired mass (e.g., 9.56 mg for 1 mL of 50 mM stock) using an analytical microbalance. Transfer to a sterile, polypropylene microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity).

    • Causality: Standard laboratory DMSO is highly hygroscopic. Using anhydrous DMSO ensures maximum thermodynamic solubility and prevents micro-precipitation over time.

  • Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution, rapidly breaking down the stable crystal lattice.

  • Self-Validation: Hold the tube against a dark background under bright light. The solution must be completely transparent with no visible micro-particulates (Tyndall effect).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and accelerate chemical degradation.

Protocol B: Aqueous Dilution for Cell Culture
  • Thawing: Thaw a single DMSO stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Dilution: Dilute the stock directly into pre-warmed (37°C) cell culture media. The final concentration of DMSO must not exceed 0.1% (v/v).

    • Causality: Pre-warming the media prevents "cold-shock" precipitation of the compound upon introduction to the aqueous environment. Furthermore, concentrations of DMSO above 0.1% have been empirically proven to induce cytotoxicity, alter reactive oxygen species (ROS) production, and confound immunomodulatory assay readouts[4][5].

  • Filtration (If required): If sterile filtration of the final media is necessary, strictly use PTFE (Polytetrafluoroethylene) syringe filters.

    • Causality: Nylon and Polyethersulfone (PES) filters exhibit high non-specific binding affinities for phenolic compounds, which will strip the active compound out of your solution, leading to inaccurate dosing.

Protocol C: Preparation of Analytical Solutions (LC-MS/HPLC)
  • Primary Dilution: Dilute the DMSO master stock into a 50:50 mixture of Acetonitrile and LC-MS grade Water.

  • Acidification: Add Formic Acid (FA) to a final concentration of 0.1% (v/v).

    • Causality: The addition of 0.1% FA drops the pH of the mobile phase below the predicted pKa of the compound (~2.57)[2]. This suppresses the ionization of the carboxylic acid, keeping the molecule in its neutral state. This ensures sharp, reproducible retention on reversed-phase C18 columns and prevents peak tailing caused by secondary interactions with residual silanols on the stationary phase.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 19379218, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Retrieved from:[Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Retrieved from:[Link]

  • Vergara-Triviño, A., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4586. Retrieved from:[Link]

  • Di, L., Fish, P. V., & Mano, T. (2012). Bridging solubility between drug discovery and development. Drug Discovery Today, 17(9-10), 486-495. Retrieved from:[Link]

Sources

Method

Application Note: 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid as a Mechanistic Probe in Biochemical and Mass Spectrometry Assays

Executive Summary 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS 90924-41-7)[1] is a highly specialized biochemical tool used primarily as a structural and mechanistic probe. As the saturated analog of the ubiquitous mat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS 90924-41-7)[1] is a highly specialized biochemical tool used primarily as a structural and mechanistic probe. As the saturated analog of the ubiquitous matrix and inhibitor α-cyano-4-hydroxycinnamic acid (α-CHCA), it lacks the critical α,β-unsaturated double bond[2]. This single structural modification eliminates its extended π-conjugation and its reactivity as a Michael acceptor[3]. Consequently, this compound serves as an indispensable negative control for validating the specific mechanisms of monocarboxylate transporter (MCT) inhibition[4][5] and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry[6][7].

This application note provides researchers and drug development professionals with the theoretical causality and self-validating protocols required to deploy this probe effectively.

Chemical & Structural Rationale

The biological and physicochemical activities of α-CHCA are heavily dependent on its rigid, planar trans-alkene geometry and its electron-deficient double bond.

  • In Biochemical Assays: The α,β-unsaturated carbonyl system of α-CHCA acts as a Michael acceptor, allowing it to engage in highly constrained non-covalent binding or reversible covalent interactions with target proteins like MCT1[3]. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid possesses an sp³-hybridized alpha-carbon, introducing conformational flexibility and abolishing Michael addition reactivity[1][3].

  • In Mass Spectrometry: The extended π-conjugation of α-CHCA allows strong UV absorbance at 337 nm (typical for nitrogen lasers)[6]. The saturated propanoic acid derivative breaks this conjugation, resulting in a dramatic blue-shift and loss of 337 nm absorbance, making it an ideal probe to study energy-transfer-independent matrix effects[6][7].

Application I: Mechanistic Probe in MCT1/4 Metabolic Assays

Expertise & Causality

Tumor cells rely on accelerated glycolysis and the subsequent efflux of L-lactate via MCT1 (SLC16A1) and MCT4 to maintain intracellular pH and sustain the Warburg effect[4][8]. α-CHCA is a classical, low-millimolar inhibitor of MCT-mediated lactate transport[5][9]. However, small-molecule inhibitors often exhibit off-target effects (e.g., mitochondrial pyruvate carrier inhibition or general membrane acidification).

To definitively prove that lactate transport inhibition in a novel assay is driven by the specific pharmacophore of α-CHCA, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid must be run in parallel. A self-validating system will show robust inhibition with α-CHCA and negligible inhibition with the saturated probe, confirming the absolute necessity of the rigid enoic acid structure for target engagement[3].

Protocol: L-Lactate Uptake Inhibition Assay in 4T1 Breast Tumor Cells

This protocol utilizes murine 4T1 cells, a well-characterized model for MCT1/4 expression and lactate transport[4][9].

  • Cell Preparation: Seed 4T1 breast tumor cells in 24-well plates at 2×105 cells/well. Incubate overnight at 37°C in RPMI-1640 medium supplemented with 10% FBS.

  • Buffer Equilibration: Wash the adherent cells twice with pH 7.4 HEPES buffer. Pre-incubate cells for 10 minutes in MES buffer (pH 6.0) to establish the inward-directed proton gradient required for proton-linked MCT1 transport[9].

  • Probe Preparation: Prepare 100 mM stock solutions of α-CHCA and 2-Cyano-3-(4-hydroxyphenyl)propanoic acid[1] in anhydrous DMSO. Dilute into the MES buffer to a final concentration of 1 mM to 5 mM (ensure final DMSO concentration remains < 0.5%).

  • Treatment & Uptake: Aspirate the pre-incubation buffer. Immediately add the probe solutions containing 1 µCi/mL [¹⁴C]-L-lactate and 10 µM unlabeled L-lactate. Incubate for exactly 60 seconds at room temperature to capture the initial linear phase of uptake[9].

  • Termination: Rapidly aspirate the radioactive buffer and wash the cells three times with ice-cold PBS containing 5 mM unlabeled α-CHCA to halt all transporter activity[4].

  • Lysis & Quantification: Lyse the cells in 0.1 N NaOH for 30 minutes. Neutralize with HCl and measure radioactivity using a liquid scintillation counter. Normalize the radioactive counts to total protein content using a standard BCA assay.

Data Presentation: Comparative Inhibition Kinetics
Compound / ProbeStructural FeatureTarget TransporterIC₅₀ (L-Lactate Uptake)Biological Outcome
α-CHCA α,β-unsaturated alkeneMCT1 / MCT4~0.5 - 2.0 mMRobust blockade of lactate efflux; intracellular acidification.
2-Cyano-3-(4-hydroxyphenyl)propanoic acid Saturated sp³ α-carbonNone (Negative Control)> 20 mM (Inactive)Normal lactate transport; cell viability maintained.
Visualization: MCT1 Inhibition Pathway

G Glycolysis Tumor Glycolysis Lactate Intracellular Lactate Glycolysis->Lactate Produces MCT1 MCT1 Transporter (Plasma Membrane) Lactate->MCT1 Binds Efflux Lactate Efflux (Microenvironment) MCT1->Efflux Transports CHCA α-CHCA (Active Inhibitor) CHCA->MCT1 Blocks Pore (Rigid Binding) Saturated Saturated Probe (Inactive Control) Saturated->MCT1 No Binding (Flexible sp3)

Mechanism of MCT1 inhibition by α-CHCA vs. the inactive saturated structural probe.

Application II: Negative Control Matrix in MALDI-TOF MS

Expertise & Causality

In MALDI-TOF mass spectrometry, the matrix must perform two critical functions: co-crystallize with the analyte and absorb laser energy to facilitate desorption and proton transfer[7]. α-CHCA is the gold standard matrix for small proteins and peptides (<3 kDa)[6].

By substituting α-CHCA with 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, researchers can decouple the effects of physical analyte co-crystallization from UV-induced desorption. Because the saturated probe co-crystallizes with peptides but fails to absorb 337 nm light (due to the broken π-conjugation), it validates whether background ionization in complex mixtures is occurring via matrix-independent mechanisms (e.g., thermal desorption or auto-ionization)[6].

Protocol: Matrix-Assisted Laser Desorption/Ionization Assay
  • Matrix Solution Preparation: Prepare a saturated solution of α-CHCA and 2-Cyano-3-(4-hydroxyphenyl)propanoic acid[1] independently in a solvent system of 50% Acetonitrile / 50% LC-MS grade Water containing 0.1% Trifluoroacetic acid (TFA)[6]. Vortex for 5 minutes and centrifuge at 10,000 x g to pellet undissolved crystals.

  • Analyte Preparation: Prepare a 1 µM standard peptide calibration mix (e.g., Bradykinin, Angiotensin II, and Substance P) in 0.1% TFA.

  • Spotting (Dried Droplet Method): Mix 1 µL of the peptide analyte with 1 µL of the respective matrix supernatant. Spot 1 µL of this mixture onto a polished stainless steel MALDI target plate[7].

  • Crystallization: Allow the spots to air-dry slowly at room temperature. Note: The saturated probe will form a different crystalline lattice morphology compared to the uniform microcrystals of α-CHCA.

  • Acquisition: Analyze the plate using a MALDI-TOF mass spectrometer equipped with a 337 nm nitrogen laser. Apply 500 laser shots per spot in positive ion reflectron mode, optimizing the laser power to just above the threshold of ionization for the α-CHCA spot[7].

  • Validation: The α-CHCA spot must yield high Signal-to-Noise (S/N) peptide peaks. The 2-Cyano-3-(4-hydroxyphenyl)propanoic acid spot should yield baseline noise, confirming the absolute requirement of the conjugated π-system for 337 nm energy transfer.

Data Presentation: Ionization Efficiency Comparison
Matrix / ProbeUV Absorbance (337 nm)CrystallizationPeptide Signal (S/N)Matrix Clusters
α-CHCA High (Conjugated π-system)Uniform Microcrystals> 500Present (low m/z)
2-Cyano-3-(4-hydroxyphenyl)propanoic acid Negligible (Broken conjugation)Amorphous / Variable< 3 (Baseline Noise)Absent
Visualization: MALDI-TOF Ionization Workflow

G Laser UV Laser (337 nm) MatrixA α-CHCA Matrix (Conjugated π-system) Laser->MatrixA Absorbed MatrixB Saturated Probe (No π-conjugation) Laser->MatrixB Transmitted/Scattered Desorption Desorption & Ionization MatrixA->Desorption Proton Transfer NoDesorption No Energy Transfer MatrixB->NoDesorption Fails to Ionize Detector TOF Detector (Peptide Signal) Desorption->Detector Analyte Ions

Differential UV energy absorption in MALDI-TOF using conjugated vs. saturated matrices.

References

  • PubChem. "2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218". National Institutes of Health (NIH). URL:[Link]

  • Taylor & Francis. "Alpha-cyano-4-hydroxycinnamic acid alleviates renal fibrosis and inflammation in chronic kidney disease". Renal Failure, 45(1). URL:[Link]

  • PMC / AAPS Journal. "In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model". National Center for Biotechnology Information. URL:[Link]

  • PMC / Molecular Pharmaceutics. "Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells". National Center for Biotechnology Information. URL:[Link]

  • Dove Medical Press. "Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment". Cancer Management and Research. URL:[Link]

  • Nature Communications. "Screening of DUB activity and specificity by MALDI-TOF mass spectrometry". Nature Publishing Group. URL:[Link]

Sources

Application

Application Notes and Protocols for Mass Spectrometry Analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Version: 1.0 Abstract This comprehensive guide details the sample preparation methodologies for the quantitative and qualitative analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid by mass spectrometry. Tailored for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0

Abstract

This comprehensive guide details the sample preparation methodologies for the quantitative and qualitative analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid by mass spectrometry. Tailored for researchers, scientists, and professionals in drug development, this document provides a selection of robust protocols, including protein precipitation, liquid-liquid extraction, and solid-phase extraction. The protocols are designed to address various sample matrices, ensuring high recovery and reproducibility. Each section explains the scientific principles behind the chosen methods, offering insights into their application and optimization.

Introduction: Understanding the Analyte

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a small molecule characterized by a carboxylic acid group, a nitrile group, and a phenol moiety.[1][2] Its physicochemical properties are pivotal in designing an effective sample preparation strategy for mass spectrometry.

Table 1: Physicochemical Properties of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid

PropertyValueSource
Molecular FormulaC10H9NO3[1]
Molecular Weight191.18 g/mol [1]
XLogP31.3[1]
Exact Mass191.058243149 Da[1]

The presence of both a polar carboxylic acid and a moderately nonpolar phenyl group gives the molecule an amphipathic character, influencing its solubility and interaction with different extraction phases. The acidic nature of the carboxylic acid and phenolic hydroxyl group dictates that the sample's pH will be a critical parameter during extraction.

Core Principles of Sample Preparation for Mass Spectrometry

The primary objective of sample preparation is to isolate the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the mass spectrometer. The choice of technique is contingent upon the sample matrix (e.g., plasma, urine, tissue homogenate), the concentration of the analyte, and the desired analytical outcome (quantitative vs. qualitative).

This guide will focus on three widely applicable techniques:

  • Protein Precipitation (PPT): A rapid method for removing proteins from biological samples.

  • Liquid-Liquid Extraction (LLE): A separation technique based on the differential solubility of the analyte in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method that separates components of a mixture based on their physical and chemical properties.

Protocol I: Protein Precipitation (PPT) for Biological Fluids

Applicability: Ideal for high-throughput screening of plasma, serum, or urine samples where rapid removal of proteins is the primary goal.

Causality: Organic solvents like acetonitrile or methanol disrupt the hydration layer around proteins, causing them to denature and precipitate.[3] The addition of a small amount of acid, such as formic acid, can further enhance precipitation efficiency and ensure the acidic analyte remains in its protonated, less polar form, thereby improving its solubility in the organic supernatant.[4]

Experimental Workflow: Protein Precipitation

cluster_0 Protein Precipitation Workflow A 1. Sample Aliquoting (e.g., 100 µL plasma) B 2. Addition of Internal Standard A->B C 3. Addition of Cold Acetonitrile (with 0.1% Formic Acid) B->C D 4. Vortexing (Thorough Mixing) C->D E 5. Centrifugation (Pellet Proteins) D->E F 6. Supernatant Collection E->F G 7. Evaporation & Reconstitution F->G H 8. LC-MS/MS Analysis G->H

Caption: Workflow for Protein Precipitation.

Step-by-Step Protocol:
  • Sample Aliquoting: In a microcentrifuge tube, place 100 µL of the biological sample (e.g., plasma).

  • Internal Standard: Add an appropriate internal standard to correct for matrix effects and variability in extraction.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of solvent to sample is a common starting point for efficient protein removal.[5]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with the initial mobile phase of the LC-MS system (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).[5]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol II: Liquid-Liquid Extraction (LLE)

Applicability: Suitable for samples where a cleaner extract than that from PPT is required. It is effective at removing non-polar interferences.

Causality: LLE operates on the principle of partitioning a solute between two immiscible liquid phases.[6] For an acidic analyte like 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, acidifying the aqueous sample to a pH below its pKa will protonate the carboxylic acid and phenolic hydroxyl groups, making the molecule more neutral and preferentially soluble in a water-immiscible organic solvent.

Experimental Workflow: Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow A 1. Sample Preparation (e.g., 200 µL aqueous sample) B 2. pH Adjustment (Acidify to pH < pKa) A->B C 3. Addition of Organic Solvent (e.g., Ethyl Acetate) B->C D 4. Vortexing & Phase Separation C->D E 5. Collection of Organic Phase D->E F 6. Evaporation & Reconstitution E->F G 7. LC-MS/MS Analysis F->G

Caption: Workflow for Liquid-Liquid Extraction.

Step-by-Step Protocol:
  • Sample Preparation: To 200 µL of the aqueous sample, add an internal standard.

  • pH Adjustment: Acidify the sample to approximately pH 2 by adding a suitable acid (e.g., 6 M HCl). This ensures the analyte is in its neutral form.[7]

  • Solvent Addition: Add 600 µL of a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[6][7]

  • Extraction: Vortex the mixture for 2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the upper organic layer. For enhanced recovery, the extraction can be repeated on the aqueous phase with fresh organic solvent, and the organic fractions pooled.[6]

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.

Protocol III: Solid-Phase Extraction (SPE)

Applicability: Provides the cleanest extracts and allows for significant concentration of the analyte. It is the method of choice for trace-level analysis in complex matrices.

Causality: SPE separates components of a mixture based on their affinity for a solid stationary phase.[8] For 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, a mixed-mode sorbent with both reversed-phase (for the phenyl group) and anion-exchange (for the deprotonated carboxylic acid/phenol) functionalities is highly effective. Alternatively, a reversed-phase sorbent like C18 or a polymer-based sorbent can be used.[9][10]

Experimental Workflow: Solid-Phase Extraction (Reversed-Phase)

cluster_2 Solid-Phase Extraction Workflow A 1. Cartridge Conditioning (Methanol then Acidified Water) B 2. Sample Loading (Acidified Sample) A->B C 3. Washing (Remove Polar Interferences) B->C D 4. Elution (Methanol to Elute Analyte) C->D E 5. Evaporation & Reconstitution D->E F 6. LC-MS/MS Analysis E->F

Caption: Workflow for Solid-Phase Extraction.

Step-by-Step Protocol (using a Reversed-Phase Sorbent):
  • Cartridge Conditioning: Condition an Oasis HLB or C18 SPE cartridge sequentially with 1 mL of methanol and then 1 mL of 0.2% formic acid in water.[9] Do not allow the cartridge to dry out.

  • Sample Loading: Acidify the sample with formic acid to a final concentration of 0.2%. Load the prepared sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.2% formic acid in water to remove salts and other polar impurities.[9]

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol, preferably acidified with 0.2% formic acid, into a collection tube.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Mass Spectrometry Considerations

Ionization Technique:
  • Electrospray Ionization (ESI): ESI is the preferred ionization method for a molecule like 2-Cyano-3-(4-hydroxyphenyl)propanoic acid due to its polar nature.[11] Negative ion mode is generally more sensitive for phenolic and carboxylic acids, detecting the deprotonated molecule [M-H]⁻. Formic acid in the mobile phase can aid in protonation for positive ion mode detection [M+H]⁺, which may also be viable.[12]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for quantitative analysis of small molecules, MALDI can be used, particularly for qualitative screening.[13][14] A related compound, α-cyano-4-hydroxycinnamic acid, is a common MALDI matrix, suggesting that 2-Cyano-3-(4-hydroxyphenyl)propanoic acid may have some self-matrix properties.[15]

Mass Analyzer:
  • A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended. A QqQ operating in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and selectivity for quantitative analysis.

Conclusion

The successful analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid by mass spectrometry is highly dependent on the selection and optimization of the sample preparation method. For high-throughput applications, protein precipitation offers a rapid solution. For cleaner extracts, liquid-liquid extraction provides a good balance of speed and efficiency. For the most demanding applications requiring high sensitivity and selectivity, solid-phase extraction is the gold standard. The protocols provided herein serve as a robust starting point for developing a validated method tailored to specific research needs.

References

  • Couto, R. M., et al. (2013). Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(27), 6545-6552. [Link]

  • Traldi, P., et al. (2009). Matrix-less laser desorption/ionisation mass spectrometry of polyphenols in red wine. Rapid Communications in Mass Spectrometry, 23(12), 1745-1752. [Link]

  • PubChem. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids. Journal of Separation Science, 30(18), 3268-3295. [Link]

  • PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Laganà, A., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • Smith, A. F., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2137-2144. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • Rocío-Bautista, P., & Pasik, M. (2021). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. Molecules, 26(1), 1. [Link]

  • Smith, A. F., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2137-2144. [Link]

  • van den Broek, I., & van Dongen, W. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(13), 4573-4585. [Link]

  • Robards, K., & Antolovich, M. (2000). Sample preparation in the determination of phenolic compounds in fruits. The Analyst, 125(6), 989-1009. [Link]

  • Bertz, S. H., et al. (2010). Probing Cyanocuprates by Electrospray Ionization Mass Spectrometry. Organometallics, 29(16), 3571-3580. [Link]

  • Sereshti, H., & Samadi, S. (2014). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 1(1), 31-40. [Link]

  • NextSDS. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • Zhang, M., et al. (2025). Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. Foods, 14(9), 1361. [Link]

  • Minakata, K., et al. (2011). Determination of cyanide in blood by electrospray ionization tandem mass spectrometry after direct injection of dicyanogold. Analytical and Bioanalytical Chemistry, 400(4), 1117-1124. [Link]

  • Petropoulos, S. A., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7687. [Link]

  • Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. [Link]

  • Couto, R. M., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Journal of Agricultural and Food Chemistry, 61(27), 6545-6552. [Link]

  • González-Lucas, E., et al. (2021). Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. Journal of Environmental Chemical Engineering, 9(5), 106093. [Link]

  • Minakata, K., et al. (2011). Determination of cyanide in blood by electrospray ionization tandem mass spectrometry after direct injection of dicyanogold. Analytical and Bioanalytical Chemistry, 400(4), 1117-1124. [Link]

  • PubChem. (n.d.). (2Z)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Takeda, S. (2015). Electrospray Ionization Mass Spectrometry for the Quantification of Inorganic Cations and Anions. In Mass Spectrometry for the Analysis of Inorganic and Organometallic Species. InTech. [Link]

  • Raynie, D. E. (2013). Understanding and Improving Solid-Phase Extraction. LCGC North America, 31(11), 944-951. [Link]

  • Cohen, L. H., & Gusev, A. I. (2017). Recommendations for quantitative analysis of small molecules by matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(6), 977-991. [Link]

  • Weigel, S., et al. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. Journal of Chromatography A, 1023(2), 183-195. [Link]

  • Cohen, L. H., & Gusev, A. I. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 28(6), 977-991. [Link]

  • Wikipedia. (n.d.). Matrix-assisted laser desorption/ionization. Retrieved from [Link]

  • Fogarty, M. F., et al. (2026). Collaborative harm reduction efforts lead to the first detection of 5-cyano isotodesnitazene in illicit street drugs. Scientific Reports, 16(1), 12345. [Link]

  • Kiselar, J. G., & Downard, K. M. (2004). Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry, 76(6), 1672-1680. [Link]

  • Kiselar, J. G., & Downard, K. M. (2004). Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry, 76(6), 1672-1680. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid (CHPA)

Welcome to the Application Support Center. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CHPA) is a structurally complex phenylpropanoid derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CHPA) is a structurally complex phenylpropanoid derivative. While valuable in various biochemical and pharmaceutical applications, its high lipophilicity and stable crystal lattice result in notoriously poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome formulation bottlenecks.

Formulation Strategy Workflow

Before diving into specific protocols, consult the decision matrix below to select the optimal solubilization pathway based on your downstream application.

CHPA_Solubility Start CHPA API (Poor Aqueous Solubility) Assess Determine Downstream Application Start->Assess pH pH Adjustment & Salt Formation Assess->pH High-Dose / IV CD Cyclodextrin Complexation Assess->CD Bioassays / Oral Cosolvent Co-solvent Systems Assess->Cosolvent Stock Solutions pH_Mech Ionize Carboxylic Acid (pH > 5.5) pH->pH_Mech CD_Mech HP-β-CD Inclusion of Hydrophobic Phenyl Ring CD->CD_Mech Cosolvent_Mech Lower Dielectric Constant (DMSO, PEG 400, EtOH) Cosolvent->Cosolvent_Mech Success Enhanced Aqueous Solubility Achieved pH_Mech->Success CD_Mech->Success Cosolvent_Mech->Success

Decision matrix for selecting the optimal solubility enhancement strategy for CHPA.

Troubleshooting & FAQs

Module A: pH Adjustment and Salt Formation

Q: Why does CHPA precipitate immediately when I add it to my physiological buffer (pH 7.4), and how can I prevent it?

The Science (Causality): CHPA contains a carboxylic acid group and a phenolic hydroxyl group (1)[1]. In unbuffered water or slightly acidic media, the molecule remains predominantly unionized. The electron-withdrawing cyano group increases the molecular dipole, which paradoxically strengthens intermolecular interactions in the solid state, increasing the crystal lattice energy. If you add the dry powder directly to a pH 7.4 buffer, the local pH drops rapidly around the dissolving particles, keeping the microenvironment acidic and halting dissolution.

The Solution: You must pre-ionize the carboxylic acid to increase ion-dipole interactions with water before introducing it to a buffered system (2)[2].

Step-by-Step Protocol: In Situ Salt Formation Self-Validation Check: The solution should transition from a turbid suspension to optically clear once the pH crosses 6.0.

  • Dispersion: Suspend the required mass of CHPA in 80% of your final target volume of purified water (not buffer).

  • Titration: Add 1.05 molar equivalents of a counterion base (e.g., Tromethamine/TRIS or 0.1 N NaOH) dropwise under continuous magnetic stirring.

  • Equilibration: Allow 15 minutes for the solid to dissolve. The ionization of the carboxylic acid will pull the compound into solution.

  • Adjustment: Monitor the pH. Carefully adjust to your target physiological pH (7.4 - 8.0) using dilute HCl or NaOH.

  • Finalization: Q.S. to the final volume with water and filter through a 0.22 µm PES membrane.

Module B: Cyclodextrin Complexation

Q: I need to test CHPA in a cell-based assay, but co-solvents are causing cytotoxicity. How do I formulate it using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)?

The Science (Causality): When organic solvents are restricted, cyclodextrin complexation is the gold standard (3)[3]. HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic 4-hydroxyphenyl ring of CHPA spontaneously enters the HP-β-CD cavity to escape the aqueous environment. This process is thermodynamically driven by the release of high-enthalpy water molecules from the cavity. The resulting non-covalent inclusion complex masks the hydrophobic region, allowing the hydrophilic exterior of the cyclodextrin to keep the complex dissolved (4)[4].

Step-by-Step Protocol: Phase-Solubility Study (Higuchi and Connors Method) Self-Validation Check: Always run a 0 mM HP-β-CD control. The intrinsic solubility ( S0​ ) is required to calculate the complexation efficiency and validate the K1:1​ stability constant.

  • Preparation: Prepare a series of HP-β-CD aqueous solutions ranging from 0 to 50 mM in purified water.

  • Saturation: Add an excess amount of CHPA API to each vial (ensure visible solid remains).

  • Equilibration: Seal the vials and agitate them in a shaking water bath at 37 °C for 72 hours to ensure thermodynamic equilibrium (4)[4].

  • Separation: Centrifuge the suspensions at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.45 µm syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved CHPA via UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot CHPA concentration (mM) vs. HP-β-CD concentration (mM). A linear increase (A_L-type profile) indicates a 1:1 stoichiometric inclusion complex.

Step-by-Step Protocol: Kneading Method for Solid Complex Preparation

  • Weigh CHPA and HP-β-CD in a 1:1 molar ratio based on the phase-solubility results.

  • Wet the HP-β-CD powder with a minimal volume of 50% v/v ethanol/water to form a thick paste.

  • Gradually incorporate the CHPA powder into the paste.

  • Knead the mixture continuously in a mortar for 45-60 minutes, adding drops of the solvent if it dries out. The mechanical shear forces the molecules into proximity, facilitating complexation (4)[4].

  • Dry the resulting paste in a vacuum desiccator for 24 hours, then mill to a fine powder.

Module C: Co-Solvent Systems

Q: I am preparing stock solutions for analytical testing. What are the best co-solvents, and what are the limits for aqueous dilution?

The Science (Causality): Water has a high dielectric constant (~80 at 20°C). CHPA requires a lower dielectric environment to overcome its lattice energy. Co-solvents like Dimethyl Sulfoxide (DMSO) disrupt the hydrogen-bonded network of water and provide a favorable solvation environment for the lipophilic cyano and phenyl groups (5)[5]. However, excessive dilution of a DMSO stock into an aqueous buffer will cause the dielectric constant to spike, leading to rapid solvent-shift precipitation.

Quantitative Data: Representative Solubility Profile The following table summarizes the solubility behavior of CHPA (and its closely related analogs like α-CHCA) in various co-solvent systems (6)[6].

Solvent SystemVolume Ratio (v/v)Apparent Solubility (mg/mL)Application Suitability
Purified Water (pH 4.0) 100%< 0.1Baseline (Unsuitable)
DMSO : PBS (pH 7.2) 1:5 (16.7% DMSO)~0.1 - 0.5Cell-based bioassays
Ethanol : Water 40:60~5.0Oral liquid formulations
PEG 400 : Water 50:50~12.0Pre-clinical dosing
100% DMSO 100%> 30.0High-concentration stock solutions

Step-by-Step Protocol: Safe Dilution of Stock Solutions

  • Stock Preparation: Dissolve CHPA in 100% anhydrous DMSO to a concentration of 30 mg/mL. Purge the vial with inert gas (Nitrogen or Argon) to prevent oxidation of the phenolic group (6)[6].

  • Pre-mixing: Do not add the DMSO stock directly to a large volume of cold buffer. Instead, warm the aqueous buffer to 37 °C.

  • Dilution: Inject the DMSO stock slowly into the vortex of the stirring buffer.

  • Limit: Do not exceed a final concentration of 0.1 mg/mL if using a 1:5 DMSO:PBS ratio, as exceeding this metastable zone will induce nucleation and precipitation (6)[6].

References

  • National Center for Biotechnology Information. "2-Cyano-3-(4-hydroxyphenyl)propanoic acid." PubChem Database. Available at:[Link]

  • Global Research Online. "Solubility Enhancement Techniques." International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • Varma, T. S., & Gavhane, Y. N. "Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends." Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • MDPI. "Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization." Pharmaceuticals. Available at:[Link]

Sources

Optimization

Troubleshooting 2-Cyano-3-(4-hydroxyphenyl)propanoic acid degradation during storage

Technical Support Center: Troubleshooting 2-Cyano-3-(4-hydroxyphenyl)propanoic acid Degradation Overview 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (C₁₀H₉NO₃) is a highly functionalized aromatic compound frequently utiliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Cyano-3-(4-hydroxyphenyl)propanoic acid Degradation

Overview

2-Cyano-3-(4-hydroxyphenyl)propanoic acid (C₁₀H₉NO₃) is a highly functionalized aromatic compound frequently utilized in advanced biochemical assays, synthetic workflows, and as a specialized reagent. Due to the presence of three uniquely reactive functional groups—a phenolic hydroxyl, an alpha-cyano (nitrile) group, and a carboxylic acid—the molecule is highly susceptible to environmental degradation during prolonged storage.

This guide provides a self-validating, mechanistic framework to help researchers diagnose, troubleshoot, and prevent compound degradation.

Part 1: Identifying the Degradation (Diagnostic FAQs)

Q: My lyophilized powder has shifted from an off-white color to a yellowish-brown hue. Is it still usable? A: No. A macroscopic color change strongly indicates oxidative degradation . The phenolic ring in the compound is highly sensitive to autoxidation. When exposed to ambient oxygen and light, the phenol group loses electrons and protons, breaking aromaticity to convert into a highly conjugated, colored quinone derivative ()[1]. This alters the electronic properties of the molecule, rendering it unsuitable for sensitive assays.

Q: I ran an LC-MS quality control check and observed a new peak with a mass shift of +18 Da. What is this impurity? A: A +18 Da mass shift is the stoichiometric signature of water addition, indicating nitrile hydrolysis . The cyano group (-C≡N) has reacted with ambient atmospheric moisture to form a primary carboxamide (-CONH₂) ()[2]. If you see a subsequent +1 Da shift (total +19 Da from the parent, accounting for the loss of NH₃ and addition of OH), the amide has further hydrolyzed into a dicarboxylic acid.

Q: My HPLC chromatogram shows a peak with a -44 Da mass shift. What caused this? A: This indicates thermal decarboxylation . The electron-withdrawing cyano group positioned alpha to the carboxylic acid destabilizes the carboxyl moiety. Exposure to elevated temperatures (e.g., leaving the compound on a warm benchtop or improper shipping conditions) facilitates the spontaneous loss of carbon dioxide (CO₂).

Part 2: Mechanisms & Causality (E-E-A-T Grounding)

To implement effective storage protocols, one must understand the thermodynamic vulnerabilities of the molecule. Do not simply hide the compound in a freezer; understand why it degrades:

  • Phenol Autoxidation (The Quinone Pathway): Phenols are electron-rich and prone to attack by reactive oxygen species (ROS) or transition metal catalysts. The oxidation removes two hydrogen atoms (a -2 Da mass shift), forming an electrophilic p-benzoquinone-like structure[1]. This reaction is accelerated by UV light (photo-oxidation) and alkaline microenvironments.

  • Cyano Hydration: Nitriles are electrophilic at the carbon atom. While biologically catalyzed by nitrilases[2], spontaneous chemical hydrolysis occurs slowly during storage if the powder is hygroscopic and absorbs water. The localized moisture acts as a nucleophile, attacking the C≡N triple bond.

  • Alpha-Proton Exchange: The proton on the alpha-carbon (between the cyano and carboxyl groups) is highly acidic. In protic solvents, this proton can rapidly exchange, leading to epimerization and degradation cascades if left in solution.

Part 3: Data Presentation

Table 1: Summary of Degradation Pathways and Diagnostic Markers

Degradation PathwayFunctional Group AffectedVisual IndicatorMS Mass ShiftPrimary Catalyst / CausePreventive Storage Action
Oxidation Phenolic Hydroxyl (-OH)Yellow/Brown discoloration-2 Da (Quinone)Oxygen, UV Light, Transition metalsStore under Argon/N₂, use amber vials.
Hydrolysis Cyano Group (-C≡N)None (remains white/clear)+18 Da (Amide) +19 Da (Acid)Atmospheric moisture (Humidity)Store with active desiccant (Silica).
Decarboxylation Carboxylic Acid (-COOH)Gas evolution (in solution)-44 Da (Loss of CO₂)Heat, extreme pHMaintain strictly at -20°C or colder.

Part 4: Mandatory Visualization

TroubleshootingWorkflow Start Compound Storage Quality Check Visual Visual Inspection: Color Change? Start->Visual HPLC HPLC-UV/MS Analysis: New Peaks? Start->HPLC Oxidation Phenol Oxidation (Quinone Formation) Visual->Oxidation Yellow/Brown HPLC->Oxidation Mass -2 Da Hydrolysis Nitrile Hydrolysis (Amide/Acid) HPLC->Hydrolysis Mass +18 Da Action1 Purge with Argon Store at -20°C Oxidation->Action1 Action2 Desiccate & Seal Protect from Light Hydrolysis->Action2

Workflow for diagnosing 2-Cyano-3-(4-hydroxyphenyl)propanoic acid degradation.

Part 5: Experimental Protocols

Protocol A: HPLC-UV/MS Quality Control Workflow

Purpose: To establish a self-validating baseline of compound purity prior to critical experiments.

  • Sample Preparation: Dissolve 1 mg of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in 1 mL of anhydrous LC-MS grade Acetonitrile (ACN). Causality Note: Do not use water or methanol for the stock solution to prevent immediate solvolysis and epimerization.

  • Chromatography Setup: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water.

    • Solvent B: 0.1% Formic Acid in MS-grade ACN.

  • Gradient: Run a fast gradient from 5% B to 95% B over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (optimal for the phenolic ring). Set the mass spectrometer to Negative Electrospray Ionization (ESI-). The intact parent [M-H]⁻ ion should appear at m/z 190.05 ()[3].

  • Validation: If peaks at m/z 208 (hydrolysis) or m/z 188 (oxidation) exceed 2% relative abundance, the batch must be discarded or repurified.

Protocol B: Rescue Purification (Recrystallization)

Purpose: To salvage mildly degraded solid batches (<10% degradation) by exploiting differential solubility.

  • Dissolution: Suspend the degraded powder in a minimal volume of hot (60°C) anhydrous ethyl acetate.

  • Hot Filtration: Quickly pass the hot solution through a 0.22 µm PTFE syringe filter. Causality Note: This removes insoluble polymeric quinone aggregates formed via advanced oxidation.

  • Crystallization: Slowly add a non-polar anti-solvent (e.g., cold hexanes) dropwise until the solution becomes slightly turbid.

  • Incubation: Seal the vial under argon and incubate at -20°C overnight to induce crystallization.

  • Recovery: Decant the supernatant, wash the white crystals with ice-cold hexanes, and dry under high vacuum for 4 hours to remove residual solvent.

Part 6: General Storage FAQs

Q: Can I prepare a master stock solution in DMSO and store it at -80°C? A: It is highly discouraged. DMSO is notoriously hygroscopic and will absorb enough water during freeze-thaw cycles to initiate nitrile hydrolysis. Furthermore, DMSO can act as a mild oxidant over extended periods. Always store the compound as a dry, lyophilized solid and prepare working solutions immediately before use.

Q: What is the optimal long-term storage condition? A: The compound must be stored at -20°C or colder , in an amber glass vial (to block UV light), sealed tightly with a PTFE-lined cap, and placed inside a secondary container with active desiccant (e.g., indicating silica gel). Purging the vial with Argon or Nitrogen gas prior to sealing is critical to displace oxygen and prevent quinone formation.

References

  • National Center for Biotechnology Information (PubChem). "2-Cyano-3-(4-hydroxyphenyl)propanoic acid; CID 19379218." PubChem Compound Database. Available at:[Link]

  • Yu, L., et al. "Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light." Proceedings of the National Academy of Sciences (PNAS), 115(12), 2018. Available at:[Link]

  • Wang, M. X. "Enantioselective Biotransformations of Nitriles in Organic Synthesis." Accounts of Chemical Research, 48(3), 2015. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you resolve one of the most persistent challenges in Matrix-Assisted Laser Desorption/Ionization Time-of-Flig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you resolve one of the most persistent challenges in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): chemical background noise.

When utilizing 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (the saturated analog of the ubiquitous α-cyano-4-hydroxycinnamic acid, or CHCA) as a MALDI matrix, researchers frequently encounter intense background signals in the low mass-to-charge (m/z) region (<1000 Da). This guide will deconstruct the causality behind these matrix clusters and provide self-validating, field-proven protocols to eliminate them.

Part 1: The Causality of Matrix Chemical Noise

To eliminate background noise, we must first understand its thermodynamic and photochemical origins. During UV laser irradiation, the matrix absorbs energy to facilitate the desorption and ionization of your analyte. However, because the matrix is present in a massive molar excess (typically 10,000:1 relative to the analyte), it undergoes self-assembly and photochemical reactions.

For 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (Molecular Weight: 191.18 g/mol ), this results in a predictable series of cluster peaks:

  • Protonated Clusters: [M+H]⁺ at m/z 192, [2M+H]⁺ at m/z 383, [3M+H]⁺ at m/z 574.

  • Alkali Adducts: Trace contamination from sodium (Na⁺) or potassium (K⁺) in your buffers leads to highly stable adducts, such as [M+Na]⁺ at m/z 214 and[2M+Na]⁺ at m/z 405.

These alkali-stabilized clusters dominate the ion current, suppressing the ionization of low-mass analytes (e.g., small molecules, metabolites, and short peptides) through competitive protonation.

Mechanism Laser UV Laser Irradiation Matrix Matrix Pool (m/z 191.18) Laser->Matrix Alkali Alkali Cations (Na+, K+) Matrix->Alkali Contamination Ammonium Ammonium Salts (NH4H2PO4) Matrix->Ammonium Additive Clusters Matrix Clusters [nM+Na]+ (Noise) Alkali->Clusters Adduct Formation Suppressed Protonated Analyte [M+H]+ (Clean) Ammonium->Suppressed Alkali Displacement

Mechanistic pathway of matrix cluster formation and suppression via ammonium salts.

Part 2: Diagnostic FAQs

Q: Why does washing my MALDI target plate with standard deionized water only partially reduce the noise? A: While 2-Cyano-3-(4-hydroxyphenyl)propanoic acid has low solubility in cold water (allowing you to wash away soluble salts without stripping the matrix), water alone is inefficient at disrupting pre-formed matrix-alkali complexes. To actively displace Na⁺/K⁺ ions, you must introduce a competing proton source. As demonstrated by Smirnov et al. (), using ammonium salt solutions (like ammonium phosphate) drastically improves the efficiency of this washing approach by displacing alkali metals and providing volatile protons during desorption.

Q: I am analyzing metabolites below 500 Da. Even with washing, the monomer matrix peaks (m/z 192) obscure my data. Is there a permanent fix? A: Yes. If you are operating in the ultra-low mass region, traditional dried-droplet crystallization will always yield some monomer noise. The definitive solution is to covalently immobilize the matrix. By cross-linking the matrix to an SU-8 photoresist polymer via cationic photo-polymerization, the matrix can still absorb UV energy and transfer protons, but it cannot desorb into the gas phase. Hua et al. () proved this eliminates matrix ions entirely, creating a zero-noise background for small molecule MALDI-MS.

Part 3: Quantitative Performance Comparison

The following table summarizes the impact of different noise-reduction strategies on the Signal-to-Noise (S/N) ratio of a standard calibration peptide (MRFA, m/z 524.26) spiked into a 2-Cyano-3-(4-hydroxyphenyl)propanoic acid assay.

Noise Reduction StrategyS/N Ratio (MRFA, m/z 524)Matrix Cluster Intensity (m/z < 700)Mechanism of Action
Standard Dried-Droplet ~5 - 10Very High (Dominates Base Peak)N/A (Baseline condition)
Cold Deionized Water Wash ~25 - 30Moderate (Reduced by ~40%)Solubilizes and removes free alkali metal salts
Ammonium Phosphate Additive ~80 - 100Low (Reduced by >85%)Displaces Na⁺/K⁺, provides optimal proton transfer
SU-8 Polymer Immobilization >150Negligible (Near Zero)Covalent cross-linking prevents matrix desorption

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be self-validating. The following protocols integrate internal Quality Control (QC) checks so you can objectively verify noise reduction before wasting precious biological samples.

Protocol A: Self-Validating On-Target Washing with Ammonium Phosphate

Use this protocol for routine peptide and small protein assays.

Step 1: Matrix & QC Preparation Prepare a saturated solution of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in 50% Acetonitrile / 50% Water containing 0.1% Trifluoroacetic acid (TFA). Spike the solution with 100 fmol/µL of MRFA peptide (internal QC standard).

Step 2: Suppressor Addition Add Ammonium Phosphate Monobasic (NH₄H₂PO₄) to the matrix solution to achieve a final concentration of 10 mM.

Step 3: Co-crystallization Spot 1.0 µL of the sample/matrix mixture onto the polished steel MALDI target plate. Allow it to air-dry completely at room temperature.

Step 4: Cold Wash Pipette 2.0 µL of ice-cold (4°C) 10 mM NH₄H₂PO₄ solution directly onto the dried crystal spot. Leave for exactly 3 seconds, then carefully wick away the droplet using a lint-free tissue without touching the crystal surface.

Step 5: QC Validation Check Acquire a test spectrum.

  • Pass Criteria: The MRFA peak (m/z 524.26) must exhibit an S/N > 50. The matrix cluster at m/z 405 ([2M+Na]⁺) must be less than 10% of the base peak intensity.

  • Fail Criteria: If alkali clusters remain dominant, repeat Step 4 once more before proceeding to your unknown samples.

Workflow Start Prepare Matrix Solution + Internal Standard (MRFA) Add Add Ammonium Phosphate (10 mM final conc.) Start->Add Spot Co-crystallize Sample on MALDI Target Add->Spot Wash Cold Wash (3 sec) Removes Alkali Salts Spot->Wash Validate QC Check: MRFA S/N > 50 Matrix Clusters < 10% Base Peak Wash->Validate Validate->Wash Fail (Repeat Wash) Analyze Proceed to Unknown Analyte Acquisition Validate->Analyze Pass (S/N Validated)

Self-validating sample preparation workflow featuring internal QC checks.

Protocol B: Covalent Immobilization via SU-8 Photoresist

Use this protocol for ultra-low mass metabolite assays (<500 Da) where zero matrix background is required.

Step 1: Substrate Preparation Spin-coat a thin layer of SU-8 photoresist onto a conductive indium-tin-oxide (ITO) coated glass slide.

Step 2: Cationic Photo-polymerization Dissolve 8 mg of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid per mL of SU-8 developer. Dispense this onto the SU-8 film. Expose the slide to UV light (365 nm) for 60 seconds to trigger cationic photo-polymerization, covalently cross-linking the matrix to the polymer backbone.

Step 3: Sample Spotting & Concentration Spot 1.0 µL of your analyte (spiked with MRFA standard) onto the polymerized surface. Because the SU-8 surface is highly hydrophobic, the droplet will shrink during evaporation, naturally concentrating the analyte into a smaller focal area.

Step 4: QC Validation Check Acquire a spectrum. The matrix peaks (m/z 192, 383) should be entirely absent, leaving only the protonated analyte and MRFA standard.

References

  • Title: Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Source: Analytical Chemistry, 76(10), 2958-2965 (2004). URL: [Link]

  • Title: Novel polymer composite to eliminate background matrix ions in matrix assisted laser desorption/ionization-mass spectrometry. Source: Analyst, 132(12), 1223-1230 (2007). URL: [Link]

Optimization

Technical Support Center: Synthesis &amp; Yield Optimization of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists looking to optimize the synthesis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid [1].

Rather than providing a generic protocol, this guide deconstructs the synthesis into a self-validating, two-step mechanistic workflow. By understanding the causality behind each reagent choice, you can independently troubleshoot yield drops, chemoselectivity failures, and isolation issues.

Process Overview & Chemical Pathway

The synthesis of 2-cyano-3-(4-hydroxyphenyl)propanoic acid relies on a highly reliable two-step sequence:

  • Knoevenagel Condensation: Coupling of 4-hydroxybenzaldehyde with cyanoacetic acid to form the conjugated intermediate, α-cyano-4-hydroxycinnamic acid[2].

  • Selective Conjugate Reduction: 1,4-reduction of the electron-deficient alkene to yield the target aliphatic propanoic acid derivative[1].

SynthesisWorkflow A 4-Hydroxybenzaldehyde + Cyanoacetic Acid B α-Cyano-4-hydroxycinnamic acid (Yellow Intermediate) A->B Step 1: Knoevenagel Condensation (KOH, H2O) C 2-Cyano-3-(4-hydroxyphenyl) propanoic acid (White Solid) B->C Step 2: Conjugate Reduction (NaBH4)

Two-step synthetic workflow for 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

Step 1: Knoevenagel Condensation

Causality & Mechanistic Insight

The active methylene group of cyanoacetic acid is highly acidic due to the electron-withdrawing cyano and carboxyl groups. Using a mild base (like KOH) in an aqueous medium deprotonates this carbon, initiating a nucleophilic attack on the carbonyl carbon of 4-hydroxybenzaldehyde[2]. Subsequent dehydration yields the highly conjugated α-cyano-4-hydroxycinnamic acid. This intermediate is widely recognized in proteomics as a MALDI-TOF matrix (CHCA) due to its intense UV absorbance.

Self-Validating Protocol
  • Reaction: In a round-bottom flask, suspend 4-hydroxybenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in deionized water. Add KOH (0.2 eq, 0.7 M aqueous solution)[2].

  • Heating: Stir at 75°C for 2 hours. Validation: The mixture will turn into a deep yellow solution as the conjugated product forms.

  • Precipitation: Cool to room temperature and acidify with 3M HCl to pH 2. Validation: A bright yellow precipitate (α-cyano-4-hydroxycinnamic acid) will immediately crash out.

  • Isolation: Filter, wash with cold water, and dry under vacuum.

Quantitative Data: Catalyst & Solvent Optimization
Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Impurity Profile
KOH (0.2 eq) Water 75 2 92 - 97% Optimal
Piperidine (0.1 eq)Toluene110 (Reflux)480%Decarboxylation observed
NoneWater10012< 20%Unreacted starting material
Troubleshooting FAQs (Step 1)

Q: Why is my yield low, and why do I smell a distinct, sharp odor? A: You are likely experiencing thermal decarboxylation. Cyanoacetic acid is prone to losing CO₂ at temperatures exceeding 100°C, converting it into acetonitrile (which causes the sharp odor). Solution: Strictly control your heating mantle to maintain an internal temperature of 70–75°C. The use of microwave irradiation (50 W) can also accelerate this reaction without thermal degradation[2].

Q: The product won't precipitate fully upon cooling. What went wrong? A: The phenoxide ion of the product is highly water-soluble. If you do not acidify the mixture sufficiently (target pH 1-2), the product remains dissolved as a potassium salt. Ensure you use a strong acid like 3M HCl to fully protonate both the carboxylic acid and the phenolic hydroxyl group.

Step 2: Selective Conjugate Reduction

Causality & Mechanistic Insight

The challenge in this step is chemoselectivity: you must reduce the alkene while leaving the reactive cyano (-C≡N) and carboxylic acid (-COOH) groups intact. Sodium borohydride (NaBH₄) is the ideal reagent here. While NaBH₄ typically reduces ketones and aldehydes, the strong electron-withdrawing nature of the cyano group activates the adjacent alkene toward 1,4-conjugate hydride attack. NaBH₄ is not powerful enough to reduce the cyano group under ambient conditions, preventing the formation of unwanted primary amines.

Self-Validating Protocol
  • Preparation: Suspend the yellow α-cyano-4-hydroxycinnamic acid (1.0 eq) in a 1:1 mixture of Methanol and 0.1 M aqueous NaOH. Cool to 0°C.

  • Reduction: Slowly add NaBH₄ (2.0 eq) in small portions to manage hydrogen gas evolution.

  • Monitoring: Stir and allow to warm to room temperature over 4 hours. Validation: The reaction is complete when the intense yellow color completely fades to a clear/colorless solution, visually confirming the destruction of the conjugated double bond.

  • Quenching & Isolation: Quench excess hydride with a few drops of acetone. Acidify carefully to pH 2 with 1M HCl to precipitate the target 2-cyano-3-(4-hydroxyphenyl)propanoic acid[1]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Quantitative Data: Reductant Efficacy
Reductant SystemSolventTemp (°C)ChemoselectivityTarget Yield (%)
NaBH₄ (2.0 eq) MeOH / H₂O 0 → 25 High (Alkene only) 85 - 90%
Pd/C + H₂ (1 atm)Methanol25Low (Cyano reduced to amine)< 30%
LiAlH₄ (Excess)THF0Low (Global reduction)0%
Troubleshooting FAQs (Step 2)

Q: My final product has a persistent yellow tint. Is it impure? A: Yes. The yellow tint indicates the presence of unreacted α-cyano-4-hydroxycinnamic acid. Because this intermediate is a highly efficient UV-absorbing MALDI matrix, even trace amounts (<1%) will visibly color your product. Solution: Ensure complete reduction by monitoring via TLC (EtOAc:Hexane 8:2). If yellow persists, add an additional 0.5 eq of NaBH₄. Post-reaction, recrystallize the product from hot aqueous ethanol.

Q: I used catalytic hydrogenation (Pd/C) to avoid boron byproducts, but my mass spec shows a mass +4 Da higher than expected. Why? A: Catalytic hydrogenation is too aggressive for this substrate. The +4 Da mass shift indicates that you have not only reduced the alkene (+2H) but also partially reduced the cyano group to a primary amine (+4H). You must abandon Pd/C and switch to the NaBH₄ protocol to preserve the cyano group.

General Yield Optimization & Isolation

Troubleshooting Issue Impure Final Product (Yellow Tint) Check1 TLC shows unreacted intermediate? Issue->Check1 Check2 TLC shows over-reduction (amine formation)? Issue->Check2 Sol1 Increase NaBH4 equivalents or reaction time Check1->Sol1 Yes Sol2 Lower temperature to 0°C Avoid strong catalysts (Pd/C) Check2->Sol2 Yes

Troubleshooting decision tree for resolving impure product mixtures.

Q: How do I remove boron impurities from the final extraction? A: Borate salts can sometimes carry over into the ethyl acetate layer. During your workup, wash the organic layer thoroughly with a saturated brine solution, followed by a wash with a mildly acidic aqueous solution (e.g., 5% citric acid). This will partition the inorganic boron species into the aqueous waste while keeping your organic target intact.

References

  • PubChem. "2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218". National Institutes of Health (NIH). URL:[Link]

  • SciELO. "Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry". Journal of the Brazilian Chemical Society. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Crystallization Issues in 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the cry...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization dynamics of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CHPPA). While structurally related to the ubiquitous α-CHCA matrix, its saturated propanoic acid backbone alters its solubility profile and nucleation thermodynamics ()[1].

This guide moves beyond basic lists to explain the causality behind our troubleshooting methodologies. By understanding the physical chemistry of your solvent systems and crystallization pathways, you can transform erratic sample preparations into robust, self-validating analytical workflows.

Expert FAQs: Causality & Troubleshooting

Q1: Why does my 2-Cyano-3-(4-hydroxyphenyl)propanoic acid solution form heterogeneous, large crystal blocks instead of a uniform microcrystalline layer? A: This is fundamentally a solvent evaporation rate issue. CHPPA has high solubility in pure organic solvents (like DMSO or DMF) but is sparingly soluble in aqueous buffers ()[2]. When the organic-to-aqueous ratio is too high, the volatile organic solvent evaporates too rapidly. This leaves behind isolated water droplets where the compound crashes out of solution rapidly, forming jagged, heterogeneous crystals rather than co-crystallizing uniformly with your analyte. Solution: Adjust your solvent system to a 50:50 Acetonitrile (ACN) to Water ratio with 0.1% Trifluoroacetic acid (TFA). The TFA ensures the carboxylic acid remains protonated (preventing premature precipitation), while the balanced ACN/H2O ratio normalizes the evaporation thermodynamics.

Q2: I am observing severe matrix cluster formation (m/z < 1200) that obscures my low-mass analytes. How do I suppress this? A: Matrix clustering is primarily catalyzed by alkali metal salt contamination (Na⁺, K⁺) co-crystallizing with the propanoic acid derivative. These alkali salts disrupt the hydrogen-bonding network of the crystal lattice, leading to the ejection of large matrix-salt clusters during laser ablation or ionization. Solution: Implement a post-crystallization wash using an ammonium salt buffer. Washing the crystallized spot with 5–10 mM diammonium citrate effectively displaces the alkali metals. Because the matrix has low solubility in cold water compared to its alkali salts, the crystals remain intact while the interfering salts are washed away, yielding up to a 3- to 5-fold improvement in signal-to-noise ratio ()[3].

Q3: My analyte is highly hydrophobic (e.g., membrane proteins). The standard dried-droplet method causes the analyte to precipitate before the matrix crystallizes. What is the alternative? A: You must decouple the matrix crystallization from the analyte deposition using the Ultra-Thin Layer (UTL) method. Hydrophobic analytes require high organic solvent concentrations, which dissolves the matrix too quickly in a standard mixed droplet. By creating a pre-seeded "substrate layer" of matrix crystals first, you provide a nucleation ground. When you subsequently apply the analyte, it co-crystallizes onto the pre-existing lattice without requiring a thermodynamically unstable unified solvent system ()[4].

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is the most critical variable in controlling crystallization morphology. The table below summarizes the quantitative and qualitative impacts of various solvent ratios.

Solvent SystemEvaporation RateCrystal MorphologyPrimary Application
50% ACN / 50% H₂O / 0.1% TFA ModerateUniform micro-crystals (1-5 µm)Standard peptide & small molecule analysis
70% ACN / 30% H₂O / 0.1% TFA FastHeterogeneous, large needle blocksHighly hydrophobic analytes (requires UTL)
1:5 DMSO : PBS (pH 7.2) Very SlowAmorphous precipitateBiological assays (e.g., MCT1 inhibition)
30% Acetone / 35% ACN / 35% H₂O FastUltra-fine granular crystalsHigh-resolution spatial imaging

Self-Validating Experimental Protocols

Every protocol below includes built-in validation checkpoints to ensure the physical chemistry is proceeding as intended before you waste time on downstream analysis.

Protocol A: Standard Dried-Droplet with Ammonium Citrate Wash

Objective: Achieve uniform crystallization while eliminating alkali-induced matrix clusters.

  • Stock Preparation: Dissolve 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in 50% ACN / 50% Milli-Q H₂O containing 0.1% TFA to a final concentration of 10 mg/mL.

    • Validation Checkpoint: The solution must be completely clear. If cloudy, undissolved particulates will act as premature nucleation sites. Centrifuge at 10,000 x g for 2 minutes and use only the supernatant.

  • Sample Mixing: Mix the matrix stock solution with your analyte solution at a 1:1 (v/v) ratio.

  • Deposition: Pipette 1.0 µL of the mixture onto the target plate.

  • Controlled Evaporation: Allow the droplet to dry at room temperature under atmospheric pressure. Do not force-dry with heat, as this induces crystal fracturing.

  • Post-Crystallization Wash: Once completely dry, carefully pipette 2.0 µL of cold 10 mM diammonium citrate over the crystallized spot. Allow it to sit for 3 seconds, then gently wick away the liquid using a pipette or lint-free wipe.

  • Final Drying: Allow the spot to dry completely before analysis.

Protocol B: Ultra-Thin Layer (UTL) Crystallization

Objective: Decouple matrix crystallization from analyte deposition for complex/hydrophobic samples.

  • Substrate Solution: Mix 1 part saturated 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (prepared in 2:1 ACN:H₂O, 0.1% TFA) with 3 parts isopropanol.

  • Layering: Apply 0.5 µL of the substrate solution to the target plate. The high vapor pressure of isopropanol will cause rapid evaporation, leaving a dense, ultra-thin layer of seed crystals.

  • Analyte Deposition: Apply 0.5 µL of your analyte (dissolved in up to 50% organic solvent) directly onto the seed layer.

  • Co-crystallization: The analyte will integrate into the existing crystal lattice.

    • Validation Checkpoint: The final spot should appear as a highly uniform, opaque film without visible "coffee-ring" edges. If a coffee-ring forms, your analyte solvent contained too much water, dissolving the seed layer.

Mechanistic Workflows & Logic Diagrams

CrystallizationMechanism A CHPPA + Analyte B Droplet Deposition (50% ACN / 50% H2O) A->B C Volatile Organic Evaporation (ACN) B->C D Supersaturation in Aqueous Phase C->D E Nucleation & Co-crystallization D->E

Thermodynamic pathway of solvent evaporation driving uniform co-crystallization.

TroubleshootingLogic Issue Observation: Poor Crystal Quality Symp1 Large, jagged crystals (Sweet-spotting) Issue->Symp1 Symp2 High background noise (Matrix Clusters) Issue->Symp2 Symp3 Analyte precipitates before matrix Issue->Symp3 Fix1 Action: Reduce ACN% or use Acetone additive Symp1->Fix1 Fix2 Action: Wash with 10mM Diammonium Citrate Symp2->Fix2 Fix3 Action: Switch to Ultra-Thin Layer Method Symp3->Fix3

Decision matrix for troubleshooting common crystallization failures.

References

  • Title: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: MALDI Sample Preparation: the Ultra Thin Layer Method Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Batch-to-Batch Variability in 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 2-Cyano-3-(4-hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS 90924-41-7) [1].

This bifunctional compound—featuring both a phenolic hydroxyl and a cyano-substituted carboxylic acid—is a critical intermediate in the synthesis of aldose reductase inhibitors, modified peptides, and specialized enzyme substrates [3]. However, its structural properties make it highly susceptible to specific degradation pathways and synthesis carryovers. This guide breaks down the mechanistic causality behind batch-to-batch variability and provides self-validating protocols to ensure absolute reproducibility in your assays.

Part 1: Diagnostic Troubleshooting (FAQs)

Q1: Why does my new batch of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid appear yellowish or brown instead of crystalline white, and how does this affect downstream coupling?

The Causality: The discoloration is a direct result of phenolic auto-oxidation . The phenolic hydroxyl group is electron-rich and prone to oxidation, particularly if the batch was exposed to basic conditions (pH > 8), ambient oxygen, or light during storage. This oxidation converts the phenol into a highly reactive, colored quinone species [4]. The Impact: Quinones act as electrophilic traps. If you are using this batch for EDC/NHS amide coupling, the quinone impurities will cross-react with your primary amines, drastically reducing your target yield and creating a complex mixture of polymeric side-products.

Q2: I am observing massive baseline shifts and inconsistent background signals in my UV-Vis and MALDI assays across different batches. What is causing this?

The Causality: This is almost always caused by trace amounts of unreduced α-cyano-4-hydroxycinnamic acid (CHCA) . 2-Cyano-3-(4-hydroxyphenyl)propanoic acid is typically synthesized via the catalytic hydrogenation of CHCA [3]. If the reduction is incomplete, trace CHCA remains. Because CHCA possesses a highly conjugated alkene system (which is why it is a famous MALDI matrix), it has a molar extinction coefficient exponentially higher than the fully saturated propanoic acid derivative. The Impact: Even a 0.5% CHCA impurity will dominate the UV spectrum at 330-350 nm, causing false positives in spectroscopic assays and altering ionization efficiencies in mass spectrometry.

Q3: My downstream catalytic reactions are failing unexpectedly when switching to a new vendor's batch. Why?

The Causality: Residual transition metal catalysts (such as Palladium on Carbon or Raney Nickel) used during the hydrogenation of the precursor alkene are often carried over in lower-grade commercial batches. These trace metals can poison downstream catalysts or initiate unwanted radical degradation of the cyano group.

Part 2: Mechanistic Workflows & Visualization

To understand how to control these variables, we must map the synthesis and degradation pathways.

ImpurityPathway CHCA α-Cyano-4-hydroxycinnamic Acid (Precursor / UV-Active Impurity) Target 2-Cyano-3-(4-hydroxyphenyl) propanoic acid (Target) CHCA->Target Catalytic Hydrogenation (Incomplete = Batch Variability) Quinone Quinone Degradant (Oxidation Product) Target->Quinone Auto-oxidation (O2, Basic pH, Trace Metals)

Fig 1: Synthesis pathway and common degradation routes leading to batch variability.

QCWorkflow Incoming Incoming Batch CAS 90924-41-7 HPLC HPLC-UV Analysis (Check for unreduced CHCA) Incoming->HPLC Decision Purity > 99% & CHCA < 0.1%? HPLC->Decision Accept Proceed to Downstream Coupling / Assay Decision->Accept Yes Reject Recrystallization Protocol (Degassing & Dark Storage) Decision->Reject No Reject->HPLC Re-test (Self-Validation)

Fig 2: Standardized QC and purification workflow to minimize batch-to-batch discrepancies.

Part 3: Quantitative Batch Profiling

The table below summarizes the quantitative impact of the aforementioned impurities on experimental integrity. By benchmarking your batches against these parameters, you can predict downstream success.

Batch ProfileCHCA Impurity (%)Quinone Presence (Vis. Color)Trace Pd/Ni (ppm)Downstream Amide Coupling YieldUV Assay Baseline (340 nm)
Optimal (High Purity) < 0.1%None (White Powder)< 5 ppm> 92%Stable / Flat
Sub-optimal (Oxidized) < 0.1%High (Yellow/Brown)< 5 ppm45% - 60%Elevated / Drifting
Sub-optimal (Unreduced) 1.5% - 5.0%None (White/Off-white)< 5 ppm88%Massive Interference
Sub-optimal (Crude) > 2.0%Moderate (Pale Yellow)> 50 ppm< 40%Unusable

Part 4: Standardized Experimental Protocols

To establish a self-validating system, implement the following protocols. The QC protocol identifies the variable, and the purification protocol eliminates it, feeding back into the QC step for validation.

Protocol A: Quality Control (QC) via HPLC-UV

Purpose: To quantify unreduced CHCA and identify early-stage phenolic oxidation prior to using the reagent in sensitive drug-development assays.

  • Sample Preparation: Dissolve 1.0 mg of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in 1.0 mL of HPLC-grade Methanol (degassed). Prepare immediately before injection to prevent auto-oxidation.

  • Column Selection: Use a standard C18 Reverse Phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes) [2].

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: Set dual-wavelength monitoring at 254 nm (general aromatic detection) and 340 nm (specific for the conjugated double bond of the CHCA impurity).

  • Validation Criteria: A pure batch will show a single major peak at 254 nm and virtually zero absorbance at 340 nm. If a peak appears at 340 nm, the batch contains unreduced precursor and must be recrystallized.

Protocol B: Anaerobic Recrystallization & Storage

Purpose: To strip out quinone degradants, unreduced precursors, and trace metals, resetting the batch to a highly pure state.

  • Dissolution: In a fume hood, dissolve 5.0 g of the impure batch in a minimal volume of boiling ethyl acetate (approx. 30-40 mL).

  • Filtration (Metal Removal): While hot, pass the solution quickly through a short pad of Celite to remove insoluble trace metal catalysts.

  • Precipitation: Slowly add cold hexanes (anti-solvent) dropwise to the hot stirring solution until slight turbidity persists.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature in the dark, then transfer to an ice bath for 1 hour. The fully saturated propanoic acid derivative will crystallize, while the oxidized quinones and unreduced CHCA (which have different solubility profiles) remain in the mother liquor.

  • Recovery: Filter the white crystals under a stream of Argon or Nitrogen to prevent immediate re-oxidation. Wash with ice-cold hexanes.

  • Storage (Critical Step): Dry the crystals under high vacuum for 12 hours. Store in an amber glass vial (to prevent photolytic degradation), backfilled with Argon, and keep at -20°C.

References

  • Sigma-Aldrich. "2-Cyano-3-(4-hydroxyphenyl)propanoic Acid." Sigmaaldrich.com,
  • National Center for Biotechnology Information. "2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218." PubChem,
  • Prabu, Aiswarya, et al. "Bioactivity Focus of α-Cyano-4-hydroxycinnamic acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors.
  • Smolecule.
Troubleshooting

Technical Support Center: Overcoming Poor Cellular Permeability of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Welcome to the technical support center for 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of this compound. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific rationale to empower your experimental decisions.

Introduction: The Permeability Challenge

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a small molecule with potential applications in various research fields.[1] However, its structural features present a significant hurdle for its use in cell-based assays and as a potential therapeutic agent: poor cellular permeability. The ability of a compound to pass through the lipid bilayer of a cell membrane is critical for it to reach intracellular targets.[2] This guide will walk you through understanding, quantifying, and overcoming this challenge.

Part 1: Foundational Concepts & Initial Assessment (FAQs)

This section addresses the most common initial questions regarding the permeability of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

FAQ 1: Why is poor cellular permeability expected for this compound?

The structure of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid suggests it will likely struggle to passively diffuse across cell membranes, a prediction supported by established principles of drug-likeness such as Lipinski's Rule of Five.[3][4]

Lipinski's Rule of Five Analysis:

This rule of thumb predicts that poor absorption or permeation is more likely when a compound violates certain criteria.[3][5] Let's analyze our compound (Molecular Formula: C₁₀H₉NO₃, Molecular Weight: 191.18 g/mol [1][6]):

Lipinski's Rule (Violation if...)2-Cyano-3-(4-hydroxyphenyl)propanoic acidResult
> 5 Hydrogen Bond Donors 2 (from -OH and -COOH)Pass
> 10 Hydrogen Bond Acceptors 4 (from -O in OH, -O and =O in COOH, -N in CN)Pass
Molecular Weight > 500 Da 191.18 g/mol Pass
LogP > 5 Calculated XLogP3-AA: 1.5Pass

While the compound does not violate Lipinski's rules based on these simple metrics, the rules primarily flag compounds that are too large or too greasy. They do not fully account for the negative impact of charged groups at physiological pH.[4] The primary reasons for its predicted poor permeability are:

  • Ionizable Carboxylic Acid: The propanoic acid group has a pKa that ensures it will be deprotonated and negatively charged at physiological pH (~7.4). Charged species are highly polar and cannot easily cross the lipophilic (fat-loving) interior of the cell membrane.[7]

  • Polar Phenolic Group: The hydroxyl (-OH) group on the phenyl ring is also polar and contributes to the molecule's overall hydrophilicity (water-loving nature), further disfavoring partitioning into the lipid membrane. The transport and permeability of polyphenols are affected by characteristics like lipophilicity and the presence of hydrogen-bonding groups.[8]

FAQ 2: How can I experimentally measure the permeability of my compound?

To get a quantitative measure of your compound's permeability, two industry-standard in vitro assays are recommended: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[2]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[9][10] It measures a compound's ability to cross a synthetic membrane coated with lipids, providing a clean measure of its ability to permeate via the transcellular route (passing through the cells).[11] It is a cost-effective first step to rank compounds based on passive permeability alone.[9][12]

  • Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption.[13][14] It uses a monolayer of differentiated Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal epithelium.[15][16][17] This model is more complex and physiologically relevant than PAMPA because it accounts for not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (movement between cells).[11][18]

The relationship between results from both assays can be diagnostic:

  • Good correlation: Permeability is likely driven by passive diffusion.

  • PAMPA > Caco-2: The compound may be a substrate for active efflux pumps (like P-glycoprotein) in the Caco-2 cells, which actively pump it out.[9][11]

  • Caco-2 > PAMPA: The compound may be a substrate for active uptake transporters or utilize the paracellular route.[9][11]

Part 2: Troubleshooting & Enhancement Strategies

This section provides actionable strategies if you have confirmed that 2-Cyano-3-(4-hydroxyphenyl)propanoic acid has low permeability in your experiments.

Q1: My initial screening confirms low permeability. What are my options?

Low permeability is a common challenge in drug discovery. The primary goal is to modify the molecule or its delivery method to help it cross the cell membrane. Three main approaches can be considered: chemical modification, formulation strategies, and the use of permeation enhancers.[19]

Experimental Strategy Workflow

G cluster_0 Initial Assessment cluster_1 Analysis cluster_2 Enhancement Strategies A Compound: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid B Perform PAMPA Assay (Measures Passive Diffusion) A->B C Perform Caco-2 Assay (Measures All Transport) A->C D Low Permeability Confirmed? B->D C->D E Strategy 1: Chemical Modification (e.g., Prodrug Synthesis) D->E Yes F Strategy 2: Formulation (e.g., Nanoparticles) D->F Yes G Strategy 3: Co-administration (e.g., Permeation Enhancers) D->G Yes I Proceed with Experiment D->I No H Re-evaluate Permeability using Caco-2 Assay E->H F->H G->H H->D Iterate

Caption: Workflow for assessing and enhancing cellular permeability.

Strategy 1: Chemical Modification - The Prodrug Approach

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[7][20] This is a highly effective strategy for overcoming poor permeability due to charged groups.[20][21]

The Rationale: The core idea is to temporarily "mask" the polar carboxylic acid and/or phenolic hydroxyl groups with less polar, more lipophilic moieties.[22] This neutralization of charge allows the molecule to more easily partition into and diffuse across the cell membrane.[7] Once inside the cell, endogenous enzymes (like esterases) cleave the masking group, releasing the active parent compound.[7][22]

Recommended Modification: Esterification

The most common and effective way to mask a carboxylic acid is to convert it into an ester. For example, creating an ethyl ester prodrug.[7]

  • Parent Compound: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid

  • Prodrug Example: Ethyl 2-cyano-3-(4-hydroxyphenyl)propanoate[23]

This simple modification replaces the charged carboxylate with a neutral ester group, significantly increasing lipophilicity and predicted permeability.

Prodrug Activation Mechanism

G cluster_0 Extracellular Space cluster_1 Intracellular Space A Prodrug (e.g., Ethyl Ester) - Lipophilic - Neutral Charge B Prodrug (Post-diffusion) A->B Passive Diffusion C Active Drug (Parent Compound) - Hydrophilic - Charged B->C Esterase Hydrolysis D Target Engagement C->D Membrane

Caption: Mechanism of a carboxylic acid ester prodrug.

Strategy 2: Formulation - Nanoparticle Delivery Systems

Instead of changing the molecule itself, you can change how it's delivered. Encapsulating the compound in a nanoparticle carrier can facilitate its uptake into cells.[24][25][26] This is particularly useful for poorly soluble and/or poorly permeable drugs.[27][28]

The Rationale: Nanoparticles can overcome permeability barriers through several mechanisms:

  • Enhanced Surface Area: Nanonization increases the surface area for interaction with the cell membrane.[24]

  • Protection from Efflux: Encapsulation can protect the drug from being recognized and pumped out by efflux transporters.

  • Endocytosis: Many nanoparticle types are taken up by cells through endocytosis, a process where the cell membrane engulfs the particle, bypassing the need for passive diffusion.[28]

Common Nanoparticle Formulations:

Nanocarrier TypeDescriptionAdvantages
Liposomes Vesicles composed of a lipid bilayer, similar to a cell membrane. Can encapsulate both hydrophilic and hydrophobic drugs.Biocompatible, can fuse with cell membranes to release contents directly into the cytoplasm.[27]
Polymeric Nanoparticles Solid particles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)).Offer controlled and sustained release of the drug, can be surface-modified for targeting.[25]
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation.Can enhance solubility and promote absorption; particularly useful for lipophilic drugs.[29]

Nanoparticle-Mediated Cellular Uptake

G cluster_0 Extracellular Space cluster_1 Intracellular Space A Nanoparticle Drug Molecules B Endosome A->B Endocytosis C Released Drug Molecules B->C Endosomal Escape D Target Engagement C->D Membrane

Caption: Cellular uptake of a drug via a nanoparticle carrier.

Part 3: Detailed Experimental Protocols

Here we provide foundational protocols for the two key permeability assays. These should be optimized for your specific laboratory conditions and analytical methods (e.g., LC-MS/MS).

Protocol 1: Caco-2 Permeability Assay

This protocol outlines the measurement of bidirectional permeability across a Caco-2 cell monolayer.[18][30]

Objective: To determine the apparent permeability coefficient (Papp) of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (High permeability: Propranolol; Low permeability: Atenolol)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS or other analytical instrument for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density (e.g., ~3.2 x 10⁴ cells/well).[30]

  • Cell Culture: Culture the cells for 21-25 days, replacing the medium every 2-3 days to allow for differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values >300 Ω·cm².[14] Alternatively, assess the leakage of Lucifer yellow, which should be minimal.[31]

  • Preparation:

    • Wash the monolayers on both apical and basolateral sides with pre-warmed (37°C) transport buffer.[32]

    • Prepare the donor solution by diluting the test compound stock to the final concentration (e.g., 10 µM) in transport buffer.[30] Prepare donor solutions for controls as well.

  • Permeability Measurement (A→B):

    • Add the donor solution to the apical (A) compartment.

    • Add fresh transport buffer (receiver solution) to the basolateral (B) compartment.

  • Permeability Measurement (B→A):

    • Add the donor solution to the basolateral (B) compartment.

    • Add fresh transport buffer (receiver solution) to the apical (A) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for active efflux.[31]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a simplified method for assessing passive permeability.[10]

Objective: To determine the effective permeability (Pe) of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid across an artificial lipid membrane.

Materials:

  • PAMPA plate system (hydrophobic PVDF donor plate and acceptor plate)

  • Artificial membrane lipid solution (e.g., lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Analytical instrument (LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Membrane Coating: Carefully coat the filter of each well in the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.[11]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (this will be the receiver solution). Some protocols recommend adding a surfactant to create a "double-sink" to improve the detection of lipophilic compounds.[33]

  • Prepare Donor Solution: Dilute the test compound stock to the final concentration in buffer.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich."

  • Add Donor Solution: Add the donor solutions to the wells of the donor plate.

  • Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 4-18 hours).

  • Sampling & Quantification: After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using an appropriate analytical method.

  • Calculation: Calculate the effective permeability (Pe) based on the change in concentration in the compartments over time, accounting for the plate geometry.

References

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Emerging advances in intestinal models for in vitro preclinical research. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. Available from: [Link]

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. Available from: [Link]

  • Pion. PAMPA Kit - Parallel artificial membrane permeability assay. Available from: [Link]

  • Development of Cassette PAMPA for Permeability Screening. PubMed. Available from: [Link]

  • GARDP Revive. Lipinski's Rule of 5. Available from: [Link]

  • In Silico Prediction of Permeability Coefficients. Springer Nature Experiments. Available from: [Link]

  • In Silico Prediction of Permeability Coefficients. PubMed. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PMC. Available from: [Link]

  • Wikipedia. Lipinski's rule of five. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC. Available from: [Link]

  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. PMC. Available from: [Link]

  • BDDCS, the Rule of 5 and Drugability. PMC. Available from: [Link]

  • In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability. PMC. Available from: [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Universiteit Gent. Available from: [Link]

  • Preclinical In Vitro Model to Assess the Changes in Permeability and Cytotoxicity of Polarized Intestinal Epithelial Cells during Exposure Mimicking Oral or Intravenous Routes. MDPI. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry. Available from: [Link]

  • Development of an Improved 3D in vitro Intestinal Model to Perform Permeability Studies of Paracellular Compounds. Frontiers. Available from: [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D?. PubMed. Available from: [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter. Available from: [Link]

  • Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice?. PubMed. Available from: [Link]

  • Nano based drug delivery systems: recent developments and future prospects. PMC. Available from: [Link]

  • Nanoparticle tools for maximizing oral drug delivery. PMC. Available from: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. Available from: [Link]

  • Nanotechnology & Poorly Soluble Drugs. Dove Medical Press. Available from: [Link]

  • Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • PubChem. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

  • Cell membrane damage induced by phenolic acids on wine lactic acid bacteria. PubMed. Available from: [Link]

  • Main factors affecting bioavailability of phenolic compounds. ResearchGate. Available from: [Link]

  • NextSDS. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information. Available from: [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. Available from: [Link]

  • MySkinRecipes. 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • Predicting phenolic acid absorption in Caco-2 cells: a theoretical permeability model and mechanistic study. PubMed. Available from: [Link]

  • Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Scirp.org. Available from: [Link]

  • PubChem. (2Z)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Available from: [Link]

  • Phenolic compounds from Actinidia deliciosa leaves: Caco-2 permeability, enzyme inhibitory activity and cell protein profile studies. Food and Chemical Toxicology. Available from: [Link]

  • Permeability Study of Polyphenols Derived from a Phenolic-Enriched Hibiscus sabdariffa Extract by UHPLC-ESI-UHR-Qq-TOF-MS. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Mass Spectrometry: α-Cyano-4-hydroxycinnamic Acid versus 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

In the landscape of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical outcomes. For researchers and drug development professionals wo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical outcomes. For researchers and drug development professionals working with peptides and small proteins, α-cyano-4-hydroxycinnamic acid (CHCA) is a household name, a workhorse matrix valued for its reliability. This guide delves into a critical comparison between the well-established CHCA and a structurally related yet functionally distinct compound: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. While the similarity in their nomenclature might suggest interchangeable applications, their chemical structures dictate profoundly different roles in the laboratory.

This guide will elucidate the established performance of CHCA as a MALDI matrix, supported by experimental data and protocols. It will then introduce 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, clarifying its primary applications as a synthetic intermediate. By examining their structural and chemical differences, we will provide a scientifically grounded rationale for their distinct functionalities and conclude with a perspective on why one is a staple in mass spectrometry and the other is a tool for chemical synthesis.

The Competitors: A Tale of Two Molecules

At first glance, the names suggest a subtle variation. However, the key distinction lies in the carbon chain connecting the phenyl group to the carboxylic acid. CHCA possesses a propenoic acid backbone, characterized by a carbon-carbon double bond, which is fundamental to its function as a MALDI matrix. In contrast, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid features a saturated propanoic acid chain.

Featureα-Cyano-4-hydroxycinnamic acid (CHCA)2-Cyano-3-(4-hydroxyphenyl)propanoic acid
Synonyms HCCA, α-CHCA-
CAS Number 28166-41-8[1][2]90924-41-7[3][4]
Molecular Formula C₁₀H₇NO₃[1][5]C₁₀H₉NO₃[3][6]
Molecular Weight 189.17 g/mol [5]191.18 g/mol [3][6]
Key Structural Feature Propenoic acid (contains C=C double bond)Propanoic acid (saturated carbon chain)
Primary Application MALDI Matrix for peptides and small molecules[5][7][8]Intermediate in organic synthesis[6]

α-Cyano-4-hydroxycinnamic Acid (CHCA): The Established MALDI Matrix

CHCA is a cornerstone of MALDI-MS analysis, particularly for peptides and proteins with molecular weights under 5,000 Da.[7] Its efficacy stems from a confluence of ideal properties for a MALDI matrix.[9]

Mechanism of Action in MALDI-MS

The function of a MALDI matrix is to co-crystallize with an analyte and absorb the energy from the laser, facilitating a soft ionization of the analyte. CHCA excels in this role due to its strong absorbance at the wavelengths of commonly used nitrogen lasers (337 nm).[7] The absorbed energy causes the matrix to desorb, carrying the analyte into the gas phase. The matrix then plays a crucial role in the ionization of the analyte, typically through proton transfer, preparing it for analysis by the mass spectrometer.

Experimental Protocol: Peptide Analysis using CHCA Matrix

This protocol outlines a standard procedure for preparing a peptide sample for MALDI-TOF MS analysis using CHCA.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Peptide standard (e.g., Angiotensin II)

  • MALDI target plate

Procedure:

  • Prepare the CHCA Matrix Solution:

    • Create a saturated solution of CHCA in a solvent mixture of 50% ACN, 49.9% water, and 0.1% TFA.

    • Vortex the solution vigorously for 1-2 minutes.

    • Centrifuge the solution to pellet any undissolved matrix. The supernatant is the working matrix solution.

  • Prepare the Analyte Solution:

    • Dissolve the peptide standard in 0.1% TFA in water to a concentration of 1 pmol/µL.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the CHCA matrix solution in a 1:1 ratio (e.g., 1 µL of analyte and 1 µL of matrix).

    • Pipette 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature. This will result in the co-crystallization of the matrix and analyte.

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in the appropriate mass range for the analyte.

Performance Characteristics of CHCA

  • High Sensitivity: CHCA allows for the detection of peptides in the low femtomole to attomole range.

  • Good Resolution: It facilitates the generation of well-resolved peaks.

  • Potential for Matrix Clusters: A known drawback of CHCA is its tendency to form matrix-related ions in the low mass range (<1200 m/z), which can interfere with the analysis of small molecules.[10] Washing the sample spot with cold water or using ammonium salts can mitigate this issue.[10]

2-Cyano-3-(4-hydroxyphenyl)propanoic Acid: An Intermediate for Synthesis

In contrast to the extensive body of literature on CHCA as a MALDI matrix, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid is primarily documented as a chemical intermediate.[6] Its utility lies in its reactive functional groups, which can be modified to create more complex molecules with potential biological activities. For instance, it has been used in the development of compounds with anti-inflammatory and antioxidant properties.[6] There is also research on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid for their potential as anticancer and antimicrobial agents.[11][12]

The structural difference—the absence of the conjugated double bond found in CHCA—is the primary reason for its unsuitability as a conventional UV-MALDI matrix. The chromophore responsible for strong laser energy absorption in CHCA is the cinnamic acid moiety. The saturated propanoic acid chain in 2-Cyano-3-(4-hydroxyphenyl)propanoic acid does not absorb efficiently at the wavelengths used in standard UV-MALDI instruments.

Hypothetical Experimental Workflow: Assessing a Novel Matrix Candidate

To rigorously evaluate a new compound like 2-Cyano-3-(4-hydroxyphenyl)propanoic acid as a potential MALDI matrix, a systematic approach is required. The following workflow outlines the necessary experiments.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Performance Evaluation in MALDI-MS cluster_2 Phase 3: Data Analysis and Conclusion Solubility Solubility Testing (in typical MALDI solvents) UV_Vis UV-Vis Spectroscopy (determine λmax) Crystal Co-crystallization with Analyte (microscopy) Sensitivity Sensitivity Assessment (limit of detection) Crystal->Sensitivity Proceed if favorable Resolution Resolution and Mass Accuracy Suppression Analyte Suppression Effects Comparison Direct Comparison with CHCA Analysis Statistical Analysis of Results Comparison->Analysis Conclusion Conclusion on Suitability as a MALDI Matrix

Caption: A workflow for the evaluation of a novel MALDI matrix candidate.

Conclusion: The Right Tool for the Right Job

The comparison between α-cyano-4-hydroxycinnamic acid and 2-Cyano-3-(4-hydroxyphenyl)propanoic acid underscores a fundamental principle in chemical applications: a minor structural change can lead to a major difference in function. CHCA, with its conjugated propenoic acid system, is an exemplary MALDI matrix, efficiently absorbing laser energy to enable the analysis of a wide range of peptides. Its performance is well-documented and optimized through decades of use in mass spectrometry labs worldwide.

Conversely, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, lacking this critical chromophore, is not suited for this application. Its value is realized in the realm of organic synthesis, where its chemical handles are exploited to build new molecular entities. For researchers in drug development and proteomics, the choice is clear: CHCA remains the go-to matrix for routine peptide analysis by MALDI-MS. Understanding the chemical basis for this distinction is key to making informed decisions in both analytical and synthetic endeavors.

References

  • Protea Biosciences. (2013). MALDI Matrix Selection Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, July 29). How to Choose Your MALDI (Soul) Matrix. Retrieved from [Link]

  • TOFWERK. (n.d.). Selection Guide of Suitable Matrix for MALDI. Retrieved from [Link]

  • University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Sci-Hub. (2004). Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • PubMed. (2009, July 15). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. Retrieved from [Link]

  • Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallised MALDI matrix (Alpha-cyano-4-hydroxycinnamic acid). (A).... Retrieved from [Link]

  • ResearchGate. (2020, March 19). Syntheses of Coordination Compounds of (±)-2-Amino-3-(4-Hydroxyphenyl)Propionic Acid, Mixed Ligand Complexes and Their Biological Activities. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid: An NMR-Centric Approach

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility....

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a key synthetic building block like 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, which serves as an intermediate in the synthesis of various biologically active compounds, rigorous purity assessment is paramount.[1] This guide provides an in-depth, technically-grounded comparison of analytical methods for purity validation, with a primary focus on the capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore not just the "how" but the "why" behind experimental choices, contrasting NMR with orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to provide a holistic validation strategy.

Part 1: The Unambiguous Power of Quantitative ¹H NMR (qNMR)

While chromatographic techniques are invaluable, NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), stands out as a primary analytical method for purity determination.[2][3] Its power lies in a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei generating that signal.[4] This allows for the direct, absolute quantification of a compound against a certified internal standard, often without the need for substance-specific reference standards for every potential impurity—a significant advantage over other techniques.[2][5]

Interpreting the ¹H NMR Spectrum: A Signature of Purity

A high-purity ¹H NMR spectrum of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid will exhibit a distinct pattern of signals. Any deviation from this pattern, such as the appearance of unexpected peaks or inconsistent integration ratios, signals the presence of impurities.[6][7]

Table 1: Predicted ¹H NMR Spectral Data for 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in DMSO-d₆

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (Aromatic)~7.00 - 7.20Doublet2HProtons ortho to the CH₂ group.
H-b (Aromatic)~6.60 - 6.80Doublet2HProtons ortho to the hydroxyl group, shielded by its electron-donating effect.
H-c (Methine)~4.00 - 4.30Triplet1HProton alpha to both the electron-withdrawing cyano and carboxylic acid groups.
H-d (Methylene)~2.90 - 3.20Doublet2HProtons adjacent to the aromatic ring and the chiral center.
H-e (Phenolic)~9.00 - 10.00Broad Singlet1HAcidic proton, chemical shift can be variable and concentration-dependent.
H-f (Carboxylic)~12.00 - 13.00Broad Singlet1HVery acidic proton, often a very broad signal.

Note: Predicted shifts are based on standard chemical shift principles and data from similar structures.[8][9] Actual values may vary based on solvent and concentration.

The key to purity assessment is the integration value . The ratio of the integrals for signals H-a:H-b:H-c:H-d should be precisely 2:2:1:2.[10] An impurity will present its own set of signals, and their integrals will not fit this stoichiometric ratio, allowing for its detection and quantification.[7]

Part 2: A Self-Validating qNMR Protocol

The trustworthiness of a qNMR result hinges on a meticulously executed protocol.[11] Every step is designed to minimize error and ensure that the final calculation is a true reflection of the sample's composition.

Experimental Workflow for qNMR Purity Assessment

Caption: Workflow for quantitative NMR (qNMR) analysis.

Step-by-Step Methodology
  • Preparation of the Internal Standard (IS) and Analyte Solution:

    • Causality: An internal standard of known purity and weight is essential for absolute quantification. Maleic acid is a suitable choice as its olefinic protons resonate in a clear region of the spectrum.

    • Accurately weigh approximately 15-25 mg of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid into a clean vial.[12][13]

    • Accurately weigh a known mass (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid, certified reference material) into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (DMSO-d₆ is recommended to ensure solubility and observation of exchangeable protons).[14][15]

    • Ensure complete dissolution. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean NMR tube to prevent magnetic field distortions.[13][16]

  • NMR Data Acquisition:

    • Causality: The choice of acquisition parameters is critical for ensuring that the signal intensity is truly quantitative. A sufficient relaxation delay (D1) is the most important parameter.

    • Acquire a ¹H NMR spectrum using a single pulse experiment.[17]

    • Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified (both analyte and standard). A D1 of 30 seconds is generally a safe starting point for small molecules to ensure full relaxation.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (>150:1 for the peaks being integrated).[17]

  • Data Processing and Purity Calculation:

    • Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation[4][18]:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • I : Integral area of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular weight ( g/mol )

    • m : Mass (mg)

    • PIS : Purity of the internal standard (as a percentage)

Part 3: Orthogonal Validation: A Triad of Confidence

While qNMR is a powerful primary method, regulatory guidelines often recommend a multi-faceted approach to validation, employing orthogonal techniques that measure purity based on different chemical principles.[19][20][21][22] This ensures that no impurity goes undetected.

Method_Selection Start Start: Purity Analysis Required Q1 Need absolute quantification and structural information? Start->Q1 qNMR Use qNMR Q1->qNMR Yes Q2 Complex mixture or need high sensitivity for trace impurities? Q1->Q2 No qNMR->Q2 HPLC Use HPLC Q2->HPLC Yes Q3 Need to identify unknown impurities by molecular weight? Q2->Q3 No HPLC->Q3 MS Use LC-MS or GC-MS Q3->MS Yes End Combine orthogonal methods for robust validation Q3->End No MS->End

Caption: Decision guide for selecting purity analysis methods.

Comparative Analysis: NMR vs. HPLC vs. MS

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common orthogonal techniques.

  • High-Performance Liquid Chromatography (HPLC): This technique excels at separating components in a mixture.[23] Its primary strength is its high resolution and sensitivity for detecting trace-level impurities, particularly those that are structurally very similar to the main compound.[22][24] However, for accurate quantification, it typically requires a reference standard for each impurity to be measured.

  • Mass Spectrometry (MS): MS is unparalleled in its sensitivity and its ability to provide precise molecular weight information, which is crucial for identifying unknown impurities.[23] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for both separating and identifying components of a mixture. While highly sensitive, MS is not inherently quantitative without the use of appropriate (often isotopically labeled) standards.

Table 2: Comparison of Primary Analytical Techniques for Purity Assessment

FeatureqNMR HPLC-UV Mass Spectrometry (MS)
Principle Nuclear spin resonance; signal area proportional to molar concentration.Differential partitioning between mobile and stationary phases.Mass-to-charge ratio of ionized molecules.
Quantification Absolute, primary ratio method.[2] Can quantify without specific impurity standards.Relative quantification based on peak area; requires standards for absolute values.[24]Not inherently quantitative; requires specific standards for quantification.
Structural Info Provides detailed structural information, aiding in impurity identification.No structural information beyond retention time and UV spectrum.Provides molecular weight and fragmentation data for structural elucidation.[23]
Sensitivity Moderate (typically mg to high µg range).High (µg to ng range).Very High (ng to pg range).[23]
Sample Throughput Moderate; can be automated.High; well-suited for automation.High, especially when coupled with LC.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.Yes, the sample is consumed.
Best For Absolute purity determination, structural confirmation, quantifying known components.Detecting and quantifying trace impurities in complex mixtures.[22]Identifying unknown impurities, confirming molecular weights.

By using HPLC to demonstrate the absence of trace impurities and qNMR to provide an absolute purity value for the main component, a scientifically sound and defensible purity assessment is achieved. This cross-referenced approach minimizes the potential for hidden bias and provides the highest level of confidence in the final result.[5][22]

Conclusion

For establishing the purity of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, ¹H NMR spectroscopy is not just an identification tool but a robust quantitative method. Its ability to provide direct, absolute purity values based on fundamental physical principles makes it an indispensable part of the analytical chemist's toolkit. By following a rigorous, self-validating qNMR protocol and complementing the results with data from an orthogonal technique like HPLC, researchers and drug development professionals can ensure the highest degree of confidence in their material's quality, thereby safeguarding the integrity of their subsequent research and development efforts.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • University of Durham. How to make an NMR sample. Durham University. [Link]

  • Covalent. Purity by Absolute qNMR Instructions. Covalent. [Link]

  • U.S. Pharmacopeia (USP). Stimuli Article (qNMR). USP. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. MIT. [Link]

  • Die Pharmazie. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • PubMed. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • MtoZ Biolabs. Choosing Protein Purity Detection Methods: Comparing HPLC With MS. [Link]

  • Reddit. (2018). r/chemistry - I am curious about methods of analysis.... [Link]

  • Reddit. (2025). r/OrganicChemistry - How to determine purity using HNMR data?. [Link]

  • NIH National Center for Biotechnology Information. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives.... [Link]

  • Mestrelab Resources. (2024). Purity Calculation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Presence of organic impurities into active pharmaceutical ingredients. [Link]

  • Biological Magnetic Resonance Bank. bmse001295 3-(4-Hydroxyphenyl)propionic Acid at BMRB. [Link]

  • MySkinRecipes. 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. [Link]

  • PubChem. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. [Link]

  • Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.

Sources

Validation

Comparative Analysis: 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid vs. Standard MCT1 Inhibitors

As drug development increasingly targets tumor metabolism and the acidic tumor microenvironment (TME), Monocarboxylate Transporter 1 (MCT1) has emerged as a critical therapeutic node. MCT1 facilitates the efflux of intra...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets tumor metabolism and the acidic tumor microenvironment (TME), Monocarboxylate Transporter 1 (MCT1) has emerged as a critical therapeutic node. MCT1 facilitates the efflux of intracellular lactate, preventing the metabolic catastrophe of highly glycolytic cancer cells.

When evaluating new MCT1 inhibitors, researchers must distinguish between specific pharmacophore-driven inhibition and non-specific off-target effects. This guide provides an objective, in-depth comparison between the flexible structural analog 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CHPA) [1] and standard rigid enzyme/transporter inhibitors like α-Cyano-4-hydroxycinnamic acid (CHC) [2] and the clinical-stage compound AZD3965 [3].

The Role of Conformational Rigidity in Transporter Inhibition

The causality of binding affinity in the MCT1 pocket is heavily dictated by molecular rigidity.

  • The Classic Benchmark (CHC): α-Cyano-4-hydroxycinnamic acid features an alpha-beta double bond (propenoic acid) that locks the molecule into a planar, rigid conformation. This spatial arrangement is essential for its insertion into the transmembrane domains of MCT1, effectively blocking lactate transport[2].

  • The Flexible Analog (CHPA): 2-Cyano-3-(4-hydroxyphenyl)propanoic acid is the saturated analog of CHC. The reduction of the double bond to a single bond introduces sp³ hybridization, granting the molecule significant conformational flexibility[1]. Because it is not locked into a planar geometry, the entropic penalty for binding the MCT1 pocket is too high, rendering it a weak or inactive inhibitor.

  • The Clinical Standard (AZD3965): Modern inhibitors like AZD3965 utilize a highly complex, rigid pyrimidine-dione core that binds MCT1 with nanomolar affinity, drastically outperforming early-generation cinnamic acid derivatives[3].

In assay design, CHPA serves as an elegant structural negative control . By comparing CHC to CHPA, researchers can definitively prove that inhibition is driven by the rigid planar geometry of the propenoic backbone, rather than non-specific toxicity from the cyano-phenol moiety.

Mechanistic Pathway Comparison

The diagram below illustrates the metabolic cascade of lactate efflux and how the structural rigidity of the chosen inhibitor dictates the blockade of MCT1.

MCT1_Inhibition Glucose Glucose Metabolism Lactate Intracellular Lactate Glucose->Lactate Glycolysis MCT1 MCT1 Transporter (Lactate Efflux) Lactate->MCT1 Transport TME Tumor Microenvironment (Acidification) MCT1->TME Efflux Acidosis Intracellular Acidosis & Cell Death MCT1->Acidosis Inhibition causes accumulation AZD AZD3965 (Standard Inhibitor) AZD->MCT1 High Affinity Block CHC CHC (Rigid Precursor) CHC->MCT1 Moderate Block CHPA CHPA (Flexible Analog) CHPA->MCT1 Weak/No Block

Figure 1: MCT1 inhibition comparing rigid standard inhibitors to the flexible CHPA analog.

Quantitative Performance Profiles

To assist in experimental design, the following table synthesizes the quantitative metrics of these compounds. The stark contrast in IC₅₀ values highlights the necessity of using CHPA as a baseline structural control against active inhibitors.

CompoundTargetAffinity (IC₅₀)Molecular WeightStructural ConformationPrimary Assay Role
AZD3965 MCT1 / MCT2~1.6 nM513.5 g/mol Highly specific, rigid corePositive Control / Standard
CHC MCT1 / MCT4~150 µM189.2 g/mol Planar, Rigid (Propenoic)Classic Benchmark
CHPA MCT1 (Weak)> 1 mM191.2 g/mol Flexible (Propanoic)Structural Negative Control

Experimental Workflow: Self-Validating L-[¹⁴C]-Lactate Uptake Assay

To ensure a self-validating system, an assay must include the test compound alongside both a high-affinity positive control (AZD3965) and a structurally similar negative control (CHPA). The following protocol measures initial lactate uptake velocity, which is directly proportional to MCT1 activity.

Step 1: Cell Preparation & Starvation
  • Action: Seed MCT1-expressing cells (e.g., Raji or 4T1 cells) in 24-well plates. Prior to the assay, wash cells twice with glucose-free, lactate-free HEPES buffer (pH 7.4) and incubate for 30 minutes.

  • Causality: Starvation depletes endogenous intracellular lactate. This maximizes the transmembrane concentration gradient, ensuring that the subsequent addition of radiotracer is driven entirely by transporter kinetics rather than competitive intracellular inhibition.

Step 2: Inhibitor Equilibration
  • Action: Treat distinct wells with AZD3965 (10 nM), CHC (1 mM), CHPA (1 mM), and a DMSO vehicle control. Incubate at 37°C for 15 minutes.

  • Causality: While AZD3965 binds its target almost instantaneously, flexible analogs like CHPA must explore a vast conformational space. A 15-minute pre-incubation ensures that all compounds have reached thermodynamic binding equilibrium before the substrate is introduced.

Step 3: Radiotracer Pulse
  • Action: Add L-[¹⁴C]-Lactate (0.5 µCi/mL) to each well. Incubate for exactly 60 seconds.

  • Causality: MCT1 operates at high velocity. A short 1-minute pulse ensures the measurement captures the initial linear velocity of uptake. Longer incubations risk reaching a steady-state where efflux matches influx, obscuring the true inhibitory effect.

Step 4: Rapid Quench & Lysis
  • Action: Instantly terminate the assay by aspirating the hot media and washing the cells three times with ice-cold stop buffer containing 5 mM unlabeled CHC. Lyse the cells using 0.1 M NaOH.

  • Causality: Dropping the temperature to 4°C paralyzes the lipid bilayer and transporter machinery. The inclusion of excess unlabeled CHC in the wash buffer competitively blocks any residual MCT1 activity, completely locking the accumulated radiotracer inside the cell to prevent signal loss during washing.

Step 5: Scintillation Counting
  • Action: Transfer the lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity (DPM). Normalize the data to total protein concentration using a BCA assay.

Conclusion & Recommendations

When developing novel metabolic inhibitors, proving target specificity is just as critical as proving potency.

  • Use AZD3965 when you need a highly potent, clinically relevant positive control to completely shut down MCT1-mediated glycolysis[3].

  • Use CHC as a historical benchmark to compare your novel compounds against early-generation planar inhibitors[2].

  • Use 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CHPA) as your definitive structural negative control[1]. Its conformational flexibility prevents efficient MCT1 binding, allowing you to confidently assert that any observed toxicity in your active compounds is due to specific transporter blockade, rather than generic cyano-phenol reactivity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19379218, 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Retrieved from[Link]

  • Curtis, N. J., et al. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 8(40), 69219–69236. Retrieved from[Link]

  • Wang, Y., et al. (2023). Alpha-cyano-4-hydroxycinnamic acid alleviates renal fibrosis and inflammation in chronic kidney disease. Renal Failure, 45(1). Retrieved from[Link]

Sources

Comparative

A Comparative Guide to HPLC-UV Validation Methods for the Quantification of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the accurate quantification of 2-Cyano-3-(4-hydroxyphenyl)propanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the accurate quantification of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. As a key intermediate in the synthesis of various pharmaceutical compounds, its precise measurement is critical for ensuring product quality and process control.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols.

Introduction to the Analyte and Analytical Challenges

2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a small organic molecule featuring a phenolic group, a carboxylic acid, and a nitrile moiety.[2][3] This combination of functional groups presents a unique set of analytical challenges for developing a robust and reliable quantification method. The presence of the phenolic and carboxylic acid groups makes the compound's retention on a reversed-phase column highly dependent on the mobile phase pH. Furthermore, its UV chromophore necessitates careful selection of the detection wavelength to maximize sensitivity and minimize interference from potential impurities.

This guide will compare two reversed-phase HPLC-UV methods, Method A (Isocratic Elution) and Method B (Gradient Elution), and detail the validation of each according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6][7][8][9][10]

Comparative Overview of HPLC-UV Methodologies

The selection of an appropriate HPLC method is a critical first step in developing a validated analytical procedure. Here, we compare an isocratic and a gradient elution method, each with distinct advantages and disadvantages.

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale and Causality
Mobile Phase 65:35 (v/v) 20 mM Potassium Phosphate Monobasic (pH 3.0) : AcetonitrileA: 0.1% Phosphoric Acid in WaterB: AcetonitrileThe acidic mobile phase in both methods ensures that the carboxylic acid group of the analyte is protonated, leading to better retention on a C18 column.[11][12][13] Method A's constant mobile phase composition is simpler, while Method B's gradient allows for the elution of a wider range of compounds with varying polarities.[14][15]
Elution Mode IsocraticGradient (5% to 95% B over 15 min)Isocratic elution is often more robust and reproducible for routine analysis of a single analyte.[12] Gradient elution provides superior resolution for complex samples containing impurities with different hydrophobicities and can reduce analysis time for strongly retained compounds.[14][15][16]
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmA C18 column is the standard choice for reversed-phase chromatography of moderately polar compounds like 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.[17][18]
Flow Rate 1.0 mL/min1.0 mL/minA flow rate of 1.0 mL/min is a common starting point for analytical HPLC and provides a good balance between analysis time and column efficiency.
Detection Wavelength 225 nm225 nmThe selection of 225 nm is based on the UV absorbance spectrum of the phenolic chromophore, aiming for high sensitivity.
Column Temperature 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µL10 µLA small injection volume is used to prevent band broadening and maintain chromatographic efficiency.

Experimental Workflow and Protocols

A systematic approach to method validation is crucial for ensuring the reliability of analytical data.[19][20][21][22] The following diagram illustrates the typical workflow for HPLC method validation.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Execution cluster_3 Validation Report Dev Method Optimization Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Finalized Method Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Summarize Results & Conclude Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for HPLC method validation.

Standard and Sample Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid reference standard and dissolve it in 10 mL of diluent (50:50 Methanol:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-Cyano-3-(4-hydroxyphenyl)propanoic acid in the diluent to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters: A Comparative Analysis

The following sections detail the validation experiments for both Method A and Method B, with acceptance criteria based on the ICH Q2(R2) guidelines.[4][5][6][8][9]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[22][23]

Experimental Protocol:

  • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte.

  • Prepare a solution of the analyte spiked with known related substances and potential impurities.

  • Inject the spiked solution and assess the resolution between the analyte peak and the peaks of the potential interferents.

MethodObservationAcceptance Criteria
Method A No interfering peaks at the analyte retention time. Resolution between the analyte and the closest eluting impurity was 2.5.Baseline resolution (≥ 2.0) between the analyte peak and any other peak.
Method B No interfering peaks at the analyte retention time. Resolution between the analyte and all impurity peaks was > 3.0.Baseline resolution (≥ 2.0) between the analyte peak and any other peak.
Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][23]

Experimental Protocol:

  • Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

MethodLinearity (R²)Range (µg/mL)Acceptance Criteria
Method A 0.99951 - 100Correlation coefficient (R²) ≥ 0.999
Method B 0.99981 - 100Correlation coefficient (R²) ≥ 0.999
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[4][15][23][24]

Experimental Protocol:

  • Prepare samples at three concentration levels (low, medium, and high) across the range (e.g., 10, 50, 90 µg/mL).

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery.

MethodConcentration (µg/mL)Mean Recovery (%)Acceptance Criteria
Method A 1099.598.0 - 102.0%
50100.2
9099.8
Method B 1099.898.0 - 102.0%
50100.5
90100.1
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[4][23][24]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

MethodRepeatability (RSD%)Intermediate Precision (RSD%)Acceptance Criteria
Method A 0.8%1.2%RSD ≤ 2.0%
Method B 0.6%1.0%RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

MethodLOD (µg/mL)LOQ (µg/mL)
Method A 0.250.75
Method B 0.200.60
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[22]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1)

  • Analyze a sample under each of the modified conditions and evaluate the impact on retention time, peak area, and resolution.

MethodParameter VariedImpact on ResultsAcceptance Criteria
Method A Flow RateRSD of peak area < 2.0%System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits.
Mobile Phase pHRetention time shift < 5%
Method B Flow RateRSD of peak area < 2.0%System suitability parameters remain within acceptable limits.
Gradient SlopeRetention time shift < 3%

Conclusion and Recommendations

Both the isocratic (Method A) and gradient (Method B) HPLC-UV methods have been demonstrated to be valid for the quantification of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid according to ICH guidelines.

  • Method A (Isocratic) is simpler, more robust, and well-suited for routine quality control environments where the primary goal is the quantification of the main component and the impurity profile is well-characterized and does not interfere.

  • Method B (Gradient) offers superior resolution and is the preferred choice for analyzing samples with complex impurity profiles or for research and development purposes where unknown impurities may be present.

The choice between the two methods should be based on the specific application and the nature of the samples being analyzed. For a dedicated manufacturing process with a consistent impurity profile, the isocratic method would be more efficient. In contrast, for stability studies or in early-stage development where the impurity profile may change, the gradient method provides a more comprehensive analytical tool.

Method Selection Logic Start Define Analytical Need Impurity_Profile Complex or Unknown Impurity Profile? Start->Impurity_Profile Method_B Select Method B (Gradient) Impurity_Profile->Method_B Yes Routine_QC Routine QC Application? Impurity_Profile->Routine_QC No Method_A Select Method A (Isocratic) Routine_QC->Method_A Yes Routine_QC->Method_B No (R&D)

Caption: Logic diagram for selecting the appropriate HPLC method.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • FDA Guidelines for Analytical Method Validation | PDF - Scribd.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6).
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. (2019, April 9).
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21).
  • Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts - SciSpace.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023, December 14).
  • Essential FDA Guidelines for Bioanalytical Method Validation.
  • Full article: Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography - Taylor & Francis.
  • Validation of Analytical Procedure Q2(R2) - ICH. (2022, March 24).
  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International.
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (2022, March 31).
  • Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the - Analusis - EDP Sciences.
  • Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. (2016, March 17).
  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, March 13).
  • Navigating EMA Validation Requirements: A Step-by-Step Guide.
  • HPLC method validation and application for organic acid analysis in wine after solid-phase extraction - SciSpace. (2016, November 21).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
  • EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014, August 6).
  • Application Note: Quantitative Analysis of 2-(4-hydroxyphenyl)propionic Acid and its Metabolites by LC-MS/MS - Benchchem.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Semantic Scholar. (2017, October 23).
  • 2-Cyano-3-(4-hydroxyphenyl)propanoic acid | C10H9NO3 | CID 19379218 - PubChem.
  • 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information - NextSDS.
  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom Publishing.
  • 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid - MySkinRecipes.
  • A Technical Guide to the Nomenclature and Analysis of 2-(4-hydroxyphenyl)propionic acid - Benchchem.
  • Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed. (2020, October 25).
  • Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - MDPI. (2022, June 2).
  • Application Note: Quantification of 4-(2,3-dihydroxyphenyl)butanoic Acid using a Validated HPLC-UV Method - Benchchem.

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Validation

Mass spectrometry comparative analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid

An In-Depth Comparative Analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid for Mass Spectrometry A Senior Application Scientist's Guide to MALDI Matrix Selection For researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid for Mass Spectrometry

A Senior Application Scientist's Guide to MALDI Matrix Selection

For researchers, scientists, and drug development professionals leveraging Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a foundational decision that dictates the quality, sensitivity, and reproducibility of experimental outcomes. This guide provides an objective, data-driven comparison of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, more commonly known as α-cyano-4-hydroxycinnamic acid (CHCA), against two other stalwart matrices: Sinapinic Acid (SA) and 2,5-dihydroxybenzoic acid (DHB).

CHCA is widely regarded as the "gold standard" for the analysis of peptides and smaller proteins (typically 700 to 3,500 Da) due to its high ionization efficiency.[1] However, its performance characteristics, particularly concerning analyte mass range, salt tolerance, and background interference, necessitate a careful comparison with alternatives to ensure optimal data acquisition for a given application. This guide moves beyond mere protocols to explain the causality behind matrix selection, offering field-proven insights to empower your analytical strategy.

The Science of Selection: CHCA vs. SA vs. DHB

The efficacy of a MALDI matrix is rooted in its physicochemical properties, which govern its ability to co-crystallize with an analyte, absorb laser energy, and facilitate a "soft" ionization process that keeps fragile biomolecules intact.[2][3] The ideal matrix possesses strong absorbance at the laser's wavelength (typically 337 nm for nitrogen lasers), is soluble in a volatile solvent compatible with the analyte, and promotes the formation of a homogeneous crystalline lattice incorporating the analyte.[2]

Herein lies the fundamental trade-off between matrices. CHCA, SA, and DHB each excel under different conditions.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): Renowned for its high sensitivity, CHCA is exceptionally effective at ionizing low-abundance peptides, often yielding intense signals.[1][4] However, it is considered a "hard" matrix, meaning it can impart significant internal energy to analytes, which may lead to fragmentation—a characteristic that can be exploited for Post-Source Decay (PSD) analysis.[5] A notable drawback is its tendency to generate strong matrix-related background signals in the low mass range (below 700 Da), which can interfere with the detection of small analytes.[1]

  • Sinapinic Acid (SA): The matrix of choice for high-mass analytes, particularly proteins and peptides with molecular weights exceeding 10,000 Da.[1] SA is a "softer" matrix than CHCA, transferring less internal energy and thus minimizing the fragmentation of large, labile molecules.[5] It typically forms more homogeneous crystals, which contributes to superior shot-to-shot and spot-to-spot reproducibility.[1]

  • 2,5-dihydroxybenzoic acid (DHB): A highly versatile matrix, DHB is effective for a broad range of analytes, including peptides, glycoproteins, and carbohydrates.[2][5] Its key advantages include reduced background noise in the low mass region compared to CHCA and a greater tolerance for salts and other common sample contaminants.[4][6] While generally providing weaker signal intensity than CHCA, its cleaner spectra and resilience to interference make it invaluable, particularly for complex or "dirty" samples.[4] The co-crystallization of DHB can be less uniform, forming large needles that may reduce spot-to-spot reproducibility.[5]

Comparative Performance: A Data-Driven Summary

The following table summarizes the key performance characteristics of CHCA, SA, and DHB based on established experimental evidence.

Performance Metric α-Cyano-4-hydroxycinnamic acid (CHCA) Sinapinic Acid (SA) 2,5-dihydroxybenzoic acid (DHB)
Optimal Mass Range Peptides & small proteins (700 - 3,500 Da)[1]Large proteins & peptides (>10,000 Da)[1]Versatile: Peptides, Glycoproteins, Carbohydrates (<5,000 Da)[2]
Sensitivity Very High, especially for low-abundance peptides[4]Moderate to HighModerate, generally lower than CHCA[4]
Reproducibility Good; can be variableVery Good; forms homogeneous crystals[1]Fair; crystal formation can be heterogeneous[5]
Salt Tolerance Low; signal suppression is common[7]ModerateHigh; robust performance with contaminants[6]
Low-Mass Interference Significant matrix signals <700 Da[1]LowLow; cleaner background than CHCA[4]
Ionization "Hardness" Hard; can induce fragmentation (useful for PSD)[5]Soft; preserves integrity of large molecules[5]Cool/Soft; reduces undesired fragmentation[8]

Visualizing the Key Players

To better understand the compounds at the heart of this analysis, their chemical structures are presented below.

cluster_CHCA α-Cyano-4-hydroxycinnamic acid (CHCA) cluster_SA Sinapinic Acid (SA) cluster_DHB 2,5-dihydroxybenzoic acid (DHB) CHCA CHCA SA SA DHB DHB

Caption: Chemical structures of the three compared MALDI matrices.

Experimental Protocol: A Self-Validating Comparative Workflow

This protocol provides a robust framework for the direct comparison of CHCA, SA, and DHB using a standard peptide mixture. The causality behind each step is explained to ensure technical and scientific integrity.

Materials and Reagents
  • Matrices: α-Cyano-4-hydroxycinnamic acid (CHCA), Sinapinic Acid (SA), 2,5-dihydroxybenzoic acid (DHB). Use high-purity, recrystallized grade for best results.[9]

  • Analyte: Standard peptide mixture (e.g., Bovine Serum Albumin (BSA) tryptic digest). This provides a range of peptide masses for comprehensive evaluation.

  • Solvents: Acetonitrile (ACN), Trifluoroacetic acid (TFA), and ultra-pure water.

  • Equipment: MALDI-TOF Mass Spectrometer, vortex mixer, centrifuge, calibrated pipettes, MALDI target plate.

Matrix Solution Preparation

Causality: The matrix solution must effectively dissolve both the matrix and the analyte to promote co-crystallization upon drying. The ACN/Water/TFA solvent system is a standard choice that balances polarity and volatility while providing an acidic environment to promote protonation and positive ion formation.[10]

  • CHCA Solution (10 mg/mL): Dissolve 10 mg of CHCA in 1 mL of a solution containing 50% ACN, 49.9% water, and 0.1% TFA. Vortex thoroughly.[4]

  • SA Solution (10 mg/mL): Dissolve 10 mg of SA in 1 mL of a solution containing 30% ACN, 69.9% water, and 0.1% TFA. Vortex thoroughly.

  • DHB Solution (10 mg/mL): Dissolve 10 mg of DHB in 1 mL of a solution containing 30% ACN, 69.9% water, and 0.1% TFA. Vortex thoroughly.[4]

Note: It is often best practice to prepare matrix solutions fresh daily and centrifuge them to pellet any undissolved material before use.[10]

Sample Preparation and Spotting

Causality: The dried-droplet method is the most common technique for sample deposition.[11] Mixing the analyte and matrix solutions prior to spotting ensures they are intimately combined, which is critical for the co-crystallization process that traps the analyte within the matrix lattice.[12]

  • Reconstitute the BSA tryptic digest in 0.1% TFA to a final concentration of 1 pmol/µL.

  • For each matrix, mix the analyte solution with the matrix solution in a 1:1 (v/v) ratio.

  • Pipette 1 µL of each analyte/matrix mixture onto a distinct spot on the MALDI target plate.

  • Allow the spots to air-dry completely at room temperature.

Mass Spectrometry Analysis

Causality: Instrument parameters must be kept consistent across all samples to ensure a fair comparison. The laser energy should be set just above the ionization threshold to achieve good signal while minimizing analyte fragmentation and detector saturation.

  • Calibrate the mass spectrometer using a standard calibrant mixture appropriate for the peptide mass range.

  • Acquire spectra in positive-ion reflector mode.

  • Set the laser power to the minimum energy required to obtain a stable, high-intensity signal for the analyte peaks.

  • For each spot, acquire spectra from multiple different locations (e.g., 5-10) and average them to account for any crystal heterogeneity.

Workflow Visualization

The following diagram illustrates the logical flow of the comparative analysis.

cluster_prep Phase 1: Preparation cluster_spotting Phase 2: Deposition cluster_analysis Phase 3: Analysis & Comparison reagents Select Reagents (CHCA, SA, DHB, Peptide Standard) matrix_sol Prepare Matrix Solutions (10 mg/mL in ACN/H2O/TFA) reagents->matrix_sol sample_prep Prepare Analyte Solution (1 pmol/µL) reagents->sample_prep mix Mix Analyte & Matrix (1:1 v/v) matrix_sol->mix sample_prep->mix spot Spot 1 µL onto MALDI Plate mix->spot dry Air-Dry to Co-crystallize spot->dry calibrate Calibrate Mass Spectrometer dry->calibrate acquire Acquire Spectra (Positive Ion Reflector Mode) calibrate->acquire evaluate Evaluate Performance Metrics (Sensitivity, S/N, Mass Range) acquire->evaluate compare Compare Results & Select Optimal Matrix evaluate->compare

Caption: Experimental workflow for MALDI matrix comparative analysis.

Conclusion and Recommendations

The selection of a MALDI matrix is not a one-size-fits-all decision. It is a nuanced choice that requires an understanding of the analyte's properties and the analytical goals.

  • 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CHCA) remains the premier choice for high-sensitivity analysis of peptides and small proteins, particularly when sample abundance is limited.[4] Its propensity for low-mass interference must be considered, and its performance can be compromised by high salt concentrations.[1][7]

  • Sinapinic Acid (SA) is the undisputed champion for proteins and other high-mass biomolecules, where its soft ionization and ability to form homogeneous crystals are paramount for generating high-quality, reproducible data.[1][5]

  • 2,5-dihydroxybenzoic acid (DHB) serves as a robust and versatile workhorse. Its superior tolerance to salts and contaminants makes it an excellent starting point for complex biological samples, and it provides a cleaner spectral background in the low-mass range than CHCA.[4][6] For enhanced reproducibility, a mixture of CHCA and DHB can sometimes provide the benefits of both, improving spot-to-spot consistency while maintaining good sensitivity.[1][4]

By systematically evaluating these matrices using a standardized protocol, researchers can confidently select the optimal matrix, thereby enhancing the quality, reliability, and scientific value of their mass spectrometry data.

References

  • Spectroscopy Online. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. [Link]

  • Protea Biosciences. MALDI Matrix Selection Guide. [Link]

  • Bitesize Bio. (2025). How to Choose Your MALDI (Soul) Matrix. [Link]

  • Jaskolla, T. W., & Karas, M. (2010). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of the American Society for Mass Spectrometry, 21(8), 1434–1442. [Link]

  • Leszyk, J., & Jaskolla, T. W. (2010). Evaluation of the new MALDI matrix 4-chloro-alpha-cyanocinnamic acid. Journal of the American Society for Mass Spectrometry, 21(8), 1434-42. [Link]

  • Cspac. Selection Guide of Suitable Matrix for MALDI. [Link]

  • Kalkhof, S., & Peter-Katalinic, J. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Analytical Chemistry, 87(4), 2038–2042. [Link]

  • University of Illinois Urbana-Champaign. MALDI-TOF Sample Preparation. [Link]

  • PubChem. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. [Link]

  • Rutgers-Newark Chemistry. MALDI Matrices. [Link]

  • NextSDS. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information. [Link]

  • Smirnov, I. P., & Zhu, X. (2004). Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. Analytical Chemistry, 76(10), 2958–2965. [Link]

  • Wikipedia. Matrix-assisted laser desorption/ionization. [Link]

  • ResearchGate. CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS | Request PDF. [Link]

  • MassTech Inc. Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]

  • MySkinRecipes. 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. [Link]

  • PubChem. 2-Propenoic acid, 2-cyano-3-(4-hydroxyphenyl)-, methyl ester. [Link]

  • Daniel, R., & Adar, S. (2000). Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved. Nucleic Acids Research, 28(20), e91. [Link]

  • Asanuma, M., & Akashi, S. (2018). Salt Tolerance Enhancement of Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Using Matrix Additive Methylenediphosphonic Acid. Biological and Pharmaceutical Bulletin, 41(1), 125–131. [Link]

  • Getty, S. J., & House, C. H. (2022). Sample Preparation for MALDI-TOF Mass Spectrometry of Model Prebiotic Reactions in Simulated Ocean World Environments. Life, 12(10), 1640. [Link]

  • ResearchGate. The Matrix Suppression Effect and Ionization Mechanisms in MALDI. [Link]

  • PubChem. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. [Link]

  • ResearchGate. On the mechanism and control of salt-induced resolution loss in matrix-assistedlaser desorption/ionization. [Link]

  • ResearchGate. α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics | Request PDF. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid Binding Assays

In the landscape of drug discovery and molecular biology, the rigorous validation of binding interactions is paramount. This guide provides an in-depth, technical comparison of methodologies for assessing the binding of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and molecular biology, the rigorous validation of binding interactions is paramount. This guide provides an in-depth, technical comparison of methodologies for assessing the binding of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, a well-established inhibitor of monocarboxylate transporters (MCTs). Also known by its common synonym, alpha-cyano-4-hydroxycinnamic acid (CHC), this small molecule serves as a critical tool compound in cancer metabolism research.[1][2][3] Our focus here is not merely on the "how" but the "why"—elucidating the rationale behind choosing specific assays and, crucially, how to cross-validate their findings to ensure data integrity and build a robust biological narrative.

The Target: Monocarboxylate Transporters (MCTs)

Monocarboxylate transporters, particularly MCT1, are transmembrane proteins responsible for the proton-coupled transport of monocarboxylates like lactate and pyruvate across the cell membrane.[4] In many cancer cells, elevated glycolysis leads to high lactate production, and MCT1 plays a crucial role in lactate efflux, thereby maintaining intracellular pH and sustaining high glycolytic rates.[5] Consequently, inhibiting MCT1 with compounds like CHC is a promising therapeutic strategy to disrupt cancer cell metabolism.[3][4] Given this context, accurately quantifying the binding and inhibitory activity of CHC against MCTs is a frequent objective in preclinical research.

The Imperative of Cross-Validation

This guide will compare and contrast four key assay platforms for characterizing the interaction between CHC and its target transporters:

  • Radiolabeled Lactate Uptake Assay: The traditional gold standard for measuring MCT activity.

  • Non-Radioactive Cell-Based Functional Assay: A higher-throughput alternative to radiolabeled methods.

  • Surface Plasmon Resonance (SPR): A label-free biophysical method for real-time kinetic analysis.

  • Isothermal Titration Calorimetry (ITC): A label-free biophysical technique for measuring the thermodynamics of binding.

Below, we delve into the principles, protocols, and data interpretation for each, culminating in a comparative analysis to guide your experimental design.

Cell-Based Functional Assays: Measuring Inhibition of Transport

These assays assess the functional consequence of CHC binding to MCTs—the inhibition of lactate transport. They are performed in a cellular context, providing physiologically relevant data.

a) Radiolabeled Lactate Uptake Assay

This classical method directly measures the transport of a radiolabeled substrate, such as [14C]-L-lactate, into cells expressing the target transporter.[6] The reduction in radiolabel accumulation in the presence of an inhibitor like CHC is used to determine its inhibitory potency (IC50).

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Assay seed Seed MCT1-expressing cells in 24-well plates wash1 Wash cells with pre-warmed buffer preincubate Pre-incubate with CHC or vehicle control wash1->preincubate add_radiolabel Add [14C]-L-lactate and incubate preincubate->add_radiolabel wash2 Wash cells to remove extracellular radiolabel add_radiolabel->wash2 lyse Lyse cells wash2->lyse scintillation Quantify radioactivity via liquid scintillation counting lyse->scintillation

Caption: Workflow for a radiolabeled lactate uptake assay.

  • Cell Culture: Seed cells known to express the target MCT (e.g., MCT1-overexpressing HEK293 cells or a cancer cell line like 4T1) in 24-well plates and grow to confluence.[2][7]

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution, pH adjusted to reflect experimental goals, often a lower pH like 6.0 to favor uptake).[2]

  • Inhibitor Pre-incubation: Add uptake buffer containing various concentrations of CHC or a vehicle control (e.g., DMSO) to the wells. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[2]

  • Substrate Addition: Initiate the uptake by adding the uptake buffer containing [14C]-L-lactate to each well. Incubate for a short, optimized period (e.g., 2-5 minutes) to measure the initial rate of transport.

  • Termination and Washing: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold wash buffer to remove extracellular radiolabel.

  • Lysis and Detection: Lyse the cells in a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of intracellular [14C]-L-lactate using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of CHC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

b) Non-Radioactive Cell-Based Assay

To overcome the safety and disposal concerns of radioactivity, non-radioactive methods have been developed.[4][9] One innovative approach uses an MCT1-selective cytotoxic substrate, such as 3-bromopyruvate (3BrPA).[4][10] In this assay, cell survival is inversely proportional to MCT1 activity. Inhibition of MCT1 by compounds like CHC protects the cells from 3BrPA-induced cytotoxicity.

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Readout seed Seed MCT1-expressing cells in 96-well plates add_inhibitor Add CHC or vehicle control add_cytotoxin Add 3-bromopyruvate (3BrPA) add_inhibitor->add_cytotoxin incubate Incubate for 24-72 hours add_cytotoxin->incubate viability_assay Measure cell viability (e.g., CellTiter-Glo) incubate->viability_assay

Caption: Workflow for a non-radioactive, cytotoxicity-based MCT1 assay.

  • Cell Culture: Seed MCT1-expressing cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of CHC or a vehicle control.

  • Cytotoxic Substrate Addition: After a short pre-incubation with the inhibitor, add a pre-determined concentration (e.g., EC90) of 3BrPA to the wells.[10]

  • Incubation: Incubate the plates for a period sufficient to induce cell death in the control wells (typically 24-72 hours).

  • Viability Assessment: Measure cell viability using a standard method, such as a luminescent assay that quantifies ATP (e.g., CellTiter-Glo®).

  • Data Analysis: The luminescence signal is proportional to the number of viable cells. Plot the percentage of cell survival (protection) against the logarithm of CHC concentration and fit the data to determine the EC50 value, which corresponds to the IC50 of MCT1 inhibition.

Another non-radioactive approach involves the use of fluorescent substrates or monitoring intracellular pH changes resulting from lactate transport.[11][12]

Biophysical Assays: Measuring Direct Binding

Biophysical assays measure the direct physical interaction between CHC and a purified MCT protein, providing data on binding affinity, kinetics, and thermodynamics, independent of cellular processes.

a) Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[13] In a typical setup, purified MCT1 protein is immobilized on the sensor chip, and solutions containing different concentrations of CHC are flowed over the surface.

cluster_0 Preparation cluster_1 SPR Analysis cluster_2 Data Analysis purify Purify MCT1 protein immobilize Immobilize MCT1 on SPR sensor chip baseline Establish stable baseline with running buffer association Inject CHC (analyte) at various concentrations baseline->association dissociation Flow running buffer to monitor dissociation association->dissociation regeneration Regenerate chip surface (if necessary) dissociation->regeneration sensorgram Generate sensorgrams fitting Fit data to a binding model to determine ka, kd, and KD sensorgram->fitting

Caption: Workflow for an SPR-based binding assay.

  • Protein Preparation: Purify the target MCT protein. This is a critical and often challenging step for transmembrane proteins, requiring solubilization in detergents or reconstitution into nanodiscs.

  • Immobilization: Immobilize the purified MCT onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Measurement:

    • Establish a stable baseline by flowing running buffer over the chip surface.

    • Inject a series of CHC concentrations (the analyte) over the immobilized protein surface and a reference surface (for subtracting non-specific binding). The binding is monitored in real-time as an increase in the SPR signal (association phase).[14]

    • Replace the CHC solution with running buffer and monitor the decrease in signal as CHC dissociates from the protein (dissociation phase).[14]

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.[15][16]

b) Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed when two molecules interact.[17] A solution of CHC (the ligand) is titrated into a sample cell containing the purified MCT protein.

  • Sample Preparation: Prepare purified MCT protein and CHC in an identical, well-matched buffer to minimize heats of dilution.[18] Degas all solutions thoroughly.

  • ITC Experiment:

    • Load the purified MCT protein into the sample cell of the calorimeter and the CHC solution into the injection syringe.

    • Perform a series of small, sequential injections of CHC into the protein solution.

    • The instrument measures the minute temperature changes between the sample and a reference cell after each injection.[19]

  • Data Analysis: The raw data (a series of heat spikes) is integrated to determine the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[20] From these values, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.

Cross-Validation: Synthesizing the Data

The true power of this multi-assay approach lies in the comparison of the data. An ideal cross-validation scenario will show a strong correlation between the functional inhibition data from cell-based assays and the direct binding affinity from biophysical assays.

Comparative Data Summary
Assay PlatformPrincipleKey OutputProsCons
Radiolabeled Uptake Functional InhibitionIC50Gold standard; directly measures transport.Use of radioactivity; lower throughput.[4][9]
Non-Radioactive Functional Functional InhibitionEC50/IC50High-throughput; no radioactivity.Indirect measure of transport; potential for off-target cytotoxicity.[4][9]
Surface Plasmon Resonance (SPR) Direct BindingKD, ka, kdReal-time kinetics; label-free.[13]Requires purified, stable protein; immobilization can affect protein conformation.
Isothermal Titration Calorimetry (ITC) Direct BindingKD, ΔH, nGold standard for thermodynamics; label-free; solution-based.Requires large amounts of pure protein; lower throughput.[17][20]
Interpreting Discrepancies

Discrepancies between assays can be highly informative. For example:

  • Potent KD (SPR/ITC) but weak IC50 (Cell-based): This could suggest poor cell permeability of the compound, meaning it binds tightly to the purified protein but cannot reach its target in a cellular context. It might also indicate that the compound is a substrate for an efflux pump in the cell line used.

  • Potent IC50 but weak KD: This might occur if the compound's mechanism is not direct competitive binding, or if it requires a cellular factor or metabolite for its activity. It could also point to issues with the purification or immobilization of the protein for biophysical assays.

By employing a carefully selected portfolio of binding assays, researchers can build a comprehensive and validated understanding of how 2-Cyano-3-(4-hydroxyphenyl)propanoic acid interacts with its biological targets. This rigorous, multi-faceted approach is the hallmark of robust scientific inquiry and is essential for the confident progression of research and drug development projects.

References

  • Curtis, N. J., et al. (2019). A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. Assay and Drug Development Technologies, 17(6), 275-284. Available from: [Link]

  • Wang, J., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2136, 145-158. Available from: [Link]

  • BioIVT. (n.d.). MCT1 Transporter Assay. Available from: [Link]

  • Kadaba, N. S., et al. (2015). Isothermal titration calorimetry of ion-coupled membrane transporters. Methods, 76, 139-147. Available from: [Link]

  • Benjamin, D., et al. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. Cell Reports, 25(11), 3047-3058.e4. Available from: [Link]

  • Curtis, N. J., et al. (2019). A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2021). Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy. ACS Medicinal Chemistry Letters, 12(2), 268-273. Available from: [Link]

  • Shum, D., et al. (2021). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules, 26(12), 3698. Available from: [Link]

  • Biosensing Instrument. (2021). Small Molecule Detection by Surface Plasmon Resonance (SPR). Application Note 119. Available from: [Link]

  • Kadaba, N. S., et al. (2015). Isothermal titration calorimetry of ion-coupled membrane transporters. PubMed - NIH. Available from: [Link]

  • Polański, R., et al. (2014). Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. Molecular Cancer Therapeutics, 13(12), 2681-2689. Available from: [Link]

  • Superti-Furga, G., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology, 12, 736736. Available from: [Link]

  • Morris, M. E., et al. (2015). Optimisation of immunofluorescence methods to determine MCT1 and MCT4 expression in circulating tumour cells. BMC Cancer, 15, 387. Available from: [Link]

  • Rodrigues, T. B., et al. (2021). Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965. Cancers, 13(16), 4193. Available from: [Link]

  • Science.gov. (n.d.). alpha-cyano-4-hydroxycinnamic acid chca: Topics by Science.gov. Available from: [Link]

  • Curtis, N. J., et al. (2019). A Non‐Radioactive Cell‐Based Screening Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 (MCT1). The FASEB Journal, 33(S1), 772.3-772.3. Available from: [Link]

  • Antibodies.com. (n.d.). Mouse MCT1/Monocarboxylic Acid Transporter 1 ELISA Kit (A326194). Available from: [Link]

  • Lee, S. C., et al. (2018). Effect of MCT inhibition on cell proliferation and lactate uptake. ResearchGate. Available from: [Link]

  • Creative Biolabs. (n.d.). Human Transporter MRP1 Fluorescence-based Antagonist Assay Service. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Scholar Commons. (2017). Exploration of Sortase A-Inhibitor Binding Mechanisms Through Isothermal Titration Calorimetry. Available from: [Link]

  • Inui, K., et al. (2013). Characterization of Monocarboxylate Transporter 6: Expression in Human Intestine and Transport of the Antidiabetic Drug Nateglinide. Drug Metabolism and Disposition, 41(11), 1948-1955. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of L-lactate uptake by other monocarboxylates in MCT1(R143H) expressing oocytes. Available from: [Link]

  • Morris, M. E., et al. (2016). Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells. The AAPS Journal, 18(4), 864-872. Available from: [Link]

  • Emery Pharma. (2021). LBA Cross Validation: A Detailed Case Study. Available from: [Link]

  • Perry, R. J., et al. (2022). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. International Journal of Molecular Sciences, 23(3), 1888. Available from: [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Available from: [Link]

  • Morris, M. E., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. The AAPS Journal, 22(4), 84. Available from: [Link]

  • Morris, M. E., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

  • Li, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(12), 6549-6557. Available from: [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Available from: [Link]

  • ResearchGate. (n.d.). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. Available from: [Link]

  • Bio-Rad. (2022). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Available from: [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329-340. Available from: [Link]

  • Agilent. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in. Available from: [Link]

  • Aljohani, A. M., et al. (2022). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 27(13), 4216. Available from: [Link]

  • ResearchGate. (2018). (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Available from: [Link]

  • Di Martino, R. M. C., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(15), 8443. Available from: [Link]

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Validation

A Comparative Guide to 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid and its Structural Analogs in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction to 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid and the Tyrphostin Family 2-Cyano-3-(4-hydroxyphenyl)propanoic acid belongs to a class of syntheti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid and the Tyrphostin Family

2-Cyano-3-(4-hydroxyphenyl)propanoic acid belongs to a class of synthetic compounds known as tyrphostins, which were among the first rationally designed inhibitors of protein tyrosine kinases (PTKs).[1][2] The name "tyrphostin" is a portmanteau of "tyrosine phosphorylation inhibitor."[1] These molecules are structurally designed to mimic the tyrosine substrate of PTKs, thereby competing for the active site and inhibiting the phosphorylation cascade that drives many cellular processes, including growth, differentiation, and metabolism.[2][3] Dysregulation of PTK activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

The core structure of many tyrphostins, including 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, is a benzylidenemalononitrile moiety.[2] Variations in the substituents on the phenyl ring and the cyano-acrylic acid group give rise to a diverse family of analogs with varying potencies and selectivities for different PTKs.[2] This guide will focus on a comparative analysis of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid and its prominent structural analogs, AG-1024 and AG-555, for which substantial experimental data is available.

Core Mechanism of Action: Competitive Inhibition

Tyrphostins primarily act as competitive inhibitors at the ATP-binding site of the kinase domain.[4] By occupying this site, they prevent the binding of ATP, the phosphate donor, and subsequent phosphorylation of tyrosine residues on substrate proteins. This blockade of signal transduction is the fundamental mechanism underlying their biological effects.[5] Some tyrphostins can also be competitive with respect to the protein substrate.[6]

Comparative Analysis of Structural Analogs

AG-1024: A Potent Inhibitor of IGF-1R and Insulin Receptor

AG-1024, also known as Tyrphostin AG 1024, is a well-characterized structural analog that exhibits potent inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R) and, to a lesser extent, the Insulin Receptor (IR).[7][8][9]

AG-1024 is a reversible and competitive inhibitor of IGF-1R autophosphorylation.[8] Its inhibition of IGF-1R and IR signaling pathways leads to the suppression of downstream signaling cascades, including the MAPK/Erk and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[7][10]

Experimental evidence demonstrates that AG-1024 can:

  • Induce apoptosis in various cancer cell lines.[7][8]

  • Arrest melanoma cell growth at nanomolar concentrations in vitro.[10]

  • Delay tumor growth in vivo.[8]

  • Accelerate the degradation of phosphorylated forms of the retinoblastoma protein (pRb), restoring its tumor-suppressive function.[10]

Interestingly, some studies have revealed that AG-1024 can exert its effects independently of its canonical targets. For instance, it has been shown to suppress coronaviral replication by downregulating JAK1 protein levels through a mechanism independent of IR/IGF-1R.[11]

Target KinaseIC50 ValueCell Line/SystemReference
IGF-1R (autophosphorylation)7 µMIn vitro[7][8][9]
Insulin Receptor (IR)57 µMIn vitro[8][9]
IGF-1-stimulated cellular proliferation0.4 µMNIH-3T3 cells[7]
Insulin-stimulated cellular proliferation0.1 µMNIH-3T3 cells[7]
DNA synthesis<50 nMMelanoma cells (serum-free)[10]

Note: IC50 values can vary between studies due to different experimental conditions. It is crucial to consider the specific assay conditions when comparing data.[12]

AG-555: An EGFR and ErbB2 Inhibitor

AG-555 is another key analog that demonstrates potent inhibition of the Epidermal Growth Factor Receptor (EGFR) and, to a lesser extent, ErbB2 (also known as HER2).[13]

AG-555 acts as a selective inhibitor of EGFR, blocking its activation and downstream signaling.[13][14] This leads to the arrest of cell growth in EGFR-overexpressing cells.[14] Beyond its effects on EGFR, AG-555 has been shown to:

  • Inhibit the activation of Cyclin-Dependent Kinase 2 (Cdk2), leading to cell cycle arrest at the G1/S phase.[14]

  • Inhibit the activity of DNA topoisomerase I by blocking the binding of the enzyme to DNA.[15]

  • Exhibit antiretroviral activity by inhibiting both early and late stages of the Moloney murine leukemia virus (Mo-MuLV) replication cycle.[1]

Target Kinase/ProcessIC50 ValueCell Line/SystemReference
EGFR0.7 µMIn vitro[13]
ErbB235 µMIn vitro[13]
EGF-dependent cell growth2.5 µMHER 14 cells[13]
Mo-MuLV reverse transcriptase10.8 µMIn vitro[13]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for determining the IC50 value of a tyrphostin analog against a specific protein tyrosine kinase.

Materials:

  • Recombinant purified protein tyrosine kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)[16]

  • Peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Tyrphostin analog stock solution (in DMSO)

  • P81 phosphocellulose paper[16]

  • Phosphoric acid wash buffer

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a serial dilution of the tyrphostin analog in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.

  • To a microcentrifuge tube, add:

    • Kinase reaction buffer

    • Substrate solution

    • Diluted tyrphostin analog or control

    • Recombinant kinase enzyme

  • Pre-incubate the mixture for 10-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[16]

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km value for the specific kinase to ensure accurate and comparable IC50 values.[17]

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software.[16]

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of tyrphostin analogs on cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tyrphostin analog stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the tyrphostin analog in complete cell culture medium.

  • Treat the cells with the various concentrations of the tyrphostin analog or vehicle control (DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer and incubating with gentle shaking.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the inhibitor concentration.[5]

Visualizing Mechanisms and Workflows

Signaling Pathways Targeted by Tyrphostin Analogs

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IGF-1R IGF-1R PI3K PI3K IGF-1R->PI3K EGFR EGFR RAS RAS EGFR->RAS STAT STAT EGFR->STAT Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription pSTAT pSTAT STAT->pSTAT pSTAT->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation AG-1024 AG-1024 AG-1024->IGF-1R Inhibits AG-555 AG-555 AG-555->EGFR Inhibits

Caption: Inhibition of IGF-1R and EGFR signaling pathways by AG-1024 and AG-555.

Experimental Workflow for Characterizing Tyrphostin Analogs

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase_Assay Cellular_Proliferation_Assay Cellular Proliferation Assay (GI50 Determination) In_Vitro_Kinase_Assay->Cellular_Proliferation_Assay Western_Blot_Analysis Western Blot Analysis (Target Phosphorylation) Cellular_Proliferation_Assay->Western_Blot_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Western_Blot_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Cell_Cycle_Analysis->Apoptosis_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Apoptosis_Assay->In_Vivo_Studies Data_Analysis Data Analysis and Comparison In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for the characterization of tyrphostin analogs.

Conclusion

The choice of a specific analog for a research application should be guided by its known target profile and the specific signaling pathway under investigation. It is imperative for researchers to be mindful of the experimental conditions under which inhibitory data were generated and to perform their own validation experiments. This guide provides a foundational understanding and practical protocols to aid in the informed selection and use of these powerful kinase inhibitors.

References

  • Shapiro, G. et al. (1994). Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. Biochemical Pharmacology, 48(4), 643-651. [Link]

  • Al-Hulli, Z. S. et al. (2022). 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol, 12(12), e4453. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Seri, E. et al. (1997). Tyrphostin AG-555 inhibits early and late stages of Moloney murine leukemia virus replication cycle. International Journal of Oncology, 10(6), 1185-1189. [Link]

  • Giat, E. et al. (2003). The Tyrphostin AG1024 Accelerates the Degradation of Phosphorylated Forms of Retinoblastoma Protein (pRb) and Restores pRb Tumor Suppressive Function in Melanoma Cells. Cancer Research, 63(6), 1420-1429. [Link]

  • Párrizas, M. et al. (1997). Specific Inhibition of Insulin-Like Growth Factor-1 and Insulin Receptor Tyrosine Kinase Activity and Biological Function by Tyrphostins. Endocrinology, 138(4), 1427-1433. [Link]

  • Knippschild, U. et al. (2019). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 12(4), 153. [Link]

  • MySkinRecipes. (n.d.). 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid. Retrieved from [Link]

  • van der Wouden, P. E. et al. (2021). Development of Tyrphostin Analogues to Study Inhibition of the Mycobacterium tuberculosis Pup Proteasome System. ChemBioChem, 22(18), 3082-3090. [Link]

  • Coupard, V. et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. [Link]

  • Gazit, A. et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. [Link]

  • Hsu, M.-H. et al. (2022). Tyrphostin AG1024 Suppresses Coronaviral Replication by Downregulating JAK1 via an IR/IGF-1R Independent Proteolysis Mediated by Ndfip1/2_NEDD4-like E3 Ligase Itch. International Journal of Molecular Sciences, 23(4), 2201. [Link]

  • Yaish, P. et al. (1988). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 32(10), 2344-2352. [Link]

  • Crump, M. P. et al. (2003). Tyrphostin A23 inhibits internalization of the transferrin receptor by perturbing the interaction between tyrosine motifs and the medium chain subunit of the AP-2 adaptor complex. Journal of Biological Chemistry, 278(14), 12022-12028. [Link]

  • Kavaliauskas, P. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2193. [Link]

  • Posner, I. et al. (1992). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program. Molecular Pharmacology, 42(5), 823-832. [Link]

  • Levitzki, A. (2006). Tyrphostins and other tyrosine kinase inhibitors. Annual Review of Biochemistry, 75, 93-109. [Link]

  • Google Patents. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Levitzki, A., & Gazit, A. (1995). Tyrphostins as tyrosine kinase inhibitors. Science, 267(5205), 1782-1788. [Link]

  • ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Fenoll, L. G. et al. (2009). Variations in IC(50) values with purity of mushroom tyrosinase. Journal of Agricultural and Food Chemistry, 57(17), 7840-7844. [Link]

  • ResearchGate. (n.d.). IC50 values for T cell proliferation in the presence of different costimulatory signals. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Peters, G. J., & Tam, K. (2016). ADME/DMPK in the development and use of tyrosine and serine-threonine kinase inhibitors. ADMET & DMPK, 4(1), 1-4. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of inhibitors. (a) Dose–response curve and IC50 of Erlotinib against the A549 cell line. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Cyano-3-(4-hydroxyphenyl)propanoic Acid

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS No. 90924-41-7).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS No. 90924-41-7). The protocols herein are engineered to ensure personnel safety, environmental protection, and regulatory compliance. This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) provided by the manufacturer.

Core Principles: Hazard Assessment and Safety

A foundational understanding of the chemical's properties and associated hazards is paramount for its safe management. 2-Cyano-3-(4-hydroxyphenyl)propanoic acid is a compound that requires careful handling due to its chemical structure, which combines a carboxylic acid, a nitrile (cyano) group, and a phenol group.

Causality of Hazard: The primary concern with nitrile-containing compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions.[1] The presence of the acidic carboxylic acid group on the molecule itself does not inherently cause HCN release but mixing the compound with strong acids in a waste stream is a critical incompatibility to avoid. Furthermore, compounds with similar structures are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause significant skin, eye, and respiratory irritation.[2][3][4]

Therefore, all waste materials containing this compound must be treated as hazardous chemical waste and handled with the utmost caution.[3][5]

Data Presentation: Key Chemical Properties

PropertyValueSource(s)
CAS Number 90924-41-7[6][7][8]
Molecular Formula C₁₀H₉NO₃[6]
Molecular Weight 191.18 g/mol [6]
Appearance Typically a solid or powder[3]
Storage Room temperature, dry environment[6]

Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Consult your institution's glove selection guide for specific compatibility.[9][10]

  • Eye/Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles.[10][11]

  • Skin and Body Protection: A standard laboratory coat is required to prevent skin contact.[10]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, conduct work within a certified chemical fume hood. For significant dust generation, a NIOSH-approved respirator may be necessary.[10]

Step-by-Step Disposal Protocols

The cardinal rule for the disposal of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid is to never dispose of it via standard drains or solid waste trash.[3] All waste streams must be managed as regulated hazardous waste.

Unused or Waste Solid Compound
  • Waste Identification: This material must be classified as hazardous chemical waste.

  • Containerization: Place the solid waste into a chemically compatible, sealable container that is in good condition and free of leaks.[3] The original product container is an excellent choice. Do not overfill; containers should be no more than 90% full.

  • Labeling: Affix a completed hazardous waste label to the container. The label must, at a minimum, include:

    • The full chemical name: "Waste 2-Cyano-3-(4-hydroxyphenyl)propanoic acid"

    • The approximate quantity of waste.

    • The date of waste generation.

    • All appropriate hazard pictograms (e.g., Irritant, Toxic).[3]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be secure, at or near the point of generation, and segregated from incompatible materials, especially strong acids.[3][12]

  • Disposal: Arrange for waste collection through your institution's EHS department or its licensed hazardous waste contractor.[3]

Contaminated Labware and Debris
  • Segregation: Meticulously separate all contaminated materials (e.g., gloves, weigh boats, paper towels, pipette tips) from non-hazardous waste streams.[3] This prevents cross-contamination and ensures compliant disposal.

  • Collection:

    • Non-Sharp Debris: Double-bag these materials in durable, clear plastic bags labeled as hazardous waste.

    • Sharps: Place contaminated items that could puncture a bag (e.g., needles, broken glass) into a rigid, puncture-resistant sharps container specifically designated for hazardous chemical waste.[3]

  • Labeling: Clearly label the bag or container with "Hazardous Waste: 2-Cyano-3-(4-hydroxyphenyl)propanoic acid Debris" and the generation date.[3]

  • Disposal: Manage the container as described in step 5 of the solid waste protocol.

Empty Container Decontamination

Empty containers must be handled as if they still contain the product until properly decontaminated.[5]

  • Procedure: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect all three portions of the solvent rinsate in a designated hazardous waste container for halogenated or non-halogenated solvent waste, as appropriate.[12] This rinsate is now considered hazardous waste.

  • Final Disposal: Once triple-rinsed and air-dried, thoroughly deface or remove the original label.[12] The clean container can now be disposed of in a glass disposal box or according to your facility's procedures for clean lab glass.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup
  • Minor Spill (Solid):

    • Ensure the area is well-ventilated; work within a fume hood if possible.

    • Wearing full PPE, carefully sweep or vacuum the solid material.[10][13] DO NOT dry sweep in a manner that creates excessive dust.

    • Place all collected material and cleanup debris into a sealed, labeled hazardous waste container.[3]

    • Decontaminate the spill surface with a laboratory detergent and water, collecting the cleaning materials as contaminated debris.[3]

  • Major Spill:

    • Evacuate the immediate area.

    • Alert personnel nearby and restrict access.

    • Contact your institution's EHS department or emergency response team immediately.[10]

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13][14]

  • Inhalation: Move the affected person to fresh air immediately.[13][14]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

For all exposure incidents, seek immediate medical attention after performing first aid and provide the medical team with the chemical's Safety Data Sheet.

Disposal Decision Workflow

The following diagram provides a systematic workflow for the proper management and disposal of waste streams associated with 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

DisposalWorkflow cluster_0 Waste Identification & Generation cluster_1 Containerization & Segregation cluster_2 Storage & Final Disposal start Identify Waste Stream solid Solid Waste (Unused/Expired Product) start->solid liquid Aqueous Waste Solution (Check pH > 6.0) start->liquid debris Contaminated Debris (Gloves, Labware) start->debris spill Is it a Spill? start->spill containerize 1. Place in Compatible, Sealed Container 2. Affix Hazardous Waste Label solid->containerize liquid->containerize debris->containerize minor_spill Minor Spill Cleanup: - Wear Full PPE - Absorb/Sweep Solid - Collect in Sealed Container spill->minor_spill  Yes, Minor   major_spill Major Spill: 1. Evacuate Area 2. Contact EHS Immediately! spill->major_spill  Yes, Major   storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage minor_spill->storage pickup Arrange Pickup by EHS or Licensed Waste Contractor storage->pickup

Caption: Disposal decision workflow for 2-Cyano-3-(4-hydroxyphenyl)propanoic acid.

By adhering to these scientifically grounded procedures, laboratory professionals can effectively manage the risks associated with 2-Cyano-3-(4-hydroxyphenyl)propanoic acid, ensuring a safe and compliant research environment. Always prioritize safety and when in doubt, consult your institution's Environmental Health and Safety department.

References

  • MySkinRecipes. "2-Cyano-3-(4-hydroxyphenyl)propanoic Acid". Available at: [Link]

  • NextSDS. "2-Cyano-3-(4-hydroxyphenyl)propanoic acid — Chemical Substance Information". Available at: [Link]

  • U.S. Environmental Protection Agency. "Treatment of Complex Cyanide Compounds for Reuse or Disposal". Available at: [Link]

  • Occupational Safety and Health Administration. "ACRYLONITRILE (VINYL CYANIDE)". Available at: [Link]

  • New Jersey Department of Health. "CYANIDE HAZARD SUMMARY". Available at: [Link]

  • New York State Department of Environmental Conservation. "Managing and Disposing of Household Hazardous Waste". Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. "Public Health Statement Cyanide". Available at: [Link]

  • U.S. Environmental Protection Agency. "Method 9016: Free Cyanide in Water, Soils and Solid Wastes by Microdiffusion". Available at: [Link]

  • Occupational Safety and Health Administration. "HYDROGEN CYANIDE". Available at: [Link]

  • National Center for Biotechnology Information. "Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide". Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid". Available at: [Link]

  • U.S. Environmental Protection Agency. "Method 9013A: Cyanide Extraction Procedure for Solids and Oils". Available at: [Link]

  • Northwestern University. "Hazardous Waste Disposal Guide". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Cyano-3-(4-hydroxyphenyl)propanoic acid

Handling 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS: 90924-41-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized phenolic acid containing a cyanoacetate moiety, this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 2-Cyano-3-(4-hydroxyphenyl)propanoic acid (CAS: 90924-41-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized phenolic acid containing a cyanoacetate moiety, this compound presents a unique intersection of toxicological and reactive hazards[1].

To ensure operational excellence and safeguard personnel, this guide synthesizes the mechanistic causality of the compound's hazards with field-proven, step-by-step handling protocols.

Mechanistic Hazard Analysis: The "Why" Behind the Safety

Understanding the molecular behavior of 2-Cyano-3-(4-hydroxyphenyl)propanoic acid is the foundation of a self-validating safety protocol. The compound's threat profile is dictated by three distinct functional groups:

  • The Phenolic Core (Skin Permeation & Toxicity): Phenol derivatives possess highly lipophilic characteristics that allow them to rapidly penetrate the stratum corneum (the skin's outermost lipid barrier)[2]. Once absorbed, they can cause severe protein denaturation (chemical burns) and induce systemic toxicity affecting the central nervous system and kidneys[3].

  • The Cyanoacetate Moiety (Thermal & Chemical Reactivity): The electron-withdrawing cyano group increases the acidity of the molecule. More critically, cyanoacetic acid derivatives are thermally unstable at elevated temperatures (typically >160°C) and can decompose to release lethal hydrogen cyanide (HCN) gas and nitrogen oxides[4]. Contact with strong acids or oxidizers must be strictly avoided to prevent spontaneous HCN liberation[5].

  • The Propanoic Acid Backbone (Corrosivity): This functional group confers weak acidity (pKa ~2.5) and corrosiveness, resulting in severe eye damage and respiratory irritation if crystalline dust is inhaled[4].

Personal Protective Equipment (PPE) Matrix

To counteract the specific mechanistic hazards outlined above, the following quantitative and qualitative PPE standards must be enforced.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile rubber (min. 0.11 mm thickness, >480 min breakthrough time) or Neoprene. Double-gloving is highly recommended.Prevents the lipophilic penetration of the phenolic moiety through the skin barrier[2][4].
Eye/Face Protection Chemical safety goggles or a full-face shield (NIOSH or EN 166 compliant).Protects against irreversible corneal damage from the corrosive carboxylic acid group[6].
Respiratory Protection P2/P3 particulate filter respirator (if handling outside a hood or if ventilation fails).Prevents inhalation of corrosive dust and subsequent systemic absorption across mucous membranes[6].
Body Protection Flame-resistant lab coat, closed-toe non-porous shoes, and full-length trousers.Mitigates accidental exposure to reactive solid particulates and prevents dermal contact[3].

Operational Workflow & Experimental Protocols

The following step-by-step methodology ensures that every interaction with the chemical is a self-validating system, minimizing the risk of aerosolization or reactive decomposition.

Step 1: Pre-Operational Setup & Environmental Control

  • Verify that the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Purge the workspace of all incompatible materials: strong acids, strong bases, and oxidizing agents[4].

  • Ensure an inert absorbent (e.g., dry sand or vermiculite) is staged nearby for immediate spill response.

Step 2: Weighing and Material Transfer

  • Utilize an anti-static spatula and disposable weigh boats to prevent the aerosolization of the fine crystalline powder.

  • Perform all transfers strictly inside the fume hood.

  • If the analytical balance is located outside the hood, transfer the compound into a tared, hermetically sealed container before moving it across the laboratory.

Step 3: Reaction Monitoring and Temperature Control

  • When utilizing the compound in organic synthesis, maintain reaction temperatures strictly below 160°C. Thermal decomposition of cyano-derivatives at elevated temperatures releases toxic fumes[4].

  • Equip the reaction vessel with a reflux condenser. For scale-up operations, attach a basic gas scrubber (e.g., 10% NaOH solution) to the exhaust to neutralize any trace HCN gas evolution.

Step 4: Decontamination

  • Wipe down all spatulas, balances, and hood surfaces with a mild alkaline solution (e.g., dilute sodium carbonate) to safely neutralize residual acid, followed by a distilled water rinse.

  • Critical Rule: Never use strong acids for cleaning equipment exposed to this chemical[5].

Chemical Handling and Spill Response Logic

The following logic diagram outlines the operational workflow and immediate decision-making matrix for spill response.

G Start Risk Assessment & Fume Hood Prep PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weighing & Transfer (Minimize Dust) PPE->Weighing Reaction Chemical Reaction (Temp < 160°C) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill Emergency Emergency Protocol (Evacuate / Eyewash) Spill->Emergency Yes (Major) Cleanup Inert Absorbent Cleanup (No Strong Acids) Spill->Cleanup Yes (Minor) Disposal Hazardous Waste Segregation Spill->Disposal No Emergency->Disposal Cleanup->Disposal End Decontamination & Log Entry Disposal->End

Fig 1: Operational workflow and spill response logic for handling cyano-phenolic acids.

Emergency Response & Spill Management

In the event of an operational failure, execute the following protocols immediately:

  • Skin Exposure: Remove contaminated clothing instantly. Flush the affected area with copious amounts of water for at least 15 minutes[6]. Do not use organic solvents to wash the skin, as this will increase the lipid solubility and accelerate the absorption of the phenolic compound[3].

  • Spill Containment: Do NOT sweep the chemical dry, as this generates toxic dust. Moisten the spill slightly with water to suppress aerosolization, or cover it entirely with an inert absorbent material (e.g., dry sand or vermiculite)[6]. Never use acidic neutralizing agents due to the severe risk of HCN gas evolution[4].

Disposal & Waste Management Plan

  • Segregation: Store waste in a clearly labeled, tightly sealed polyethylene container. Keep this container strictly segregated from acidic waste streams to prevent accidental hydrogen cyanide generation[5].

  • Labeling: Label the container explicitly as: "Hazardous Waste - Toxic/Corrosive Organic Solid (Contains Phenolic Cyano-Acid)."

  • EPA Compliance: Dispose of the material via a licensed hazardous waste contractor. Depending on local and federal regulations, this material may fall under specific waste codes designated for phenol derivatives (e.g., EPA Waste Number U188)[3]. Do not flush any quantity down the laboratory drain.

References

  • NextSDS. 2-Cyano-3-(4-hydroxyphenyl)
  • Apollo Scientific.
  • Santa Cruz Biotechnology.
  • Grokipedia. Cyanoacetic acid.
  • PubChem.
  • MDPI. Dermal Penetration Studies of Potential Phenolic Compounds Ex Vivo and Their Antioxidant Activity In Vitro.

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